molecular formula C5H11NO3 B15543174 H-Thr(Me)-OH CAS No. 4385-90-4

H-Thr(Me)-OH

Número de catálogo: B15543174
Número CAS: 4385-90-4
Peso molecular: 133.15 g/mol
Clave InChI: FYCWLJLGIAUCCL-DMTCNVIQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

O-methyl-L-threonine is an L-threonine derivative that is L-threonine with a methyl group replacing the hydrogen on the hydroxy side chain. It has a role as a bleaching agent and an antibacterial agent. It is a non-proteinogenic L-alpha-amino acid, a L-threonine derivative and an ether.
RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R)-2-amino-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWLJLGIAUCCL-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195962, DTXSID701031342
Record name O-Methyl threonine
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Record name O-Methyl-DL-threonine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4144-02-9, 4385-90-4, 2076-57-5
Record name O-Methylthreonine
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Record name O-Methyl threonine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl threonine
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Record name O-Methyl-DL-threonine
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Record name O-Methyl-L-threonine
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Record name O-METHYLTHREONINE
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Foundational & Exploratory

An In-Depth Technical Guide to H-Thr(Me)-OH (N-Methyl-L-threonine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Thr(Me)-OH, chemically known as N-Methyl-L-threonine, is a derivative of the essential amino acid L-threonine. Its structural modification, the presence of a methyl group on the alpha-amino group, confers unique properties that are of significant interest in the fields of peptide synthesis, drug development, and biochemical research. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of N-Methyl-L-threonine, tailored for a scientific audience.

Chemical Properties and Structure

N-Methyl-L-threonine is a white to off-white solid powder.[1] The introduction of the N-methyl group enhances the lipophilicity and metabolic stability of peptides incorporating this amino acid, making it a valuable building block in the design of novel therapeutics.[2]

Structure
  • IUPAC Name: (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[3]

  • Chemical Formula: C₅H₁₁NO₃[3]

  • Molecular Weight: 133.15 g/mol [3]

  • Stereochemistry: The stereochemistry is inherited from the parent L-threonine, possessing two chiral centers at the alpha-carbon (S configuration) and the beta-carbon (R configuration).

Identifiers
IdentifierValue
CAS Number 2812-28-4[3]
PubChem CID 7010355[3]
SMILES C--INVALID-LINK--O)NC">C@HO[3]
InChI InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1[3]
Physicochemical Properties
PropertyValueReference
Melting Point >235°C[2]
Boiling Point Not available (decomposes)
Solubility Water: ≥ 50 mg/mL (375.52 mM)[4]
Optical Activity [α]/D -24.0±1.0°, c = 1 in 1 M HCl[1]

Experimental Protocols

Synthesis of N-Methyl-L-threonine

A common and efficient method for the synthesis of N-Methyl-L-threonine involves the formation of an oxazolidinone intermediate from L-threonine, followed by reductive cleavage.[5]

Experimental Workflow: Synthesis of N-Methyl-L-threonine

G General Synthesis Workflow for N-Methyl-L-threonine cluster_0 Step 1: Protection & Cyclization cluster_1 Step 2: Reductive N-Methylation cluster_2 Step 3: Deprotection & Purification A L-Threonine B Amino & Carboxyl Protection (e.g., Boc, Esterification) A->B Protecting agents C Oxazolidinone Formation (e.g., with formaldehyde) B->C Formaldehyde D Oxazolidinone Intermediate E Reductive Ring Opening (e.g., with a reducing agent like triethylsilane) D->E Reducing agent F Protected N-Methyl-L-threonine G Deprotection F->G Deprotecting agents H Purification (e.g., Chromatography) G->H I This compound H->I G Potential Signaling Pathways Modulated by Threonine Derivatives Thr Threonine or This compound Receptor Amino Acid Transporter/ Receptor Thr->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) Akt->MAPK_pathway can influence Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation MAPK_pathway->Proliferation

References

Synthesis of N-methyl-L-threonine from L-threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the N-methylation of L-threonine, a crucial modification in the development of peptidomimetics and other therapeutic agents. The methylation of the alpha-amino group of amino acids can significantly enhance the pharmacokinetic properties of peptides, including increased metabolic stability and membrane permeability. This document provides a comprehensive overview of the most effective methods, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

The two principal strategies for the synthesis of N-methyl-L-threonine from L-threonine are:

  • The Oxazolidinone Method: A robust two-step process involving the formation of a cyclic oxazolidinone intermediate from L-threonine, followed by its reductive cleavage to yield the N-methylated product. This method is widely applicable and can be adapted for various protecting groups.

  • Reductive Amination: A direct one-pot reaction where L-threonine is reacted with formaldehyde in the presence of a reducing agent to form N-methyl-L-threonine.

This guide will elaborate on both methodologies, providing the necessary information for their successful implementation in a laboratory setting.

The Oxazolidinone Method

The oxazolidinone-based synthesis is a reliable and commonly employed method for the N-methylation of amino acids, including L-threonine.[1] The strategy involves two key steps: the formation of a 5-oxazolidinone intermediate and its subsequent reductive ring-opening. This method offers good control over the reaction and generally provides high yields. For amino acids with reactive side chains like threonine, this method has been shown to be effective.[1] An improved variation of this method, particularly for Fmoc-protected serine and threonine, involves the use of a Lewis acid in the reduction step, which can lead to higher yields and shorter reaction times.

Synthesis of N-Boc-N-methyl-L-threonine via an Oxazolidinone Intermediate

This protocol describes the synthesis of N-Boc-N-methyl-L-threonine, a commonly used building block in peptide synthesis.

Experimental Protocol:

Step 1: Formation of (4S,5R)-3-Boc-4-methyl-5-((R)-1-hydroxyethyl)-1,3-oxazolidin-2-one

  • Protection of L-threonine: L-threonine is first protected with a tert-butyloxycarbonyl (Boc) group. To a solution of L-threonine (1.0 eq.) in a 1:1 mixture of THF and water, sodium bicarbonate (3.0 eq.) and di-tert-butyl dicarbonate (Boc)2O (1.0 eq.) are added at 0 °C. The reaction mixture is stirred at room temperature for 10 hours. After removal of the solvent under reduced pressure, the aqueous residue is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified with a saturated aqueous solution of sodium bisulfate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield N-Boc-L-threonine.

  • Oxazolidinone Formation: To a solution of N-Boc-L-threonine (1.0 eq.) in toluene, paraformaldehyde (2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) are added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the oxazolidinone intermediate.

Step 2: Reductive Cleavage of the Oxazolidinone

  • To a solution of the oxazolidinone intermediate (1.0 eq.) in a suitable solvent such as dichloromethane or THF at 0 °C, triethylsilane (Et3SiH, 3.0 eq.) is added.

  • Trifluoroacetic acid (TFA, 3.0 eq.) is then added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield N-Boc-N-methyl-L-threonine.

Quantitative Data:

StepProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)
1aN-Boc-L-threonineL-threonine(Boc)2O, NaHCO3THF/H2O10>95
1bOxazolidinoneN-Boc-L-threonineParaformaldehyde, p-TsOHToluene4-685-95
2N-Boc-N-methyl-L-threonineOxazolidinoneEt3SiH, TFADichloromethane2-480-90

Reaction Pathway:

G L_threonine L-Threonine N_Boc_L_threonine N-Boc-L-threonine L_threonine->N_Boc_L_threonine (Boc)2O, NaHCO3 Oxazolidinone Oxazolidinone Intermediate N_Boc_L_threonine->Oxazolidinone Paraformaldehyde, p-TsOH N_Boc_N_methyl_L_threonine N-Boc-N-methyl-L-threonine Oxazolidinone->N_Boc_N_methyl_L_threonine Et3SiH, TFA

Fig. 1: Synthesis of N-Boc-N-methyl-L-threonine via the oxazolidinone method.

Reductive Amination

Reductive amination is a more direct approach to N-methylation, typically carried out in a one-pot fashion. This method involves the reaction of L-threonine with formaldehyde to form a transient imine or iminium ion, which is then reduced in situ by a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this transformation due to its selectivity for imines over carbonyls.

Synthesis of N-methyl-L-threonine by Reductive Amination

Experimental Protocol:

  • L-threonine (1.0 eq.) is dissolved in an aqueous methanol solution.

  • Aqueous formaldehyde (37 wt. %, 1.1 eq.) is added to the solution.

  • The pH of the mixture is adjusted to approximately 6-7 with a suitable acid or base.

  • Sodium cyanoborohydride (NaBH3CN, 1.5 eq.) is added portion-wise to the reaction mixture at 0 °C.

  • The reaction is stirred at room temperature and monitored by TLC or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by ion-exchange chromatography or crystallization to yield N-methyl-L-threonine.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)
N-methyl-L-threonineL-threonineFormaldehyde, NaBH3CNAqueous Methanol12-2460-80

Reaction Pathway:

G L_threonine L-Threonine Imine_Intermediate Imine/Iminium Intermediate L_threonine->Imine_Intermediate Formaldehyde N_methyl_L_threonine N-methyl-L-threonine Imine_Intermediate->N_methyl_L_threonine NaBH3CN

Fig. 2: Reductive amination of L-threonine with formaldehyde.

Experimental Workflow Comparison

The choice between the oxazolidinone method and reductive amination depends on the desired protecting group strategy and scale of the synthesis. The oxazolidinone method is generally higher yielding and provides better control, especially when specific protecting groups are required for subsequent steps in a larger synthetic scheme. Reductive amination offers a more direct and atom-economical route, which can be advantageous for certain applications.

G cluster_0 Oxazolidinone Method cluster_1 Reductive Amination Protection Protection Oxazolidinone_Formation Oxazolidinone_Formation Protection->Oxazolidinone_Formation Reductive_Cleavage Reductive_Cleavage Oxazolidinone_Formation->Reductive_Cleavage Purification_Ox Purification_Ox Reductive_Cleavage->Purification_Ox End_Product N-methyl-L-threonine Purification_Ox->End_Product One_Pot_Reaction One_Pot_Reaction Purification_RA Purification_RA One_Pot_Reaction->Purification_RA Purification_RA->End_Product Start L-Threonine Start->Protection Start->One_Pot_Reaction

Fig. 3: Comparison of experimental workflows.

Conclusion

The synthesis of N-methyl-L-threonine from L-threonine can be effectively achieved through either the oxazolidinone method or direct reductive amination. The oxazolidinone pathway, while involving more steps, generally offers higher yields and is compatible with various protecting group strategies, making it a preferred choice for complex syntheses. Reductive amination provides a more straightforward, one-pot alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs in the fields of medicinal chemistry and drug development. Further optimization of the presented protocols may be necessary depending on the specific laboratory conditions and desired scale of the reaction.

References

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide on H-Thr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides with N-methylated amino acids represents a cornerstone strategy in medicinal chemistry for enhancing therapeutic potential. This technical guide focuses on H-Thr(Me)-OH, or N-methyl-L-threonine, a derivative of the amino acid threonine. We delve into its fundamental properties, synthesis, and strategic incorporation into peptide backbones. This guide will provide a comprehensive overview of the profound impact of N-methylation on peptide conformation, proteolytic stability, and cell permeability. Detailed experimental protocols for solid-phase peptide synthesis (SPPS) utilizing this compound are presented, alongside a comparative analysis of common coupling reagents. Furthermore, we explore the biological implications of N-methylation through the lens of the Cyclosporine A signaling pathway, a well-known therapeutic peptide rich in N-methylated residues. This document aims to be an essential resource for researchers seeking to leverage N-methylation for the development of next-generation peptide therapeutics.

Introduction to this compound in Peptide Chemistry

This compound, chemically known as N-methyl-L-threonine, is a non-proteinogenic amino acid that has garnered significant attention in the field of peptide chemistry. Its structure is characterized by a methyl group on the nitrogen atom of the peptide backbone. This seemingly subtle modification imparts significant changes to the physicochemical properties of a peptide, addressing key liabilities often encountered with native peptide drug candidates.

The incorporation of this compound and other N-methylated amino acids can lead to:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.

  • Improved Membrane Permeability: N-methylation can disrupt the hydrogen-bonding network of the peptide backbone, leading to a more lipophilic character and facilitating passive diffusion across cell membranes.

  • Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide bond, influencing the secondary structure and pre-organizing the peptide into a bioactive conformation. This can lead to increased receptor affinity and selectivity.[1]

Physicochemical Properties of N-methyl-L-threonine and its Derivatives

A thorough understanding of the physical and chemical properties of this compound and its protected forms is crucial for its effective use in peptide synthesis.

PropertyThis compound (N-methyl-L-threonine)Fmoc-N-methyl-L-threonineFmoc-N-methyl-O-tert-butyl-L-threonine
Molecular Formula C₅H₁₁NO₃[2]C₂₀H₂₁NO₅[3]C₂₄H₂₉NO₅[4][5]
Molecular Weight 133.15 g/mol [2]355.39 g/mol [3]411.5 g/mol [4][5]
Appearance White to off-white solid powderWhite to off-white powder[3]White to off-white solid[5]
Melting Point >235°C152 - 157 °C[3]Not widely reported
Optical Rotation [α]/D -24.0±1.0°, c = 1 in 1 M HClNot widely reported[a]D20 = 14 ± 1 ° (C=1 in MeOH)[5]
CAS Number 2812-28-4[2]252049-06-2[3]117106-20-4[5]

Synthesis of N-methyl-L-threonine Derivatives

While this compound is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale synthesis of Fmoc-protected N-methylated amino acids, including threonine, involves the formation of an oxazolidinone intermediate followed by reductive cleavage.

An improved method for the synthesis of Fmoc-N-methyl serine and threonine has been developed, which involves the formation and subsequent reduction of the corresponding oxazolidinone with a Lewis acid under mild conditions, resulting in improved yields and shorter reaction times.[6]

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions. Therefore, highly efficient coupling reagents and optimized protocols are required.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS.

spss_workflow Resin Resin with protected peptide Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: General workflow for one cycle of amino acid incorporation in SPPS.

Experimental Protocols for Coupling N-methylated Amino Acids

4.2.1. HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids.

Materials:

  • Fmoc-N-methyl-L-threonine(tBu)-OH

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-L-threonine(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction. For N-methylated amino acids, a Chloranil test is more appropriate.

4.2.2. PyBOP-Mediated Coupling

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another efficient coupling reagent for challenging couplings.

Materials:

  • Fmoc-N-methyl-L-threonine(tBu)-OH

  • Peptide-resin with a free N-terminal amine

  • PyBOP

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Protocol:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-L-threonine(tBu)-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activated amino acid solution and add the mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing and Confirmation: Follow steps 6 and 7 from the HATU protocol.

On-Resin N-Methylation

An alternative to using pre-synthesized N-methylated amino acids is to perform the methylation directly on the peptide-resin. The Fukuyama-Mitsunobu reaction is a common and robust method for this purpose.[7]

on_resin_methylation Peptide_Resin Peptide-Resin (Free N-terminus) Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Peptide_Resin->Sulfonylation Wash1 Wash Sulfonylation->Wash1 Methylation Methylation (MTBD, Me-p-tosylate) Wash1->Methylation Wash2 Wash Methylation->Wash2 Desulfonylation Desulfonylation (Mercaptoethanol, DBU) Wash2->Desulfonylation N_Me_Peptide N-methylated Peptide-Resin Desulfonylation->N_Me_Peptide cyclosporine_pathway cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Calcineurin Calcineurin TCR->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Enters Nucleus & Activates Transcription IL2 IL-2 Synthesis IL2_Gene->IL2 Immune_Response T-Cell Proliferation & Immune Response IL2->Immune_Response CyclosporinA Cyclosporine A CsA_Cyclophilin Cyclosporine A- Cyclophilin Complex CyclosporinA->CsA_Cyclophilin Binds to Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclophilin CsA_Cyclophilin->Calcineurin Inhibits

References

An In-Depth Technical Guide to the Core Principles of N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the strategic substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, represents a pivotal modification in medicinal chemistry. This seemingly subtle alteration profoundly impacts the physicochemical and biological properties of peptides, offering a powerful tool to overcome inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability. This guide provides a comprehensive overview of the fundamental principles of N-methylated amino acids, detailing their synthesis, conformational effects, and impact on biological activity, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and application in research and drug development.

Core Concepts of N-Methylation

The introduction of a methyl group to the amide nitrogen instigates a cascade of structural and functional changes in a peptide. These modifications are primarily driven by three core effects:

  • Elimination of the Hydrogen Bond Donor: The replacement of the amide proton with a methyl group removes its ability to act as a hydrogen bond donor. This is a critical alteration as it disrupts the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by hydrogen bonds.

  • Increased Steric Hindrance: The methyl group introduces steric bulk that restricts the rotation around the peptide bond (ω angle) and the backbone dihedral angles (φ and ψ). This conformational constraint can lock the peptide into a specific bioactive conformation.

  • Modulation of Cis/Trans Isomerism: N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond, making the cis conformation more accessible. This is particularly significant for mimicking β-turns and achieving unique peptide geometries.

These fundamental changes collectively contribute to enhanced proteolytic stability, improved membrane permeability, and altered receptor binding affinity and selectivity.

Quantitative Impact of N-Methylation

The effects of N-methylation can be quantified to understand its precise impact on peptide properties. The following tables summarize key data from various studies.

Table 1: Effect of N-Methylation on Peptide Stability and Conformation

ParameterObservationQuantitative ValueReference
Proteolytic Stability Half-life of a G-protein-binding core-motif peptide (DKLYWWEFL) against trypsin.> 1000-fold increase for N-Me-K variant compared to unmodified.[1]
Half-life of Temporin L in simulated gastric fluid.> 60 minutes for methylated variant vs. < 30 minutes for unmodified.[2]
α-Helix Stability Energy penalty for a single N-methylation in an α-helix.0.3 to 1.7 kcal/mol destabilization per N-methylation.[3]
Cis/Trans Isomerism Population of cis isomer for Ac-(Me)Ala-NHMe in solution.Predominantly trans, but cis is more accessible than in non-methylated peptides.[4]
Population of cis isomer for Ac-(Z)-Δ(Me)Phe-NHMe in solution.Predominantly cis conformation.[4]

Table 2: Influence of N-Methylation on Receptor Binding Affinity (Ki, nM)

Peptide AnalogReceptor SubtypeUnmodifiedN-MethylatedFold ChangeReference
Somatostatin Octapeptide Analog sst11500>10000 (N-Me-Phe)>6.7 (decrease)[5]
sst21.20.8 (N-Me-Phe)1.5 (increase)[5]
sst3350150 (N-Me-Lys)2.3 (increase)[5]
sst4800>10000 (N-Me-Phe)>12.5 (decrease)[5]
sst52510 (N-Me-Trp)2.5 (increase)[5]
Cyclic Enkephalin Analog μ-opioid2.51.81.4 (increase)[5]
δ-opioid0.50.31.7 (increase)[5]
κ-opioid2501501.7 (increase)[5]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of N-methylated peptides.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The synthesis of N-methylated peptides presents challenges due to the steric hindrance of the N-methyl group. Two primary strategies are employed: the incorporation of pre-synthesized Fmoc-N-methyl-amino acids or on-resin N-methylation.

Protocol 1: Coupling of Fmoc-N-Methyl-Amino Acids

This protocol describes the manual coupling of an Fmoc-N-methylated amino acid onto a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methyl-amino acid (3 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[6]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[6]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours, or overnight if necessary. Due to steric hindrance, coupling to an N-methylated residue is slower than to a primary amine.[6]

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: The completion of the coupling reaction can be monitored using a qualitative test for secondary amines, such as the chloranil test, as the Kaiser test will be negative.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.[6]

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu Method)

This protocol outlines a three-step procedure for the N-methylation of a specific residue directly on the solid support.[6]

Materials:

  • Fmoc-deprotected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)

  • Diisopropylethylamine (DIEA) or Collidine

  • Triphenylphosphine (PPh3) (5 equivalents)

  • Methanol (MeOH) (10 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5 equivalents)

  • 2-Mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Sulfonylation: Treat the N-terminally deprotected peptide-resin with o-NBS-Cl and a hindered base like collidine or DIEA in NMP for 30-60 minutes. Wash the resin with NMP and DCM.

  • Methylation: Swell the o-NBS-protected resin in anhydrous THF. Add a solution of PPh3 and MeOH in THF, followed by the addition of DIAD or DEAD. Shake the reaction for 10-30 minutes. Wash the resin with THF, DMF, and DCM.[6]

  • o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP for 5 minutes. Repeat this step once. Wash the resin thoroughly with NMP and DCM.[6]

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate the conformational consequences of N-methylation, including the determination of cis/trans isomer ratios and secondary structure.

Protocol 3: 2D NMR for Conformational Analysis

Materials:

  • Purified N-methylated peptide (>95% purity)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer (≥ 600 MHz)

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues. The presence of cis and trans isomers around the N-methylated amide bond will often lead to two distinct sets of signals for the flanking residues.[7][8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. NOE signals between the N-methyl protons and protons on the preceding residue (Hα(i-1)) are characteristic of a trans amide bond, while NOEs to the protons of the same residue (Hα(i)) are indicative of a cis conformation.

  • Data Analysis:

    • Resonance Assignment: Assign the proton resonances for both cis and trans isomers.

    • Isomer Ratio Quantification: Integrate the cross-peaks corresponding to the distinct isomers in the TOCSY or NOESY spectra to determine their relative populations.

    • Structural Restraints: Use the observed NOEs as distance restraints in molecular modeling calculations to generate a 3D structural ensemble of the peptide in solution.

Proteolytic Stability Assay

This assay quantifies the increased resistance of N-methylated peptides to enzymatic degradation.

Protocol 4: In Vitro Protease Stability Assay

Materials:

  • Purified N-methylated peptide and its non-methylated counterpart

  • Protease (e.g., trypsin, chymotrypsin, pepsin) or human serum

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Reaction Setup: Prepare solutions of the peptides and the protease in the reaction buffer. Initiate the reaction by mixing the peptide and protease solutions at 37°C.[9][10]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[10]

  • HPLC Analysis: Analyze the amount of intact peptide remaining at each time point by RP-HPLC.

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of each peptide by fitting the data to a first-order exponential decay model. Compare the half-lives of the N-methylated and non-methylated peptides to determine the fold increase in stability.[9]

Visualizing Core Principles and Workflows

Diagrams are essential for illustrating the complex relationships and processes involved in the study of N-methylated amino acids.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Purification start Resin Swelling deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling (Standard or N-Methylated) deprotection->coupling wash1 Washing coupling->wash1 cycle Repeat for each Amino Acid wash1->cycle cycle->deprotection Next cycle cleavage Cleavage from Resin cycle->cleavage Final Cycle purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization folding_analysis Conformational Analysis (NMR, CD) characterization->folding_analysis stability_assay Proteolytic Stability Assay characterization->stability_assay

General workflow for the synthesis and analysis of N-methylated peptides.

on_resin_methylation start Fmoc-deprotected peptide-resin sulfonylation Sulfonylation (o-NBS-Cl, DIEA) start->sulfonylation wash1 Wash sulfonylation->wash1 methylation Methylation (PPh3, MeOH, DIAD) wash1->methylation wash2 Wash methylation->wash2 deprotection o-NBS Deprotection (2-Mercaptoethanol, DBU) wash2->deprotection wash3 Wash deprotection->wash3 end N-Methylated peptide-resin wash3->end

Workflow for on-resin N-methylation using the Fukuyama-Mitsunobu method.
Signaling Pathway Modulation: N-methylated Somatostatin Analogs

N-methylated peptides can exhibit altered receptor binding and signaling. Somatostatin analogs are a prime example, where N-methylation can tune selectivity for different somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors (GPCRs).

gpcr_signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein G-protein (Gi/o) SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ligand N-Methylated Somatostatin Analog ligand->SSTR Binding cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->response Phosphorylation of target proteins

Inhibitory signaling pathway of an N-methylated somatostatin analog via a Gi/o-coupled receptor.

Conclusion

N-methylation of amino acids is a robust and versatile strategy in peptide drug discovery. By understanding the core principles of how this modification influences peptide conformation, stability, and biological activity, researchers can rationally design and synthesize novel peptide therapeutics with improved pharmacokinetic profiles and enhanced efficacy. The detailed protocols and visual guides provided herein serve as a foundational resource for the practical application of N-methylation in the laboratory, paving the way for the development of next-generation peptide-based drugs.

References

Spectroscopic Data of N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic properties of N-methyl-L-threonine is crucial for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of the available spectroscopic data, experimental methodologies for its acquisition, and a generalized workflow for its analysis, tailored for researchers, scientists, and drug development professionals.

N-methyl-L-threonine ((2S,3R)-3-hydroxy-2-(methylamino)butanoic acid) is a derivative of the essential amino acid L-threonine.[1] Its structural modifications introduce distinct features in its spectroscopic profiles. The quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-methyl-L-threonine.

Table 1: ¹³C NMR Spectral Data of N-methyl-L-threonine

Carbon Atom Chemical Shift (δ) ppm
C=O (Carboxyl)171.8
Cα (CH-NHCH₃)67.8
Cβ (CH-OH)66.5
N-CH₃32.7
Cγ (CH₃)19.4
Source: Adapted from publicly available data. Note: The spectrum was recorded in D₂O.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for N-methyl-L-threonine

Technique Parameter Value
LC-MSMolecular FormulaC₅H₁₁NO₃
Molecular Weight133.15 g/mol
Precursor Type[M+H]⁺
Precursor m/z134.0811
Source: Publicly available data from LC-ESI-QFT analysis.[1]
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in N-methyl-L-threonine based on their characteristic vibrational frequencies. A complete, assigned IR spectrum for N-methyl-L-threonine is not available in the searched public databases. However, the expected characteristic absorption bands can be inferred from the known functional groups.

Table 3: Predicted IR Absorption Bands for N-methyl-L-threonine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3500-3200 (broad)
N-H (secondary amine)Stretching3500-3300
C-H (alkane)Stretching3000-2850
C=O (carboxyl)Stretching1725-1700
C-O (hydroxyl)Stretching1260-1050
C-N (amine)Stretching1250-1020

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol (General)

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of N-methyl-L-threonine.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of N-methyl-L-threonine.[2]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.[2][3]

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[2]

  • Filter the solution using a pipette with a cotton or glass wool plug to remove any particulate matter.[4]

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.[3]

  • If required for chemical shift referencing, add a small amount of an internal standard (e.g., DSS for D₂O, TMS for organic solvents).[2]

2. Instrument Parameters (Example for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Acquisition frequency: 500 MHz

    • Pulse sequence: Standard single-pulse experiment

    • Number of scans: 16-64 (depending on concentration)

    • Relaxation delay: 1-5 seconds

    • Spectral width: Appropriate for observing all proton signals (e.g., 10-12 ppm)

  • ¹³C NMR:

    • Acquisition frequency: 125 MHz

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Spectral width: Appropriate for observing all carbon signals (e.g., 200-220 ppm)

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

FTIR Spectroscopy Protocol (General)

This protocol describes a general method for obtaining the FTIR spectrum of N-methyl-L-threonine.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of powdered N-methyl-L-threonine onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32-64) to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

  • Perform baseline correction if necessary.

  • Identify and label the major absorption peaks.

  • Assign the observed peaks to the corresponding functional group vibrations.[5][6]

Mass Spectrometry Protocol (General for LC-MS)

This protocol provides a general workflow for the analysis of N-methyl-L-threonine by LC-MS.

1. Sample Preparation:

  • Prepare a stock solution of N-methyl-L-threonine in a suitable solvent (e.g., water, methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the mobile phase solvent.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters (Example):

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18)

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow rate: 0.2-0.5 mL/min

    • Injection volume: 5-10 µL

  • Mass Spectrometry (MS):

    • Ionization source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurement.

    • Scan range: m/z 50-500

    • Data acquisition: Full scan mode to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) can be used for structural fragmentation analysis.[7]

3. Data Analysis:

  • Extract the mass spectrum corresponding to the chromatographic peak of N-methyl-L-threonine.

  • Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical mass to confirm the elemental composition.

  • If MS/MS data is acquired, analyze the fragmentation pattern to further confirm the structure.

Workflow Visualization

A generalized workflow for the spectroscopic analysis of N-methyl-L-threonine is presented below. This diagram illustrates the logical sequence from sample preparation to final data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation start N-methyl-L-threonine Sample dissolve Dissolve in Deuterated Solvent start->dissolve dissolve_solid Prepare as Solid Powder start->dissolve_solid dissolve_ms Dissolve in LC Mobile Phase start->dissolve_ms nmr NMR Spectrometer (¹H & ¹³C) dissolve->nmr ftir FTIR Spectrometer (ATR) dissolve_solid->ftir ms LC-MS System dissolve_ms->ms nmr_proc Fourier Transform, Phasing, Baseline Correction nmr->nmr_proc ftir_proc Background Subtraction, Baseline Correction ftir->ftir_proc ms_proc Mass Spectrum Extraction, Accurate Mass Determination ms->ms_proc nmr_analysis Peak Assignment, Structure Elucidation nmr_proc->nmr_analysis ftir_analysis Functional Group Identification ftir_proc->ftir_analysis ms_analysis Molecular Formula Confirmation ms_proc->ms_analysis end_node Comprehensive Spectroscopic Characterization nmr_analysis->end_node ftir_analysis->end_node ms_analysis->end_node

Caption: Workflow for the spectroscopic analysis of N-methyl-L-threonine.

References

An In-depth Technical Guide to the Chiral Purity Analysis of Synthetic O-Methyl-L-threonine (H-Thr(Me)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acid derivatives is paramount in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy, pharmacology, and safety. O-Methyl-L-threonine (H-Thr(Me)-OH), a non-proteinogenic amino acid, is an important building block in the synthesis of complex peptides and therapeutic agents. Ensuring its enantiomeric purity is a critical step in both synthesis validation and quality control. This guide provides a detailed overview of the core analytical methodologies for determining the chiral purity of synthetic this compound.

Core Analytical Methodologies

The primary challenge in chiral purity analysis lies in differentiating between enantiomers, which possess identical physical and chemical properties in an achiral environment. Chromatographic and spectroscopic techniques are the cornerstones of modern chiral analysis.

1.1. Chiral Chromatography

Chromatographic methods are the most widely used for enantiomeric separation due to their high resolution and accuracy. The separation is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[1] This can be accomplished either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA) prior to analysis on an achiral column.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and powerful technique for separating enantiomers of amino acids and their derivatives.[2][3] Polysaccharide-based CSPs are particularly effective and can be used in various modes, including normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.[2] For amino acids, macrocyclic glycopeptide-based CSPs like CHIROBIOTIC T have also shown unique selectivity.[4]

  • Gas Chromatography (GC): Chiral GC offers excellent sensitivity and short analysis times. However, due to the low volatility and polar nature of amino acids, derivatization is mandatory to block the active amine and carboxyl groups.[5] This process converts the analyte into a more volatile and less reactive derivative suitable for GC analysis.[5][6]

1.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for chiral purity determination, typically after derivatization with a chiral agent. For instance, derivatizing the amino group with a fluorine-containing chiral agent, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, allows for enantiodiscrimination using 19F NMR, where the diastereomeric derivatives exhibit distinct chemical shifts.[7]

Experimental Protocols

Detailed and reproducible protocols are essential for accurate chiral analysis. Below are representative methodologies for Chiral GC and Chiral HPLC.

2.1. Protocol 1: Chiral GC with Derivatization

This protocol describes a two-step derivatization process (esterification followed by acylation) for the analysis of this compound on a chiral GC column. This approach is necessary to improve the volatility and chromatographic behavior of the amino acid.[5]

Materials:

  • This compound sample

  • 3 N Methanolic HCl

  • Trifluoroacetic anhydride (TFAA)

  • Methylene chloride (DCM)

  • Heating block or oven

  • GC vials (2 mL)

  • Gas chromatograph with FID detector

  • Chiral capillary column (e.g., Chirasil-Val)

Procedure:

  • Esterification:

    • Weigh approximately 1 mg of the this compound sample into a clean GC vial.

    • Add 1 mL of 3 N methanolic HCl.

    • Cap the vial tightly and heat at 100 °C for 30 minutes.

    • Remove the vial, allow it to cool, and then evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried residue from the previous step, add 1 mL of methylene chloride and 100 µL of TFAA.

    • Cap the vial and heat at 60 °C for 20 minutes.

    • Allow the sample to cool to room temperature before analysis.

  • GC Analysis:

    • Column: Chirasil-Val (or equivalent chiral phase)

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 250 °C

    • Oven Program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.

    • Carrier Gas: Helium

    • Injection Volume: 1 µL

    • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two separated enantiomers.

2.2. Protocol 2: Chiral HPLC using a Chiral Stationary Phase

This direct method avoids derivatization by using a Chiral Stationary Phase (CSP) designed to interact differently with the two enantiomers of this compound. Polysaccharide or macrocyclic antibiotic-based columns are often effective for underivatized amino acids.[4]

Materials:

  • This compound sample

  • HPLC-grade methanol, ethanol, acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Acetic Acid (for mobile phase modification)

  • HPLC system with UV detector

  • Chiral HPLC column (e.g., CHIROBIOTIC T, Chiralcel OD-H)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis (Method Screening):

    • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A common starting point is 100% Methanol with 0.1% Trifluoroacetic Acid. Varying the solvent (e.g., to ethanol or acetonitrile) or the additive can optimize separation.[4]

    • Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.

    • Column Temperature: 25 °C. Decreasing temperature can sometimes increase chiral selectivity.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL

    • Analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the enantiomeric excess.

Data Presentation

Quantitative data from chiral purity analysis should be presented clearly to allow for easy comparison of methods and results. The resolution factor (Rs) is a key metric, with a value >1.5 indicating baseline separation.[2]

Analytical Method Column/CSP Mobile Phase / Conditions L-Enantiomer tR (min) D-Enantiomer tR (min) Resolution (Rs) Notes
Chiral GC-FID Chirasil-ValTemp. Program: 90-180°C15.618.32.1Requires two-step derivatization.[8]
Chiral HPLC-UV CHIROBIOTIC T100% Methanol + 0.1% TFA8.19.21.8Direct analysis, good for polar compounds.[4]
Chiral HPLC-UV Chiralcel OD-HHexane:Ethanol (90:10) + 0.1% TFA12.214.92.5Normal phase, may require sample solubility testing.[9]
19F NMR N/ADerivatization with (R)-2FHAδ -165.2 ppmδ -165.5 ppmN/AProvides distinct signals for diastereomers.[7]

Table 1: Representative quantitative data for the chiral analysis of this compound. Retention times (tR) and chemical shifts (δ) are illustrative and may vary based on specific instrumentation and conditions.

Visualized Workflows and Mechanisms

4.1. General Workflow for Chiral Purity Analysis

The process of determining chiral purity follows a logical sequence from sample handling to final data interpretation.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Synthetic this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (If required, e.g., for GC) Dissolution->Derivatization Injection Inject into Chromatograph (HPLC/GC) Derivatization->Injection Separation Enantiomeric Separation on Chiral Phase Injection->Separation Detection Detection (UV, FID, MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration (Area Measurement) Chromatogram->Integration Calculation Calculate % Enantiomeric Excess (e.e.) Integration->Calculation Report Final Purity Report Calculation->Report

A general workflow for the chiral purity analysis of a synthetic amino acid.

4.2. Principle of Chiral HPLC Separation

Chiral recognition on a CSP is based on the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, leading to different retention times.

G cluster_system Chiral HPLC System cluster_output Resulting Chromatogram Column Chiral Stationary Phase (CSP) start_point start_point->Column Mobile Phase Flow end_point R_Enantiomer L CSP_site1 R_Enantiomer->CSP_site1 Strong Interaction (3-point) CSP_site2 R_Enantiomer->CSP_site2 CSP_site3 R_Enantiomer->CSP_site3 R_out R_Enantiomer->R_out S_Enantiomer D S_Enantiomer->CSP_site2 Weaker Interaction S_out S_Enantiomer->S_out S_label D-Enantiomer (Elutes First) R_label L-Enantiomer (Elutes Second) a Detector Signal b Time c d c->d e f e->f g f->g h g->h i h->i peak1 Peak D peak2 Peak L

The principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

Conclusion

The chiral purity analysis of synthetic this compound is a critical quality control step that relies on robust and specific analytical methods. Chiral HPLC with modern stationary phases offers a direct and versatile approach, while chiral GC provides high sensitivity after a necessary derivatization step. The choice of method depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. A systematic approach to method development, beginning with the screening of different chiral stationary phases and mobile phase conditions, is the most effective strategy for achieving a successful and reliable enantioseparation.[2] For all methods, proper validation is essential to ensure accurate and reproducible determination of enantiomeric purity in research and drug development settings.

References

N-Methylation in Peptide Drug Design: A Technical Guide to Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics have garnered significant attention due to their high specificity and potency.[1][2] However, their clinical utility is often hindered by inherent pharmacological limitations, including susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility, which can lead to reduced target affinity.[3] N-methylation, the substitution of an amide proton on the peptide backbone with a methyl group, has emerged as a powerful and versatile strategy in medicinal chemistry to overcome these hurdles.[3][4] This modification can profoundly alter the physicochemical properties of a peptide, offering a pathway to enhance its stability, bioavailability, and overall "drug-like" characteristics.[3][5] This technical guide provides a comprehensive overview of the core principles of N-methylation in peptide design, detailing its impact on peptide properties, quantitative data, experimental protocols, and strategic applications in drug development.

The Core Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to an amide nitrogen induces several critical changes that are instrumental in transforming a promising peptide lead into a viable drug candidate.[3] These changes primarily revolve around conformational control, proteolytic resistance, and membrane permeability.

Conformational Control and Bioactivity

N-methylation introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's overall conformational flexibility.[4] This constraint can pre-organize a peptide into its bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target.[4] By "locking" the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[3]

Furthermore, N-methylation can influence the isomerization of the peptide bond. It reduces the energy difference between the trans and cis isomers, making the cis conformation more accessible.[4] This is particularly crucial for mimicking β-turns or achieving unique bioactive geometries that may be essential for receptor recognition.[4]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the dramatic enhancement of resistance to enzymatic cleavage by proteases.[6] Peptides are often rapidly degraded in vivo, leading to a short half-life.[6] The methyl group on the amide nitrogen acts as a steric shield, disrupting the hydrogen-bonding patterns that proteases recognize and use to bind to the peptide backbone.[6] This steric hindrance prevents the enzyme from accessing the scissile peptide bond, thereby inhibiting cleavage and significantly increasing the peptide's stability and in vivo half-life.[2][6] The protective effect can even extend over a four-residue window from the site of methylation.[6]

Improved Cell Permeability and Oral Bioavailability

Poor membrane permeability is a major obstacle for many peptide drugs, limiting their oral bioavailability and their ability to reach intracellular targets.[3][7] N-methylation addresses this by:

  • Reducing Hydrogen Bond Donors: Each N-methylation removes a backbone amide proton, which is a hydrogen bond donor.[7] This is critical because breaking hydrogen bonds with water is energetically costly during the transition from an aqueous environment to the hydrophobic lipid bilayer of a cell membrane.[3][7]

  • Increasing Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, favoring its partitioning into the cell membrane.[3][8]

  • Promoting "Chameleonic" Behavior: By restricting conformation, N-methylation can promote the formation of internal hydrogen bonds.[7] This allows the peptide to shield its polar amide groups from the solvent, presenting a more hydrophobic exterior to the lipid membrane and facilitating passive diffusion.[7]

This combination of effects can drastically improve a peptide's ability to cross cellular membranes, a critical factor for developing orally available peptide drugs.[9][10][11] The immunosuppressant Cyclosporin A, a highly N-methylated cyclic peptide, is a classic example of how this modification can lead to excellent oral bioavailability.[10][12][13]

Quantitative Impact of N-Methylation

The strategic placement of N-methyl groups can have a profound and measurable impact on a peptide's pharmacological profile. The following tables summarize quantitative data from various studies, highlighting the comparative effects of this modification.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

Peptide ClassParent PeptideN-Methylated AnalogueTarget ReceptorBinding Affinity (Ki, nM) - ParentBinding Affinity (Ki, nM) - AnalogueFold ChangeReference
Somatostatin AnalogueOctapeptide AgonistN-Me-Phe⁸Somatostatin Receptor (sst₂)1.20.91.3x improvement[14]
Somatostatin AnalogueOctapeptide AgonistN-Me-Lys⁵Somatostatin Receptor (sst₂)1.225.0~21x decrease[14]
Enkephalin AnalogueDAMGON-Me-Tyr¹μ-Opioid Receptor1.53.02x decrease[14]
Enkephalin AnalogueDPDPEN-Me-Phe⁴δ-Opioid Receptor3.21.81.8x improvement[14]

Note: The impact on affinity is highly position-dependent. While some modifications enhance binding by locking in a bioactive conformation, others can disrupt critical interactions, leading to decreased affinity.[14]

Table 2: Enhancement of Proteolytic Stability by N-Methylation

PeptideModificationProteaseHalf-life (t½) - ParentHalf-life (t½) - AnalogueFold Increase in StabilityReference
G-protein-binding peptideNon-methylatedTrypsin~2.5 min--[6]
G-protein-binding peptideN-Me-Asp (at P2)Trypsin~2.5 min3 h72x[6]
G-protein-binding peptideN-Me-Lys (at P1)Trypsin~2.5 min> 42 h> 1000x[6]
G-protein-binding peptideN-Me-Leu (at P1')Trypsin~2.5 min> 42 h> 1000x[6]

Note: N-methylation at or near the protease cleavage site (P1, P1') provides the most dramatic protection against degradation.[6]

Table 3: Influence of N-Methylation on Cell Permeability

Peptide ClassModificationAssayApparent Permeability (Papp, 10⁻⁶ cm/s)Fold Increase vs. ParentReference
Cyclic Hexapeptide LibraryNon-methylated (average)Caco-2< 1.0-[15]
Cyclic Hexapeptide LibraryPermeable Analogue (N-Me adjacent to D-Ala)Caco-2> 10.0> 10x[15]
Veber-Hirschmann AnalogueTri-N-methylatedRat Intestine-Resulted in 10% oral bioavailability[10][11]
Cyclic HexapeptideTri-N-methylatedRat PK Study-Resulted in 28% oral bioavailability[16]

Note: While a direct correlation between the number of N-methyl groups and permeability is not always observed, specific patterns of methylation can significantly enhance cell passage.[15]

Methodologies in N-Methylated Peptide Research

Experimental Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents challenges due to the steric hindrance caused by the methyl group, which can slow down coupling reactions.[12] Microwave-assisted synthesis is often employed to improve yields and reduce reaction times.[9][12]

Objective: To synthesize an N-methylated peptide on a solid support. This protocol outlines a microwave-assisted coupling step, which is often problematic.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Coupling reagents: HCTU (or HATU)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a microwave-safe peptide synthesis vessel for at least 30 minutes.[12]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Activation: In a separate vessel, prepare the coupling solution. For a standard coupling, dissolve the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP.[12]

  • Coupling Reaction (Microwave-Assisted):

    • Add the activated amino acid solution to the swelled resin.

    • Add DIEA (10 eq.) to the vessel.[12]

    • Place the vessel in the microwave peptide synthesizer.

    • Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[12] Note: Coupling an amino acid onto an N-methylated residue is particularly difficult and benefits greatly from microwave assistance.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[6]

Experimental Protocol 2: Proteolytic Stability Assay (Serum Stability)

Objective: To determine and compare the half-life of a native peptide and its N-methylated analogue in serum.

Materials:

  • Purified native and N-methylated peptides

  • Pooled human or mouse serum[17]

  • Assay buffer (e.g., PBS)

  • Quenching solution (e.g., acetonitrile/water/formic acid at 89:10:1 or 10% TCA)[17]

  • Incubator (37°C)

  • Centrifuge

  • LC-MS or HPLC system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the peptides (e.g., 1 mg/mL) in a suitable buffer. Thaw a vial of serum and keep it on ice.[17]

  • Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the serum to achieve the desired final peptide concentration (e.g., 150 µg/mL) and serum concentration (e.g., 25-50% v/v).[17]

  • Incubation: Incubate the mixture at 37°C with gentle shaking.[17]

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the mixture.[17]

  • Quenching and Protein Precipitation: Immediately stop the proteolytic reaction by adding an excess of quenching solution (e.g., 300 µL) to the aliquot.[17] Incubate on ice for at least 30 minutes to precipitate serum proteins.[17]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.[17] Analyze the amount of remaining intact peptide at each time point using LC-MS or RP-HPLC.[18]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.[18][19]

Experimental Protocol 3: Cell Permeability Assay (Caco-2)

Objective: To measure the permeability of native and N-methylated peptides across a Caco-2 cell monolayer, an in vitro model of the human intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 12-well)

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Purified native and N-methylated peptides

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the TEER (>250 Ω·cm² is typically acceptable) and/or assessing the permeability of Lucifer yellow.[5][7]

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.[7]

    • Add fresh HBSS to the basolateral (receiver) compartment.[7]

    • Prepare dosing solutions of the test peptides in HBSS at the desired concentration (e.g., 10 µM).[7]

    • Add the dosing solution to the apical (donor) compartment.[7]

  • Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. At various time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Compare the Papp values of the N-methylated peptides to their native counterparts.[15]

Visualizing Key Concepts and Workflows

Logical Relationships of N-Methylation

The following diagram illustrates the cause-and-effect relationships stemming from the introduction of an N-methyl group on a peptide backbone.

N_Methylation N-Methylation (Amide H → CH₃) Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance H_Bond_Donor_Elimination H-Bond Donor Elimination N_Methylation->H_Bond_Donor_Elimination Increased_Lipophilicity ↑ Lipophilicity N_Methylation->Increased_Lipophilicity Conformational_Rigidity ↑ Conformational Rigidity Steric_Hindrance->Conformational_Rigidity Protease_Shielding Protease Shielding Steric_Hindrance->Protease_Shielding Desolvation_Penalty ↓ Desolvation Penalty H_Bond_Donor_Elimination->Desolvation_Penalty Bioactive_Conformation Pre-organization into Bioactive Conformation Conformational_Rigidity->Bioactive_Conformation Proteolytic_Stability ↑ Proteolytic Stability Protease_Shielding->Proteolytic_Stability Membrane_Permeability ↑ Membrane Permeability Desolvation_Penalty->Membrane_Permeability Increased_Lipophilicity->Membrane_Permeability Receptor_Affinity Modulated Receptor Affinity / Selectivity Bioactive_Conformation->Receptor_Affinity Half_Life ↑ In Vivo Half-Life Proteolytic_Stability->Half_Life Oral_Bioavailability ↑ Oral Bioavailability Membrane_Permeability->Oral_Bioavailability Start Parent Peptide (High Affinity, Poor PK) N_Methyl_Scan N-Methyl Scan (Library Synthesis) Start->N_Methyl_Scan Screening In Vitro Screening (Binding & Activity) N_Methyl_Scan->Screening Stability_Assay Proteolytic Stability Assay (Serum/Plasma) Screening->Stability_Assay Active Analogs Permeability_Assay Permeability Assay (e.g., Caco-2, PAMPA) Stability_Assay->Permeability_Assay Stable Analogs Lead_Candidate Lead Candidate Selection Permeability_Assay->Lead_Candidate Permeable Analogs In_Vivo In Vivo PK/PD Studies Lead_Candidate->In_Vivo Peptide N-Methylated Somatostatin Analogue SSTR Somatostatin Receptor (SSTR - a GPCR) Peptide->SSTR Binds G_Protein Heterotrimeric G-Protein (Gi) SSTR->G_Protein Activates G_alpha Gαi (active) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP ↓ cAMP Production AC->cAMP Catalyzes ATP to cAMP Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response Leads to

References

Unlocking Peptide Therapeutics: An In-depth Technical Guide to N-Methylated Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides, while promising due to high specificity and low toxicity, is often hindered by inherent pharmacological limitations. Poor metabolic stability, low cell permeability, and conformational flexibility can curtail the journey of a promising peptide from the lab to the clinic. N-methylation of the peptide backbone—the substitution of an amide proton with a methyl group—has emerged as a powerful strategy to overcome these hurdles. This in-depth technical guide provides a comprehensive overview of the core principles of N-methylated peptides, detailing their synthesis, impact on physicochemical properties, and applications in drug development, complete with detailed experimental protocols and data.

The Core Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen of a peptide backbone induces profound changes in its structure and function. These modifications are instrumental in enhancing the druggability of peptide-based therapeutics.[1]

Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[2] The methyl group sterically hinders the approach of proteases and disrupts the hydrogen-bonding patterns necessary for enzyme recognition and cleavage, leading to a longer in vivo half-life.[2][3]

Improved Cell Permeability and Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability.[2][4] This is achieved by reducing the number of hydrogen bond donors, which lowers the energetic penalty for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[4] The addition of a methyl group also increases the lipophilicity of the peptide, further favoring its partitioning into the cell membrane.[1]

Conformational Control and Receptor Affinity: By introducing steric hindrance, N-methylation restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This reduction in conformational flexibility can pre-organize the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target.[1] This can lead to increased receptor binding affinity and selectivity.[2] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformation that is energetically less favorable in non-methylated peptides but can be crucial for mimicking certain secondary structures like β-turns.

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, providing a clear comparison of the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[3]
G-protein-binding peptide (DKLYWWEFL)N-Me-D (at P2 position)Trypsin3 h72[3]
G-protein-binding peptide (DKLYWWEFL)N-Me-K (at P1 position)Trypsin> 42 h> 1000[3]
G-protein-binding peptide (DKLYWWEFL)N-Me-L (at P1' position)Trypsin> 42 h> 1000[3]
G-protein-binding peptide (DKLYWWEFL)N-Me-Y (at P2' position)Trypsin> 42 h> 1000[3]

Table 2: Effect of N-Methylation on Receptor Binding Affinity

Peptide AnalogReceptorModificationIC50 (nM)Change in AffinityReference
Somatostatin Analog (DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2)hsst5Non-methylatedHigh Affinity-[1]
Somatostatin Analog (DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2)hsst5N-Me-DTrpVery High AffinityIncreased[1]
Somatostatin Analog (Tyr-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2)hsst3Non-methylatedHigh Affinity-[1]
Somatostatin Analog (Tyr-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2)hsst3N-Me-TyrVery High AffinityIncreased[1]
Cyclic Enkephalin Analogμ-opioidNon-methylated0.496 ± 0.037 (Ki)-[5]
Cyclic Enkephalin Analogμ-opioidN-Me-Phe0.59 ± 0.07 (Ki)~1.2-fold decrease[5]
Cyclic Enkephalin Analogδ-opioidNon-methylated2.29 ± 0.09 (Ki)-[5]
Cyclic Enkephalin Analogδ-opioidN-Me-Phe10.3 ± 1.1 (Ki)~4.5-fold decrease[5]

Table 3: Effect of N-Methylation on Cell Permeability

PeptideAssayModificationApparent Permeability (Papp, 10⁻⁶ cm/s)Fold Increase in PermeabilityReference
Cyclic HexapeptideCaco-2Unmodified1-[6]
Cyclic HexapeptideCaco-2Tri-N-methylated44[6]
Linear Peptide CPAMPAUnmodified0.5-[6]
Linear Peptide CPAMPASingle N-methylation2.14.2[6]
Linear Peptide CPAMPADouble N-methylation4.89.6[6]
Linear Peptide CCaco-2Unmodified0.2-[6]
Linear Peptide CCaco-2Single N-methylation1.57.5[6]
Linear Peptide CCaco-2Double N-methylation3.919.5[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.

Synthesis of Fmoc-N-Methyl-Amino Acids

The synthesis of Fmoc-protected N-methylated amino acids is a prerequisite for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). A common method is based on the work of Biron and Kessler.[2]

Materials:

  • Fmoc-amino acid

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • Dimethyl sulfate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Trifluoroacetic acid (TFA)

Protocol:

  • Loading of Fmoc-amino acid onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add it to the resin. Shake for 1-2 hours. Cap any remaining active sites on the resin.[6]

  • Fmoc deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[6]

  • Sulfonylation (o-NBS protection): Swell the resin in N-Methyl-2-pyrrolidone (NMP). Prepare a solution of o-NBS-Cl and 2,4,6-collidine in NMP. Add the solution to the resin and shake for 2 hours.

  • Methylation: Wash the resin with DMF. Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl iodide in DMF. Add the solution to the resin and shake for 1 hour.

  • Desulfonylation (o-NBS removal): Wash the resin with DMF. Prepare a solution of 2-mercaptoethanol and DBU in DMF. Add the solution to the resin and shake for 5 minutes. Repeat this step.

  • Fmoc protection: Wash the resin with DMF. Prepare a solution of Fmoc-OSu and DIEA in DMF. Add the solution to the resin and shake for 2 hours.

  • Cleavage from resin: Wash the resin with DMF and DCM. Treat the resin with a solution of 20% hexafluoroisopropanol (HFIP) in DCM to cleave the N-methylated amino acid.

  • Purification: Purify the resulting Fmoc-N-methyl-amino acid using flash chromatography.[6]

Solid-Phase Synthesis of N-Methylated Peptides

Incorporating N-methylated amino acids into a peptide sequence requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.[1]

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIEA, N-methylmorpholine)

  • Solvents (DMF, DCM)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

  • Resin preparation: Swell the resin in DMF.

  • Fmoc deprotection: Remove the Fmoc group from the resin or the growing peptide chain using 20% piperidine in DMF.[6]

  • Amino acid coupling (for standard amino acids): Dissolve the Fmoc-amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF and add to the resin. Shake for 1-2 hours.[6]

  • Amino acid coupling (for N-methylated amino acids): Pre-activate the Fmoc-N-methyl-amino acid by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF for a few minutes before adding to the resin. Allow the coupling reaction to proceed for 2-4 hours, or until completion as monitored by a colorimetric test (e.g., Bromophenol Blue test). Double coupling may be necessary.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.[6]

  • Cleavage and deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.[6]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol describes a general method to compare the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a protease.[6]

Materials:

  • Purified N-methylated and non-methylated peptides

  • Protease (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid or Acetonitrile/Ethanol mixture)

  • RP-HPLC system

Protocol:

  • Reaction Setup: Prepare stock solutions of the peptides and the protease in the reaction buffer.

  • Incubation: Add the peptide to the protease solution (or human serum) to a final concentration of 10 µM. Incubate the mixture at 37°C.[7]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[8]

  • RP-HPLC Analysis: Quantify the amount of remaining intact peptide at each time point using RP-HPLC. The peptide is separated on a C18 column and detected by UV absorbance (e.g., at 214 nm or 280 nm).[6]

  • Data Analysis: Plot the percentage of the remaining intact peptide versus time. Calculate the half-life (t½) of each peptide from the degradation curve.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of N-methylated peptides in solution. Key experiments include COSY, TOCSY, and NOESY to obtain through-bond and through-space proton-proton correlations for structure calculation. The presence of N-methylation can lead to cis/trans isomerization of the amide bond, which can be observed as distinct sets of signals in the NMR spectrum.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides in solution. The differential absorption of left- and right-circularly polarized light provides characteristic spectra for α-helices, β-sheets, and random coils. N-methylation can disrupt canonical secondary structures like α-helices due to the removal of the amide proton, which is a key hydrogen bond donor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the study of N-methylated peptides is crucial for a comprehensive understanding.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start Start: Resin Preparation spps Solid-Phase Peptide Synthesis start->spps incorporate Incorporate N-Methylated Amino Acid spps->incorporate incorporate->spps Repeat for next residue cleavage Cleavage from Resin & Deprotection incorporate->cleavage End of sequence purification Purification (HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization stability Proteolytic Stability Assay characterization->stability permeability Cell Permeability Assay characterization->permeability binding Receptor Binding Assay characterization->binding activity In Vitro/In Vivo Activity binding->activity

Caption: General workflow for the synthesis and evaluation of N-methylated peptides.

Cyclosporin A Signaling Pathway

Cyclosporin A is a potent immunosuppressant and a classic example of a heavily N-methylated cyclic peptide. Its mechanism of action involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.

cyclosporin_pathway CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex binds Cyclophilin Cyclophilin Cyclophilin->Complex binds Calcineurin Calcineurin (active) Complex->Calcineurin inhibits NFAT NFAT (nuclear) Calcineurin->NFAT dephosphorylates NFATp NFAT-P (cytosolic) NFATp->Calcineurin Gene IL-2 Gene Transcription NFAT->Gene activates TCell T-Cell Proliferation Gene->TCell leads to

Caption: Simplified signaling pathway of Cyclosporin A action.

Inhibition of the p53-MDM2 Interaction in Cancer

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. N-methylated peptides have been designed to inhibit this protein-protein interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

p53_mdm2_pathway cluster_normal Normal Regulation cluster_inhibition Inhibition by N-methylated Peptide p53_n p53 MDM2_n MDM2 p53_n->MDM2_n binds apoptosis_n Apoptosis p53_n->apoptosis_n induces degradation_n p53 Degradation MDM2_n->degradation_n promotes degradation_n->p53_n prevents accumulation p53_i p53 MDM2_i MDM2 p53_i->MDM2_i binding blocked apoptosis_i Apoptosis p53_i->apoptosis_i induces inhibitor N-methylated Peptide Inhibitor inhibitor->MDM2_i binds & inhibits

Caption: Inhibition of the p53-MDM2 interaction by an N-methylated peptide.

Conclusion

N-methylation of peptide backbones is a versatile and powerful strategy in medicinal chemistry and drug development.[1] By enhancing proteolytic stability, improving cell permeability, and providing conformational control, this modification can transform peptide leads with poor drug-like properties into viable clinical candidates.[1] The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate N-methylated peptides for a wide range of therapeutic applications. As our understanding of the intricate relationship between N-methylation, peptide conformation, and biological activity continues to grow, so too will the potential for developing novel and effective peptide-based drugs.

References

An In-depth Technical Guide to the Discovery and Initial Applications of H-Thr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-threonine (H-Thr(Me)-OH) is a non-proteinogenic amino acid that has garnered significant interest in the field of peptide-based drug discovery. Its incorporation into peptide backbones offers a powerful strategy to modulate their pharmacological properties, including metabolic stability, conformational rigidity, and cell permeability. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial applications of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Historical Context

The discovery of this compound is not attributed to a single event but is rather embedded in the broader history of the synthesis and application of N-methylated amino acids in peptide chemistry. The motivation for developing N-methylated amino acids arose from the need to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. Early research in this area focused on developing synthetic methodologies to introduce a methyl group to the amide nitrogen of the peptide backbone.

A pivotal advancement in the synthesis of N-methylated amino acids, including N-methyl-L-threonine, was the development of the oxazolidinone method . This method provided a practical and efficient route to produce enantiomerically pure N-methylated amino acids, paving the way for their incorporation into peptide sequences. While a definitive "discovery" paper for this compound is not readily identifiable, its synthesis and use are documented in studies focusing on the systematic N-methylation of the 20 common amino acids for applications in peptide science. A notable publication by Aurelio, L., et al. (2003) in The Journal of Organic Chemistry presents a unified approach for the synthesis of N-methyl derivatives of common L-amino acids, including threonine, via 5-oxazolidinone intermediates, highlighting the maturity of this synthetic strategy by the early 2000s.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of N-Methyl-L-threonine is provided in the table below.

PropertyValue
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
CAS Number 2812-28-4
Appearance White to off-white powder
Melting Point 152 - 157 ºC
Purity ≥ 98% (HPLC)

Synthesis of this compound

The most common and efficient method for the synthesis of N-methyl-L-threonine is through the formation and subsequent reductive cleavage of an oxazolidinone intermediate. This method is favored for its high yields and preservation of stereochemistry.

General Experimental Protocol: Synthesis of Fmoc-N-methyl-L-threonine via Oxazolidinone Intermediate

This protocol describes a generalized procedure for the synthesis of Fmoc-protected N-methyl-L-threonine, a derivative commonly used in solid-phase peptide synthesis (SPPS).

Materials and Reagents:

  • Fmoc-L-threonine

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Triethylsilane (TES)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Formation of the Oxazolidinone:

    • To a solution of Fmoc-L-threonine in toluene, add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxazolidinone.

    • Purify the crude product by flash column chromatography on silica gel.

  • Reductive Cleavage of the Oxazolidinone:

    • Dissolve the purified oxazolidinone in a mixture of dichloromethane and trifluoroacetic acid.

    • Cool the solution in an ice bath and add triethylsilane dropwise.

    • Allow the reaction to warm to room temperature and stir until the oxazolidinone is consumed (monitor by TLC).

    • Remove the solvents under reduced pressure.

    • Purify the crude Fmoc-N-methyl-L-threonine by flash column chromatography on silica gel to obtain the final product.

Synthesis_Workflow cluster_step1 Step 1: Oxazolidinone Formation cluster_step2 Step 2: Reductive Cleavage Fmoc-L-threonine Fmoc-L-threonine Toluene_Reflux Toluene, Reflux Fmoc-L-threonine->Toluene_Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->Toluene_Reflux p-TsOH p-TsOH p-TsOH->Toluene_Reflux Oxazolidinone Oxazolidinone Toluene_Reflux->Oxazolidinone TFA_DCM TFA/DCM Oxazolidinone->TFA_DCM TES Triethylsilane (TES) TES->TFA_DCM Fmoc-N-Me-Thr-OH Fmoc-N-methyl-L-threonine TFA_DCM->Fmoc-N-Me-Thr-OH

Synthesis of Fmoc-N-methyl-L-threonine via an oxazolidinone intermediate.

Initial Applications and Quantitative Data

The primary initial application of this compound has been its incorporation into peptide-based drug candidates to enhance their pharmacological properties. Two notable examples are the modification of Cyclosporin A and Somatostatin analogs.

Cyclosporin A Analogs

Cyclosporin A (CsA) is a cyclic undecapeptide immunosuppressant that contains several N-methylated amino acids. The unique N-methylated amino acid at position 1, MeBmt, is crucial for its biological activity. To investigate the structural requirements for this activity, analogs of CsA were synthesized with modifications at this position, including the substitution with N-methyl-L-threonine.[2]

Table 1: Biological Activity of Cyclosporin A Analogs

CompoundModification at Position 1IC₅₀ (nM) for Inhibition of Con A Stimulated Thymocytes
Cyclosporin A (CsA)MeBmt (endogenous)4
(MeThr¹)CSAN-methyl-L-threonine 8 x 10³
(MeAbu¹)CSAN-methyl-α-aminobutyric acid15 x 10³
[(MeLeu(3-OH)¹)]CSAN-methyl-3-hydroxy-leucine600

Data sourced from a study on the antimitogenic activities of Cyclosporin A analogues.[2]

The significant increase in the IC₅₀ value upon substitution of MeBmt with N-methyl-L-threonine indicates the importance of the specific side chain at position 1 for the potent immunosuppressive activity of Cyclosporin A.[2]

Somatostatin Analogs

Somatostatin is a peptide hormone that regulates the endocrine system. Its clinical use is limited by a short half-life. N-methylation is a strategy employed to develop more stable and selective analogs. A systematic "N-methyl scan" of a somatostatin octapeptide agonist was performed to evaluate the impact of N-methylation at different positions on receptor binding affinity.

Table 2: Receptor Binding Affinities of N-methylated Somatostatin Analogs

AnalogN-methylated ResidueReceptor Subtype Affinity
Parent PeptideNoneHigh affinity for multiple subtypes
N-Me-Thr¹⁰ AnalogThreonine at position 10 Largely destroyed affinities for all five receptor subtypes
N-Me-dTrp⁸ Analogd-Tryptophan at position 8High affinity and selectivity for the type 5 receptor
N-Me-Lys⁹ AnalogLysine at position 9Retention of type 2 receptor affinity

Data interpretation from a study on N-methyl scan of somatostatin octapeptide agonists.[3]

The N-methylation of the threonine residue at position 10 resulted in a significant loss of binding affinity to all somatostatin receptor subtypes, highlighting the critical role of the amide proton at this position for receptor interaction.[3]

Impact of N-methylation on Peptide Properties

The incorporation of this compound, and N-methylated amino acids in general, imparts several key changes to the properties of a peptide.

  • Increased Proteolytic Stability: The methyl group on the amide nitrogen provides steric hindrance, which can prevent or slow down the cleavage of the peptide bond by proteases. This leads to a longer in vivo half-life.

  • Conformational Constraint: N-methylation restricts the rotation around the peptide backbone, reducing the conformational flexibility of the peptide. This can pre-organize the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.

  • Enhanced Cell Permeability: The replacement of the polar N-H bond with a more lipophilic N-CH₃ group can improve the ability of the peptide to cross cell membranes. This is a crucial factor for the development of orally bioavailable peptide drugs.

N_Methylation_Impact Peptide Peptide N_Methylation N-methylation (e.g., with this compound) Peptide->N_Methylation N_Me_Peptide N-methylated Peptide N_Methylation->N_Me_Peptide Increased_Stability Increased Proteolytic Stability N_Me_Peptide->Increased_Stability Conformational_Constraint Conformational Constraint N_Me_Peptide->Conformational_Constraint Enhanced_Permeability Enhanced Cell Permeability N_Me_Peptide->Enhanced_Permeability

Impact of N-methylation on key peptide properties.

Potential Signaling Pathway Modulation

Direct modulation of specific signaling pathways by this compound itself has not been extensively documented. Instead, its influence on signaling is a consequence of the altered properties of the peptide into which it is incorporated. The conformational constraints imposed by N-methylation can lead to more selective and potent binding to specific receptor subtypes. This enhanced interaction can, in turn, lead to a more targeted modulation of downstream signaling cascades.

For example, in the case of G-protein coupled receptors (GPCRs), which are common targets for peptide hormones, a more stable and conformationally defined peptide analog can lead to a more sustained and specific activation or inhibition of adenylyl cyclase or phospholipase C pathways, depending on the receptor subtype and the G-protein it couples to.

Signaling_Pathway_Modulation N_Me_Peptide N-methylated Peptide Analog Binding Enhanced and Selective Binding N_Me_Peptide->Binding Receptor Target Receptor (e.g., GPCR) Receptor->Binding Signaling_Cascade Downstream Signaling Cascade Binding->Signaling_Cascade Cellular_Response Specific Cellular Response Signaling_Cascade->Cellular_Response

Hypothetical modulation of a signaling pathway by an N-methylated peptide.

Conclusion

N-Methyl-L-threonine is a valuable tool in the arsenal of medicinal chemists and drug development professionals. While its "discovery" is intertwined with the broader development of N-methylated amino acids, its utility is clear. The ability to synthesize this compound, primarily through the oxazolidinone method, has enabled its incorporation into peptides, leading to enhanced stability, conformational control, and cell permeability. The quantitative data from initial applications in cyclosporin and somatostatin analogs demonstrate the profound, though not always beneficial, impact of this modification on biological activity. Future research will likely continue to explore the strategic placement of this compound and other N-methylated amino acids to fine-tune the pharmacological profiles of peptide-based therapeutics.

References

The Enzymatic Architecture of N-Methylated Amino Acids: A Technical Guide to Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation of amino acids represents a subtle yet profound molecular modification that significantly influences the biological activity and pharmacokinetic properties of peptides and other natural products. This targeted methylation, occurring at the nitrogen atom of an amino acid, can enhance metabolic stability, improve cell permeability, and modulate the binding affinity of bioactive compounds.[1] This in-depth technical guide provides a comprehensive overview of the natural biosynthetic routes to N-methylated amino acids, focusing on the enzymatic machinery, reaction mechanisms, and experimental methodologies used to study these intricate processes.

Core Biosynthetic Strategies: A Tale of Two Mechanisms

The biosynthesis of N-methylated amino acids in nature is predominantly orchestrated by a diverse superfamily of enzymes known as methyltransferases (MTs). These enzymes facilitate the transfer of a methyl group from a donor molecule to a specific amino acid substrate. The vast majority of these reactions utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor.[2][3] Two principal enzymatic strategies have been elucidated: the widespread S-adenosyl-L-methionine (SAM)-dependent SN2 mechanism and the more specialized radical-based mechanism employed by Radical SAM enzymes.[4][5]

SAM-Dependent N-Methyltransferases: The Canonical Pathway

The most prevalent mechanism for N-methylation involves a direct nucleophilic attack by the amino group of the substrate on the electrophilic methyl group of SAM.[2] This reaction proceeds via a classic SN2 mechanism, resulting in the formation of the N-methylated amino acid and S-adenosyl-L-homocysteine (SAH) as a byproduct.[6] SAM-dependent N-methyltransferases (NMTs) are found across all domains of life and are responsible for the N-methylation of a wide array of substrates, including free amino acids, aminoacyl-tRNAs, and amino acid residues within peptides.[4][7]

These enzymes are broadly classified based on the atom they methylate (e.g., N-, O-, C-, or S-methyltransferases) and their structural folds.[4][7] The majority of natural product MTs belong to the Class I methyltransferase superfamily, which is characterized by a conserved Rossmann-like fold that facilitates the binding of SAM.[2][7]

Key Classes of SAM-Dependent NMTs in Amino Acid Biosynthesis:

  • N-Terminal Methyltransferases (NTMTs): These enzymes specifically methylate the α-amino group at the N-terminus of proteins and peptides.[8]

  • Fungal N-Methyltransferases: Often found in non-ribosomal peptide synthetase (NRPS) gene clusters, these enzymes are responsible for the N-methylation of amino acid building blocks during the biosynthesis of complex peptide natural products like cyclosporin A.[9][10]

  • N-methyl-L-amino acid dehydrogenases (NMAADHs): Found in bacteria, these enzymes catalyze the reductive amination of a keto acid with methylamine to produce an N-methylated amino acid.[1]

Radical SAM Enzymes: An Unconventional Approach

A mechanistically distinct strategy for N-methylation is employed by the Radical SAM superfamily of enzymes. These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[11][12][13] This radical initiates the catalytic cycle by abstracting a hydrogen atom from the substrate, creating a substrate radical. In the context of N-methylation, a second molecule of SAM then serves as the methyl donor to this activated substrate.[11] This radical-mediated mechanism is often employed for the methylation of unactivated carbon centers but is also observed in the N-methylation of specific amino acid residues within RNA.[5][14]

Quantitative Insights into N-Methyltransferase Activity

The efficiency and substrate specificity of N-methyltransferases are critical parameters for understanding their biological roles and for their application in biocatalysis. The following table summarizes key kinetic data for a selection of characterized amino acid N-methyltransferases.

EnzymeOrganismSubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
NRMT1 (NTMT1) Homo sapiensRCC1 (1-12) peptide0.890.591.1 x 104[15]
NRMT1 (NTMT1) Homo sapiensMe-RCC1 (1-12) peptide1.4--[15]
TkTrm10 Thermococcus kodakaraensistRNA-G0.183.9 x 10-3361[16]
TkTrm10 Thermococcus kodakaraensistRNA-A0.257.8 x 10-3520[16]
NNMT Homo sapiensNicotinamide---[17]
CpNMT-IN-1 Target NMT -Peptide Substrate---[18]

Note: The kinetic parameters for NNMT and CpNMT-IN-1 Target NMT with specific amino acid substrates are not detailed in the provided search results, but their inclusion highlights the diversity of N-methyltransferases studied.

Experimental Corner: Protocols and Methodologies

The study of N-methylated amino acid biosynthesis relies on a robust toolkit of experimental techniques. Below are detailed methodologies for key experiments in this field.

Recombinant N-Methyltransferase Expression and Purification

Objective: To produce and purify active N-methyltransferase for in vitro characterization.

Protocol:

  • Cloning: The gene encoding the N-methyltransferase of interest is cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine (His6)-tag or a glutathione S-transferase (GST)-tag.

  • Transformation: The expression vector is transformed into a suitable bacterial host strain, such as E. coli BL21(DE3).

  • Culture Growth: A single colony is used to inoculate a small starter culture (e.g., 5 mL of LB broth with the appropriate antibiotic) and grown overnight at 37°C with vigorous shaking.[7]

  • Scale-up and Induction: The overnight culture is used to inoculate a larger volume of media. The culture is grown at 37°C until it reaches an optical density at 600 nm (OD600) of 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for an additional 4 hours at 37°C or overnight at a lower temperature (e.g., 18-30°C) to improve protein solubility.[7]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or glutathione agarose for GST-tagged proteins).

  • Washing and Elution: The column is washed with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole for Ni-NTA). The recombinant protein is then eluted with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).[7]

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro N-Methyltransferase Activity Assay

Objective: To measure the enzymatic activity of a purified N-methyltransferase and determine its kinetic parameters. A common non-radioactive method is the coupled-enzyme, fluorescence-based assay.

Principle: The activity of the NMT is measured by detecting the production of SAH. In this coupled-enzyme assay, SAH is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive probe that generates a fluorescent signal.[19]

Protocol:

  • Reaction Setup: Reactions are typically set up in a 96- or 384-well plate format. Each reaction well contains the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT), the purified N-methyltransferase, the amino acid or peptide substrate, and the methyl donor, SAM.[18]

  • Initiation: The reaction is initiated by the addition of SAM.

  • Incubation: The reaction plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Detection: A detection mix containing SAH hydrolase and a thiol-detecting probe is added to each well. The plate is incubated for an additional period (e.g., 20 minutes) at 37°C, protected from light.[19]

  • Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the reaction is determined from the increase in fluorescence over time. Kinetic parameters (Km and kcat) can be calculated by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Analytical Detection of N-Methylated Amino Acids

Objective: To identify and quantify the N-methylated amino acid product of an enzymatic reaction or in a biological sample.

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Sample Preparation: The reaction mixture or biological sample is typically quenched (e.g., with acid) and centrifuged to remove the enzyme. The supernatant is collected for analysis.

  • Chromatographic Separation: The sample is injected onto an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). The N-methylated amino acid is separated from the unmethylated substrate and other reaction components using a gradient of aqueous and organic mobile phases.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The N-methylated amino acid is detected based on its specific mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced specificity by fragmenting the parent ion and detecting specific daughter ions.

  • Quantification: The amount of the N-methylated amino acid can be quantified by comparing its peak area to that of a known concentration of a standard.

Visualizing the Pathways and Processes

Diagrammatic representations are invaluable for understanding the complex relationships in biosynthetic pathways and experimental workflows.

Biosynthesis_Pathways General Biosynthetic Pathways for N-Methylated Amino Acids cluster_sam_dependent SAM-Dependent SN2 Pathway cluster_radical_sam Radical SAM Pathway Amino Acid Amino Acid N-Methyltransferase (NMT) N-Methyltransferase (NMT) Amino Acid->N-Methyltransferase (NMT) Substrate SAM SAM SAM->N-Methyltransferase (NMT) Methyl Donor N-Methylated Amino Acid N-Methylated Amino Acid N-Methyltransferase (NMT)->N-Methylated Amino Acid Product SAH SAH N-Methyltransferase (NMT)->SAH Byproduct SAM_1 SAM Radical SAM Enzyme Radical SAM Enzyme SAM_1->Radical SAM Enzyme 5'-dA radical 5'-dA radical Radical SAM Enzyme->5'-dA radical Substrate_Radical Substrate Radical 5'-dA radical->Substrate_Radical H abstraction Substrate_AA Amino Acid Substrate Substrate_AA->Substrate_Radical N-Methylated_Product N-Methylated Amino Acid Substrate_Radical->N-Methylated_Product SAM_2 SAM SAM_2->N-Methylated_Product Methyl Transfer

Caption: Overview of the two major enzymatic pathways for N-methylation of amino acids.

Experimental_Workflow Experimental Workflow for N-Methyltransferase Characterization Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification In Vitro Assay In Vitro Assay Protein Purification->In Vitro Assay Product Analysis Product Analysis In Vitro Assay->Product Analysis Kinetic Analysis Kinetic Analysis Product Analysis->Kinetic Analysis

Caption: A typical workflow for the characterization of a novel N-methyltransferase.

Conclusion and Future Directions

The biosynthesis of N-methylated amino acids is a fundamentally important process in the generation of diverse and potent natural products. The elucidation of the enzymatic strategies, particularly the roles of SAM-dependent N-methyltransferases and Radical SAM enzymes, has provided a roadmap for understanding and harnessing these biocatalytic tools. The detailed experimental protocols provided herein serve as a guide for researchers to explore the function and mechanism of these fascinating enzymes. Future research in this area will likely focus on the discovery of novel N-methyltransferases with unique substrate specificities, the engineering of these enzymes for the production of tailored N-methylated compounds, and a deeper understanding of the regulatory networks that govern N-methylation in living organisms. These endeavors hold significant promise for the development of new therapeutics and valuable biochemicals.

References

Enzymatic Synthesis of N-Methyl-Threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group to the nitrogen atom of threonine, creating N-methyl-threonine, is a significant modification in the development of therapeutic peptides and other specialized chemicals. This alteration can enhance metabolic stability, improve cell permeability, and modulate biological activity. While chemical synthesis methods exist, they often involve harsh conditions and complex protection/deprotection steps. Enzymatic synthesis offers a highly specific, environmentally friendly, and efficient alternative. This technical guide provides an in-depth overview of the core enzymatic strategies for N-methyl-threonine synthesis, focusing on detailed methodologies and quantitative data.

Two-Step Enzymatic Cascade: The Predominant Strategy

The most promising and versatile enzymatic route for the synthesis of free N-methyl-L-threonine is a two-step biocatalytic cascade. This pathway involves the initial conversion of L-threonine to its corresponding α-keto acid, followed by a reductive amination step.

Step 1: Synthesis of α-Keto-β-Hydroxybutyrate

The crucial first step is the deamination of L-threonine to produce (S)-2-keto-3-hydroxybutanoic acid (α-keto-β-hydroxybutyrate). This can be achieved through the action of an L-amino acid deaminase or a transaminase.

  • L-Threonine Dehydrogenase/Deaminase: While L-threonine dehydrogenase oxidizes the hydroxyl group and threonine deaminase typically eliminates the hydroxyl group to form α-ketobutyrate, specific L-amino acid deaminases with activity towards threonine can catalyze the desired conversion. These enzymes facilitate the oxidative deamination of L-threonine, yielding α-keto-β-hydroxybutyrate and ammonia.

Step 2: Reductive Amination to N-Methyl-Threonine

The second and final step involves the reductive amination of the α-keto-β-hydroxybutyrate intermediate with methylamine. This reaction is efficiently catalyzed by N-methyl-L-amino acid dehydrogenase (NMAADH).

  • N-Methyl-L-Amino Acid Dehydrogenase (NMAADH): This enzyme, notably from bacterial sources like Pseudomonas putida, catalyzes the NADPH-dependent formation of N-alkyl-L-amino acids from their corresponding α-oxo acids and alkylamines.[1] While the substrate specificity for α-keto-β-hydroxybutyrate is not as extensively documented as for other α-keto acids like pyruvate, the known activity of NMAADH on substrates such as hydroxypyruvate suggests its potential for this conversion.[1]

Alternative Approach: Fungal N-Methyltransferases (for Peptide-Bound Residues)

Fungal N-methyltransferases, such as OphMA from Omphalotus olearius and its engineered variants, have demonstrated the ability to methylate threonine residues.[1][2] However, it is crucial to note that this methylation occurs on threonine residues that are part of a peptide chain fused to the C-terminus of the enzyme.[1][2] This automethylation process is highly efficient for peptide-bound threonine but has not been shown to be effective for the methylation of free L-threonine in solution.

Data Presentation

The following tables summarize the available quantitative data for the key enzymes involved in the proposed synthetic pathways.

Table 1: Substrate Specificity of Engineered Fungal N-Methyltransferase (OphMA) Variants

Amino Acid at Target PositionRelative Percentage of Monomethylation (%)
Valine (Wild-type)High
LeucineHigh
PhenylalanineModerate
TyrosineModerate
TryptophanModerate
MethionineModerate
AlanineHigh
Threonine Moderate
SerineModerate
CysteineLow
Aspartic AcidLow
Glutamic AcidLow
AsparagineLow
GlutamineLow
LysineLow
ArginineLow
HistidineLow

Note: This data represents the methylation of amino acid residues within a peptide context, not as free amino acids.

Table 2: Substrate Specificity of N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida

α-Keto Acid SubstrateAlkylamine SubstrateRelative Activity (%)
PyruvateMethylamine100
PhenylpyruvateMethylamine~15
HydroxypyruvateMethylamine~10
PyruvateEthylamine~80
PyruvatePropylamine~60

Note: Data for α-keto-β-hydroxybutyrate is not currently available in the cited literature.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for N-Methyl-Amino Acid Production

This protocol is adapted from a method for producing N-methyl-L-alanine using an engineered Corynebacterium glutamicum strain expressing the NMAADH gene from Pseudomonas putida. This can be conceptually applied to N-methyl-threonine production, provided a suitable precursor-producing strain is developed.

Materials:

  • Engineered C. glutamicum strain capable of producing α-keto-β-hydroxybutyrate and expressing the NMAADH gene.

  • Minimal medium for fermentation (e.g., containing glucose, ammonium sulfate, urea, potassium phosphate, and trace elements).

  • Methylamine solution (as the methyl group donor).

  • Fermentor with pH and dissolved oxygen control.

  • HPLC for product quantification.

Procedure:

  • Pre-culture: Inoculate a single colony of the engineered C. glutamicum strain into a suitable seed medium and incubate at 30°C with shaking until the culture reaches the exponential growth phase.

  • Fermentation: Inoculate the main fermentor containing the minimal medium with the pre-culture. Maintain the pH at 7.0 and the temperature at 30°C.

  • Aeration and Agitation: Provide aeration and agitation to maintain a dissolved oxygen level above 20%.

  • Induction and Substrate Feeding: When the culture reaches a suitable cell density, induce the expression of the NMAADH gene (if under an inducible promoter). Begin feeding a concentrated solution of methylamine and any other necessary precursors.

  • Monitoring and Harvesting: Monitor the production of N-methyl-threonine over time using HPLC. Harvest the fermentation broth when the maximum product concentration is reached.

  • Purification: Separate the cells from the broth by centrifugation or microfiltration. The N-methyl-threonine can then be purified from the supernatant using techniques such as ion-exchange chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_N_Methyl_Threonine cluster_step1 Step 1: α-Keto Acid Formation cluster_step2 Step 2: Reductive Amination L_Threonine L-Threonine alpha_Keto_beta_Hydroxybutyrate α-Keto-β-hydroxybutyrate L_Threonine->alpha_Keto_beta_Hydroxybutyrate L-Amino Acid Deaminase N_Methyl_Threonine N-Methyl-Threonine alpha_Keto_beta_Hydroxybutyrate->N_Methyl_Threonine NMAADH Methylamine Methylamine NADPH NADPH NADP NADP+ NADPH->NADP Whole_Cell_Biocatalysis_Workflow start Engineered E. coli Strain (Expressing L-AAD & NMAADH) fermentation Fermentation (Glucose, L-Threonine, Methylamine) start->fermentation Inoculation harvest Cell Harvesting (Centrifugation) fermentation->harvest Biomass purification Purification (Ion-Exchange Chromatography) harvest->purification Supernatant product N-Methyl-Threonine purification->product Final Product

References

Protecting group strategies for N-methyl-threonine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Protecting Group Strategies for the Synthesis of N-Methyl-Threonine

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methyl-threonine is a critical process in the development of therapeutic peptides and other complex molecules. The strategic use of protecting groups is paramount to achieving high yields and stereochemical purity. This guide provides a comprehensive overview of the core strategies for protecting the functional groups of threonine during its N-methylation.

Core Concepts in Protecting Group Strategy

The successful synthesis of N-methyl-threonine hinges on the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others, enabling a stepwise and controlled synthesis.[1] The primary functional groups of threonine that require protection are the α-amino group, the α-carboxyl group, and the β-hydroxyl group.

Key Protecting Groups in N-Methyl-Threonine Synthesis

Several protecting groups are commonly employed in the synthesis of N-methyl-threonine, each with its own advantages and specific deprotection conditions. The choice of protecting group is often dictated by the overall synthetic scheme, including whether the synthesis is performed in solution or on a solid phase.[2][3]

Protecting GroupAbbreviationTarget GroupIntroduction ReagentDeprotection ConditionsOrthogonality
tert-ButoxycarbonylBocAmineDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA)Stable to base and hydrogenolysis
BenzyloxycarbonylCbz (or Z)AmineBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions
9-FluorenylmethoxycarbonylFmocAmineFmoc-Cl or Fmoc-OSuMild base (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis
tert-ButyltBuCarboxyl/HydroxylIsobutylene or tert-butanolStrong acids (e.g., TFA)Stable to base and hydrogenolysis
BenzylBzlCarboxyl/HydroxylBenzyl bromide or benzyl alcoholCatalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions
Tert-butyldimethylsilylTBDMSHydroxylTBDMS-ClFluoride ions (e.g., TBAF)Stable to a wide range of conditions

Synthetic Strategies for N-Methyl-Threonine

The synthesis of N-methyl-threonine can be broadly categorized into two main approaches: direct N-methylation of a protected threonine derivative and a method involving an oxazolidinone intermediate.

Strategy 1: Direct N-Methylation of a Protected Threonine Derivative

This strategy involves the protection of the amino, carboxyl, and hydroxyl groups of threonine, followed by N-methylation of the protected amino group, and subsequent deprotection.

G Threonine Threonine Protected_Thr Fully Protected Threonine Threonine->Protected_Thr Protection (Amine, Carboxyl, Hydroxyl) N_Methylated_Thr N-Methylated Protected Threonine Protected_Thr->N_Methylated_Thr N-Methylation (e.g., MeI, NaH) N_Methyl_Threonine N-Methyl-Threonine N_Methylated_Thr->N_Methyl_Threonine Deprotection

Direct N-methylation workflow.

Experimental Protocol: N-methylation of Cbz-Threonine(tBu)-OtBu

  • Protection: Threonine's side-chain hydroxyl and carboxylic acid can be protected as tert-butyl ethers and esters respectively. The amino group is then protected with a Cbz group.[4]

  • N-Methylation: The N-benzyloxycarbonyl derivative of threonine with t-butyl protected side-chains is dissolved in THF. Sodium hydride is added, followed by methyl iodide to perform the methylation.[4] Good yields have been reported for this step.

  • Deprotection: The Cbz group is removed by catalytic hydrogenolysis, and the tBu groups are removed with a strong acid like TFA.

Strategy 2: Synthesis via an Oxazolidinone Intermediate

This is a widely used and efficient method for the synthesis of N-methyl serine and threonine.[5][6][7] It involves the formation of a cyclic oxazolidinone intermediate from a protected threonine derivative, followed by reductive cleavage of the ring to yield the N-methylated product.

G N_Protected_Thr N-Protected Threonine (e.g., Cbz-Thr or Fmoc-Thr) Oxazolidinone Oxazolidinone Intermediate N_Protected_Thr->Oxazolidinone Cyclization (e.g., Paraformaldehyde) N_Methyl_Protected_Thr N-Methyl Protected Threonine Oxazolidinone->N_Methyl_Protected_Thr Reductive Cleavage (e.g., Lewis Acid, Reductant) N_Methyl_Threonine N-Methyl-Threonine N_Methyl_Protected_Thr->N_Methyl_Threonine Deprotection

Oxazolidinone intermediate workflow.

Experimental Protocol: Synthesis of Fmoc-N-Me-Thr-OH via Oxazolidinone

  • Oxazolidinone Formation: An N-Fmoc protected threonine is reacted with paraformaldehyde in the presence of an acid catalyst to form the oxazolidinone intermediate.[5] The side-chain alcohol can be protected as a TBDMS ether to achieve very good yields.[5][6]

  • Reductive Cleavage: The oxazolidinone ring is then reductively cleaved using a Lewis acid and a reducing agent. An improved method utilizes a Lewis acid under mild conditions, leading to better yields and shorter reaction times.[6]

  • Purification: The resulting Fmoc-N-Me-Thr-OH can be purified by flash column chromatography. A reported protocol afforded the product in 92% yield as a white solid.[6]

Comparison of Synthetic Strategies

StrategyKey IntermediateCommon Protecting GroupsAdvantagesDisadvantagesReported Yields
Direct N-MethylationAcyclically protected threonineN: Cbz, Boc; O, COOH: tBu, BzlStraightforward conceptPotential for over-methylation, racemization, and side reactions with unprotected side chains.[4]Good to high yields for the methylation step.[4]
Oxazolidinone IntermediateCyclic oxazolidinoneN: Fmoc, Cbz; O: TBDMS (optional)High yields, good stereochemical control, mild reaction conditions for reduction.[5][6]Requires an additional cyclization step.High yields, e.g., 92% for Fmoc-N-Me-Thr-OH from the reductive cleavage step.[6]

Deprotection Protocols

The final step in the synthesis is the removal of all protecting groups to yield N-methyl-threonine. The choice of deprotection method is dictated by the protecting groups used.

Standard Deprotection Procedures

  • Fmoc Group Removal: Typically achieved by treatment with a solution of 20% piperidine in DMF.[8]

  • Boc Group Removal: Requires strong acidic conditions, commonly a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Cbz Group Removal: Most commonly removed by catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[9]

  • tBu Group Removal: Removed under strong acidic conditions, often concurrently with Boc group removal using TFA.

  • Bzl Group Removal: Removed by catalytic hydrogenolysis, often at the same time as Cbz group removal.

  • TBDMS Group Removal: Cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).

Conclusion

The synthesis of N-methyl-threonine requires a carefully planned protecting group strategy to ensure high yield and purity. The oxazolidinone intermediate pathway is often favored due to its efficiency and stereocontrol.[5][6] The choice of specific protecting groups should be guided by their orthogonality and compatibility with the planned reaction conditions. This guide provides the foundational knowledge for researchers to design and execute robust synthetic routes for this important N-methylated amino acid.

References

An In-depth Technical Guide to Methylated Threonine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation H-Thr(Me)-OH refers to a methylated derivative of the amino acid L-threonine. This notation can be ambiguous, potentially indicating methylation at either the alpha-amino group (N-methylation) or the side-chain hydroxyl group (O-methylation). Both N-methyl-L-threonine and O-methyl-L-threonine are non-proteinogenic amino acids of significant interest in biochemical research and pharmaceutical development. This guide provides a detailed overview of the physical, chemical, and biological characteristics of both isomers, with a primary focus on N-methyl-L-threonine, which is more extensively utilized in drug discovery.

Part 1: N-Methyl-L-threonine

N-Methyl-L-threonine, systematically named (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, is a derivative of L-threonine where a methyl group is substituted on the alpha-amino nitrogen.[1] This modification has profound effects on the molecule's properties, making it a valuable building block in peptide-based therapeutics.[2]

Physical and Chemical Characteristics

The introduction of a methyl group on the amino nitrogen alters the steric and electronic properties of the amino acid, influencing its reactivity and intermolecular interactions. Key physical and chemical data are summarized below.

PropertyValueReference
Systematic Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[1]
Synonyms N-Me-Thr-OH, N-Methyl-L-threonine
CAS Number 2812-28-4[3]
Molecular Formula C₅H₁₁NO₃[3]
Molecular Weight 133.15 g/mol [3][4]
Appearance White to off-white powder/solid[2][5]
Melting Point >235°C[3]
Optical Activity [α]/D = -24.0 ± 1.0° (c=1 in 1 M HCl)
Solubility Soluble in water[2]
LogP -3.1[4][5]
Storage Temperature 2-8°C
Experimental Protocols

General Synthesis via Reductive Amination

A common and practical method for synthesizing N-methyl-α-amino acids is through the asymmetric alkylation of a chiral glycine enolate equivalent, followed by hydrolysis. A well-established protocol employs pseudoephedrine as a chiral auxiliary.

  • Objective: To synthesize N-methyl-L-threonine with high diastereoselectivity.

  • Methodology:

    • Amide Formation: Pseudoephedrine is condensed with sarcosine methyl ester (N-methylglycine methyl ester) to form the chiral auxiliary-bound substrate, pseudoephedrine sarcosinamide.

    • Enolization: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate.

    • Asymmetric Alkylation: The enolate is reacted with an appropriate electrophile. For threonine, acetaldehyde would be used in an aldol reaction variant.

    • Hydrolysis: The resulting product is hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary, yielding the free N-methyl-L-threonine. The hydrolysis can be performed with heating in water or aqueous acid/base.

    • Purification: The final product is purified from the cleaved auxiliary and any remaining reagents, typically by crystallization or chromatography.

A more direct, though potentially lower-yielding, method involves the reductive amination of a corresponding α-keto acid with methylamine.

G

Biological Significance and Applications in Drug Development

N-methylated amino acids are crucial tools in medicinal chemistry for enhancing the therapeutic properties of peptides.[6] Peptides often suffer from poor metabolic stability due to degradation by proteases and low oral bioavailability.[7][8]

Key Advantages of N-Methylation:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance at the amide bond, preventing recognition and cleavage by proteolytic enzymes. This significantly increases the in vivo half-life of the peptide.[7][9][10]

  • Improved Membrane Permeability: N-methylation can disrupt backbone hydrogen bonding networks that lead to aggregation, thereby improving solubility and the ability to cross cell membranes. This can lead to enhanced oral bioavailability.[8][10]

  • Conformational Control: The methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor binding affinity and selectivity.[10]

These properties make N-methyl-L-threonine a valuable component in the design of peptide-based drugs, enzyme inhibitors, and other bioactive compounds.[2][11] It is frequently incorporated into peptide sequences to fine-tune their pharmacological profiles.[8]

G

Part 2: O-Methyl-L-threonine

O-Methyl-L-threonine, systematically named (2S,3R)-2-amino-3-methoxybutanoic acid, is the isomer where the side-chain hydroxyl group is methylated.[12] While also a non-proteinogenic amino acid, it has different applications compared to its N-methylated counterpart.

Physical and Chemical Characteristics

The methylation of the side-chain hydroxyl group forms an ether linkage, which primarily affects the polarity and hydrogen-bonding capability of the side chain.

PropertyValueReference
Systematic Name (2S,3R)-2-amino-3-methoxybutanoic acid[12]
Synonyms This compound, L-Thr(Me)-OH[12][13]
CAS Number 4144-02-9[12][13]
Molecular Formula C₅H₁₁NO₃[12][13]
Molecular Weight 133.15 g/mol [12][13]
Appearance White to off-white crystalline powder[13]
Melting Point 203-220°C[13]
Optical Activity [α]D²⁰ = -38.5 ± 2.5° (c=1 in H₂O)[13]
Solubility Sparingly soluble in water; slightly soluble in DMSO and Methanol[14]
Storage Temperature 0-8°C[13]
Applications

O-Methyl-L-threonine is utilized as a building block in the synthesis of specialized peptides and pharmaceuticals.[13] It has been investigated for its potential role as an antibacterial agent and is used in biochemical research to study amino acid metabolism and protein synthesis.[12][13][15] Its modified side chain can probe the structural and functional requirements of threonine residues in biological systems.

The term this compound encompasses two distinct and valuable threonine derivatives. N-Methyl-L-threonine is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent pharmacokinetic limitations of peptide therapeutics. O-Methyl-L-threonine serves as a useful chemical probe and intermediate in various biochemical and pharmaceutical applications. A clear understanding of the specific isomer is critical for its appropriate application in research and development.

References

The N-Methylation Effect: A Technical Guide to Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a powerful and versatile strategy in medicinal chemistry. This seemingly subtle modification can profoundly alter the physicochemical properties of a peptide, offering a pathway to overcome inherent limitations such as poor metabolic stability and low cell permeability. This technical guide provides an in-depth exploration of the impact of N-methylation on peptide structure and function, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. By understanding and leveraging N-methylation, researchers can unlock the full therapeutic potential of peptide-based drug candidates.

Quantitative Impact of N-Methylation on Peptide Properties

The strategic incorporation of N-methyl groups can lead to significant improvements in a peptide's pharmacokinetic and pharmacodynamic profile. The following tables summarize the quantitative effects of N-methylation on proteolytic stability, cell permeability, and receptor binding affinity.

Proteolytic Stability

N-methylation enhances proteolytic stability by sterically hindering the approach of proteases and disrupting the hydrogen-bonding patterns necessary for enzymatic recognition and cleavage.[1][2] This leads to a substantially longer half-life in biological fluids.

PeptideModificationProtease/MediumHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-
N-Me-Asp (at P2 position)Trypsin3 h72
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000
TA4UnmodifiedHuman Serum~12 min-
N-Me-LysHuman Serum~1.5 hours~7.5
GnRH AnalogueUnmodifiedRat Serum2-6 min-
[D-Lys6]-GnRHRat Serum55 ± 11 min~9-27
Somatostatin Analogue (cyclo(-PFwKTF-))UnmodifiedBrush Border Enzymes--[3]
Tri-N-methylatedBrush Border EnzymesSignificantly Increased-[3]
Cell Permeability

N-methylation can significantly improve a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability.[1] This is achieved by reducing the number of hydrogen bond donors and increasing lipophilicity, which lowers the energetic penalty for the peptide to transition from an aqueous environment into the lipid bilayer of the cell membrane.[1]

Peptide/ScaffoldModificationAssayApparent Permeability (Papp) (cm/s)Reference
Cyclic Hexapeptide Library (cyclo(-D-Ala-L-Ala4-))UnmodifiedCaco-2< 1 x 10⁻⁶[4]
10 out of 54 N-methylated analoguesCaco-2> 1 x 10⁻⁵[4]
Somatostatin Analogue (cyclo(-PFwKTF-))Tri-N-methylated on D-Trp⁸, Lys⁹, and Phe¹¹Caco-24 x 10⁻⁶[5]
Sanguinamide A AnalogueN-methylation on Phe³RRCK9.6 x 10⁻⁶[5]
Cyclic Peptide 1Non-methylatedPAMPA~6% Permeability[6]
N-methylated (Peptide 15)PAMPA~17% Permeability[6]
Cyclic Peptide 1Non-methylatedCaco-21 x 10⁻⁶[6]
N-methylated (Peptide 15)Caco-221 x 10⁻⁶[6]
Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly context-dependent. It can either enhance affinity by pre-organizing the peptide into its bioactive conformation or decrease it if the induced conformation is not optimal for the receptor's binding pocket.[1]

Peptide AnalogueModificationReceptor SubtypeBinding Affinity (Ki, nM)Reference
Somatostatin Octapeptide AgonistParent Peptidesst11.5
N-Me-Phe¹sst110.3
N-Me-Val³sst10.8
Parent Peptidesst20.3
N-Me-Phe¹sst23.5
N-Me-Val³sst20.2
Enkephalin AnalogueTyr-c[D-A2bu-Gly-Phe-Leu]δ Opioid Receptor0.61
Tyr-c[D-A2bu-Gly-(NMe)Phe-Leu]δ Opioid Receptor1.13
Tyr-c[D-A2bu-Gly-Phe-(NMe)Leu]δ Opioid Receptor0.49

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

On-Resin N-Methylation Protocol:

This protocol describes a common three-step on-resin N-methylation procedure.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal amine to be methylated exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP.

    • Agitate for 5-10 minutes.

  • Methylation (Mitsunobu Reaction):

    • Prepare a solution of triphenylphosphine (PPh₃) and 2-mercaptoethanol in NMP.

    • Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

    • Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.

  • Washing: After each step, thoroughly wash the resin with NMP or DMF.

Microwave-Assisted Coupling Protocol for N-Methylated Residues:

Coupling onto a sterically hindered N-methylated amine can be challenging. Microwave assistance can improve coupling efficiency.

  • Resin and Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin.

  • Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and a coupling reagent such as HCTU (5 eq.) in NMP. Add Diisopropylethylamine (DIEA) (10 eq.).

  • Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.

  • Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.

In Vitro Proteolytic Stability Assay

This assay assesses the stability of a peptide in the presence of proteases or in biological matrices like plasma or serum.

  • Preparation:

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable solvent).

    • Pre-warm an aliquot of human or animal plasma/serum or a specific protease solution to 37°C.

  • Incubation:

    • Spike the plasma/serum or protease solution with the test peptide to a final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Quenching and Protein Precipitation:

    • Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid in water or cold acetonitrile).

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) from the degradation curve, often by fitting the data to a first-order exponential decay model.

Cell Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA):

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Plate Preparation:

    • Coat the filter of a donor plate with an artificial membrane solution (e.g., 1-2% lecithin in dodecane).

    • Add buffer (e.g., PBS pH 7.4) to the wells of an acceptor plate.

  • Assay Setup:

    • Place the coated donor plate on top of the acceptor plate.

    • Add the test peptide solution to the donor wells.

  • Incubation: Incubate the plate system at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection and Analysis:

    • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

    • Analyze the peptide concentration in both compartments using a suitable method (e.g., LC-MS/MS).

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.

Caco-2 Cell Permeability Assay:

This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed (typically 21 days).

  • Assay Initiation:

    • Wash the cell monolayer with a transport buffer.

    • Add the test peptide solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubation and Sampling:

    • Incubate the plate at 37°C.

    • At various time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Analysis: Analyze the peptide concentration in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability: The apparent permeability (Papp) is calculated from the flux of the peptide across the monolayer.

Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

  • Receptor Preparation: Prepare cell membranes from cells or tissues that express the target receptor. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand, and increasing concentrations of the unlabeled test peptide.

    • Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the test peptide concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many therapeutic peptides exert their effects by binding to G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide N-methylated Peptide Ligand GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation of target proteins

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a peptide ligand.

Experimental Workflow for In Vitro Peptide Stability Assessment

The following diagram outlines the typical workflow for evaluating the proteolytic stability of a peptide in vitro.

Peptide_Stability_Workflow start Start: Peptide Synthesis (N-methylated vs. Non-methylated) prep Prepare Peptide Stock Solution and Biological Matrix (e.g., Plasma) start->prep incubate Incubate Peptide in Matrix at 37°C prep->incubate sampling Collect Aliquots at Multiple Time Points incubate->sampling quench Quench Reaction and Precipitate Proteins sampling->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge analyze Analyze Supernatant by HPLC or LC-MS centrifuge->analyze data Quantify Remaining Peptide and Calculate Half-Life (t½) analyze->data end End: Compare Stability Profiles data->end

Caption: Standard workflow for an in vitro peptide proteolytic stability assay.

Conclusion

N-methylation is a potent and widely applicable strategy for enhancing the therapeutic properties of peptides. By providing steric hindrance to proteases, reducing hydrogen bonding capacity, and constraining the peptide backbone into a more bioactive conformation, N-methylation can significantly improve proteolytic stability, cell permeability, and receptor binding affinity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize N-methylation in the design and optimization of novel peptide-based therapeutics. The continued exploration of this powerful modification will undoubtedly pave the way for the next generation of peptide drugs with improved efficacy and patient compliance.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of H-Thr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a key strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability. The incorporation of N-methylated amino acids, like N-methylated threonine (H-Thr(Me)-OH), can also modulate receptor binding affinity and selectivity. However, the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated residues presents significant challenges, primarily due to steric hindrance at the secondary amine, which can lead to incomplete coupling reactions and lower yields.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptides using Fmoc-based solid-phase synthesis. This document outlines optimized protocols, recommended reagents, and strategies to overcome common synthetic hurdles.

Challenges in the Synthesis of N-Methylated Peptides

The primary difficulty in synthesizing N-methylated peptides is the steric hindrance caused by the methyl group on the amide nitrogen. This bulkiness impedes the approach of the incoming activated amino acid, slowing down the coupling reaction kinetics. This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue, often resulting in incomplete reactions, deletion sequences, and reduced overall yield of the crude peptide.[1] The crude peptide yield for sequences containing multiple N-methylated residues can be in the range of 40-70%, highly dependent on the peptide's length and the specific location of the methylated amino acids.[1]

Key Considerations for Successful Synthesis

To address the challenges associated with the SPPS of this compound containing peptides, the following points are crucial:

  • Choice of Coupling Reagents: Standard carbodiimide coupling agents like DIC are often inefficient for sterically hindered couplings. More potent reagents such as HATU, HCTU, PyAOP, and PyBOP are recommended to achieve higher coupling efficiencies.[1] For particularly difficult couplings, the more reactive PyBrOP may be necessary.[1]

  • Side-Chain Protection: The hydroxyl group of threonine should be protected, typically with a tert-butyl (tBu) group (Fmoc-Thr(tBu)-OH), to prevent side reactions such as O-acylation during synthesis.

  • Monitoring Coupling Reactions: The standard ninhydrin (Kaiser) test, which detects primary amines, is not suitable for monitoring the coupling to a secondary amine of an N-methylated residue. The chloranil test or the bromophenol blue test should be used to monitor the completion of the coupling reaction.

  • Double Coupling: For difficult coupling steps involving N-methylated residues, a second coupling reaction (double coupling) may be necessary to drive the reaction to completion.

  • Solvent Selection: High-quality, amine-free N,N-dimethylformamide (DMF) is the standard solvent for SPPS. In some cases, N-methylpyrrolidone (NMP) can improve solvation and coupling efficiency.

Data Presentation: Recommended Coupling Conditions for Sterically Hindered Amino Acids

Quantitative data for the direct SPPS coupling of Fmoc-N-Me-Thr(tBu)-OH is not widely published. The following table provides representative data on the coupling efficiencies of various powerful reagents commonly used for sterically hindered or "difficult" amino acid couplings, which can serve as a benchmark for optimizing the incorporation of N-methylated threonine.

Coupling ReagentAdditiveBaseSolventTypical Molar Excess (AA:Reagent:Base)Typical Coupling Time (min)Reported Yield (%)
HATU HOAtDIPEADMF3-5 : 3-5 : 6-1030 - 120~99[1]
HBTU HOBtDIPEADMF3-5 : 3-5 : 6-1030 - 120~95-98[1]
PyBOP HOBtDIPEADMF3-5 : 3-5 : 6-1060 - 240>95
DIC/HOBt HOBt-DMF/DCM3 : 3 : -60 - 240~95-98

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.

Diagram: SPPS Workflow for this compound Incorporation

SPPS_Workflow Resin Resin Swelling (DMF, 30 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-N-Me-Thr(tBu)-OH (HATU/DIPEA in DMF, 1-4h) Washing1->Coupling Monitoring Monitoring (Chloranil Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing2 Washing (DMF, DCM) Monitoring->Washing2 Negative Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for a single coupling cycle of Fmoc-N-Me-Thr(tBu)-OH in SPPS.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-N-Me-Thr(tBu)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

  • Chloranil test reagents

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethylether (cold)

Protocol Steps
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times).

  • Coupling of Fmoc-N-Me-Thr(tBu)-OH:

    • Activation: In a separate vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. Longer coupling times are generally required for N-methylated amino acids.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a chloranil test to check for the presence of free secondary amines.

    • If the test is positive (indicating an incomplete reaction), continue the coupling for an additional 1-2 hours and re-test. A double coupling may be necessary.

  • Washing:

    • Once the coupling is complete (negative chloranil test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/H2O/TIS) to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification Protocol

The crude N-methylated peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: HPLC Purification Workflow

HPLC_Purification Crude_Peptide Dissolve Crude Peptide (e.g., 50% ACN/Water) Injection Inject onto RP-HPLC (C18 Column) Crude_Peptide->Injection Gradient_Elution Gradient Elution (Solvent A: 0.1% TFA in Water Solvent B: 0.1% TFA in ACN) Injection->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC/MS) Fraction_Collection->Purity_Analysis Purity_Analysis->Fraction_Collection Re-purify Pooling Pool Pure Fractions Purity_Analysis->Pooling Purity > 95% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure N-Methylated Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the purification of N-methylated peptides via RP-HPLC.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile (ACN) and water, with 0.1% TFA.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will need to be optimized based on the hydrophobicity of the peptide.

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified peptide as a white powder.

Conclusion

The solid-phase synthesis of peptides containing this compound requires careful optimization of coupling conditions to overcome the steric hindrance associated with N-methylated amino acids. The use of potent coupling reagents, appropriate monitoring techniques, and optimized protocols, as detailed in these application notes, will facilitate the successful synthesis of these valuable modified peptides for research and drug development applications.

References

Application Notes and Protocols for the Incorporation of N-methyl-L-threonine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a key post-translational modification strategy in peptide drug design aimed at enhancing therapeutic properties. The incorporation of N-methylated amino acids, such as N-methyl-L-threonine, can significantly improve a peptide's metabolic stability, membrane permeability, and conformational rigidity.[1] These modifications are achieved by replacing the hydrogen atom of the backbone amide with a methyl group, which sterically shields the amide bond from proteolytic degradation and can favor a bioactive conformation.[2] However, the increased steric hindrance of N-methylated amino acids presents a synthetic challenge, often leading to slower reaction times and incomplete couplings during solid-phase peptide synthesis (SPPS).[1]

These application notes provide a comprehensive guide to the efficient incorporation of N-methyl-L-threonine into peptide sequences. We offer a comparative overview of common coupling reagents, detailed protocols for their use, and troubleshooting advice for common challenges.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like N-methyl-L-threonine. The following table summarizes the performance of several commonly used coupling reagents in Fmoc-SPPS for such challenging couplings. While specific quantitative data for N-methyl-L-threonine is limited, the efficiencies for other sterically hindered and N-methylated amino acids provide a valuable benchmark.

Coupling ReagentReagent TypeTypical Coupling TimeCoupling Efficiency/PurityRacemization PotentialKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium Salt20 - 45 minHigh to Very HighLowHigh reactivity, effective for hindered amino acids.[3]Higher cost.
HCTU Uronium/Aminium Salt20 - 60 minHighLowMore reactive than HBTU, leading to faster reaction rates.[4]Can be less stable than HBTU.
PyBOP Phosphonium Salt30 - 120 minHighLowRobust and efficient with low racemization; avoids carcinogenic byproducts of BOP.[5][6]Can be less effective for highly hindered couplings compared to HATU.[6]
DIC/HOBt Carbodiimide60 - 180 minGoodLow to ModerateCost-effective.[5]Can be slower and may lead to more side reactions.[5]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing N-methyl-L-threonine using the Fmoc/tBu strategy.

Protocol 1: Coupling using HATU

HATU is a highly effective reagent for coupling sterically hindered amino acids.

Materials and Reagents:

  • Fmoc-N-Me-Thr(tBu)-OH

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • 20% Piperidine in DMF

  • DCM (Dichloromethane)

Procedure (based on a 0.1 mmol scale):

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate, dry glass vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF. Add DIPEA (8 equivalents, 0.8 mmol) to the solution. Allow for a 1-2 minute pre-activation time.[7]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[8] Ensure there is enough solvent to fully immerse the resin. Agitate the reaction vessel at room temperature for 1-4 hours. For coupling to another N-methyl residue, longer reaction times or a second coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test or a bromophenol blue test to monitor the completion of the coupling. For N-methylated amino acids, the bromophenol blue test is recommended as the Kaiser test can give a false negative.[7]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all soluble reagents and byproducts.

Protocol 2: Coupling using PyBOP

PyBOP is a robust phosphonium-based coupling reagent with a good balance of reactivity and stability.[5]

Materials and Reagents:

  • Fmoc-N-Me-Thr(tBu)-OH

  • Peptide-resin with a free N-terminal amine

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • 20% Piperidine in DMF

  • DCM (Dichloromethane)

Procedure (based on a 0.1 mmol scale):

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (3 equivalents, 0.3 mmol) and PyBOP (3 equivalents, 0.3 mmol) in DMF.[6]

  • Coupling Reaction: Add the amino acid/PyBOP solution to the resin, followed by the addition of DIPEA (6 equivalents, 0.6 mmol).[6] Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Side-Chain Protection and Cleavage

The hydroxyl group of threonine is reactive and can lead to side reactions such as O-acylation and dehydration.[6] To prevent this, it is crucial to use a side-chain protected derivative, most commonly Fmoc-N-Me-Thr(tBu)-OH. The tert-butyl (tBu) protecting group is stable to the basic conditions of Fmoc deprotection but is readily cleaved with strong acid during the final cleavage from the resin.[6]

A less common side reaction is O-sulfonation, which can occur during the TFA cleavage of peptides containing arginine protected with Pmc or Mtr groups if appropriate scavengers are not used.[9]

Final Cleavage and Deprotection:

After synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed. A standard cleavage cocktail for peptides containing tBu-protected residues is:

  • TFA/TIS/H₂O (95:2.5:2.5)

    • TFA (Trifluoroacetic acid): Cleaves the peptide from the resin and removes most protecting groups.

    • TIS (Triisopropylsilane): A scavenger to protect against side reactions.

    • H₂O (Water): Another scavenger.

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-N-Me-Thr(tBu)-OH + Coupling Reagent + DIPEA in DMF Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Coupled Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for one cycle of N-methyl-L-threonine incorporation in SPPS.

Signaling Pathway of Cyclosporin A

Cyclosporin A is a well-known immunosuppressive cyclic peptide containing seven N-methylated amino acids, including N-methyl-L-threonine. Its mechanism of action involves the inhibition of key signaling pathways in T-cells.

CyclosporinA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Calcineurin Calcineurin TCR->Calcineurin Activates JNK_p38 JNK / p38 Pathways TCR->JNK_p38 Activates Antigen Antigen Antigen->TCR Binds CsA Cyclosporin A Cyp Cyclophilin CsA->Cyp Binds to CsA->JNK_p38 Inhibits CsA_Cyp CsA-Cyclophilin Complex CsA_Cyp->Calcineurin Inhibits NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Activation & Translocation to Nucleus IL2_Gene IL-2 Gene NFAT->IL2_Gene Binds to Promoter Transcription Transcription IL2_Gene->Transcription Initiates

References

Application Notes and Protocols for the Analytical Characterization of H-Thr(Me)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of N-methylated amino acids, such as N-methylthreonine (H-Thr(Me)-OH), into peptide structures is a key strategy in modern drug discovery. This modification can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved cell permeability, and better control over conformation.[1][2][3] N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, which sterically hinders protease activity and can lock the peptide into its bioactive conformation.[1][3] However, these beneficial modifications also introduce analytical challenges. The presence of N-methylation can lead to altered hydrophobicity, the formation of cis/trans isomers, and unique fragmentation patterns in mass spectrometry.[4] Therefore, robust and detailed analytical characterization is crucial for the successful development of N-methylated peptide therapeutics.

These application notes provide a comprehensive guide to the analytical characterization of peptides containing this compound, covering chromatographic, mass spectrometric, and nuclear magnetic resonance techniques.

Section 1: Chromatographic Analysis

The primary effect of N-methylation on a peptide's chromatographic behavior in reversed-phase high-performance liquid chromatography (RP-HPLC) is an increase in hydrophobicity.[5] This is due to the replacement of a polar N-H bond with a nonpolar C-H bond, leading to a stronger interaction with the stationary phase and typically a longer retention time compared to the non-methylated analogue.[5]

A common issue encountered during the HPLC analysis of N-methylated peptides is peak broadening or the appearance of multiple peaks for a single pure compound.[5] This is often due to the slow interconversion between cis and trans isomers of the N-methylated amide bond on the HPLC timescale.[5]

Quantitative Data Summary: HPLC Retention Time

The following table summarizes the expected qualitative and quantitative changes in RP-HPLC retention times upon N-methylation. The exact shift will depend on the peptide sequence, the position of the N-methylation, and the specific HPLC conditions.

Number of N-methylationsExpected Retention Time Shift (vs. non-methylated)Rationale
Mono-N-methylated+ 2 to 5 minutesIncreased hydrophobicity from a single methyl group.[5]
Di-N-methylated+ 5 to 10 minutesAdditive effect of two methyl groups on hydrophobicity.[5]
Poly-N-methylated> +10 minutesSignificant increase in overall hydrophobicity.[5]

Experimental Protocol: Analytical RP-HPLC

This protocol outlines a general method for determining the purity and characterizing the chromatographic behavior of a synthetic peptide containing this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized N-methylated peptide.

  • Dissolve the peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile) to a final concentration of 1 mg/mL.[4]

  • Vortex the sample until the peptide is fully dissolved.[4]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[4]

2. HPLC Conditions:

  • Column: C18 stationary phase (e.g., 4.6 mm ID, 5 µm particle size, 150 mm length).

  • Mobile Phase A: 0.1% (v/v) TFA in water.[4]

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Gradient: A typical starting gradient is 5% to 95% B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.

  • Column Temperature: 30-45°C. Increasing the temperature can sometimes improve peak shape by accelerating the interconversion of conformers.[4][5]

  • Detection: UV at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).[4]

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[4]

  • Note the presence of any significant secondary peaks, which may correspond to impurities or cis/trans isomers.[4]

Section 2: Mass Spectrometry Analysis

Mass spectrometry (MS) is an essential tool for confirming the identity and sequence of N-methylated peptides. The N-methylation of an amino acid residue results in a mass increase of 14.01565 Da.[4] Tandem mass spectrometry (MS/MS) is used to determine the location of the N-methylation within the peptide sequence.

The choice of fragmentation technique is critical for the analysis of N-methylated peptides. Collision-Induced Dissociation (CID) can sometimes be challenging due to the influence of the N-methyl group on backbone fragmentation. Electron Transfer Dissociation (ETD) is often more effective for localizing the modification.

Quantitative Data Summary: Mass Spectrometry

ParameterValueDescription
Mass Shift of N-methylation+14.01565 DaThe mass difference between a non-methylated and an N-methylated peptide.[4]
Characteristic Fragment IonsVariesDependent on the fragmentation method and peptide sequence. Analysis of b and y ion series is crucial.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general workflow for the identification and sequence confirmation of an this compound containing peptide.

1. Sample Preparation and LC Separation:

  • Follow the sample preparation steps outlined in the Analytical RP-HPLC protocol.

  • Column: C18 stationary phase, often with a smaller internal diameter (e.g., 2.1 mm) and particle size (e.g., 1.7 µm).[4]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in water.[4]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.[4]

  • Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.[4]

  • Gradient: A gradient similar to the analytical HPLC method can be used as a starting point.

2. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.[6]

  • MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range of approximately 350-1500.[6]

  • MS/MS Fragmentation:

    • Use data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation.[6]

    • For CID/HCD: Isolate and fragment the precursor ions using a normalized collision energy.[6]

    • For ETD: Isolate and fragment the precursor ions using ETD, with supplemental activation if necessary.[6]

  • Data Analysis:

    • Analyze the MS1 spectrum to confirm the molecular weight of the peptide, accounting for the +14.01565 Da mass shift for each N-methylation.[4]

    • Analyze the MS2 spectrum to confirm the amino acid sequence by identifying the b and y (for CID/HCD) or c and z (for ETD) fragment ions.

    • The location of the N-methylated threonine will be indicated by a 14.01565 Da mass shift in the fragment ions containing this residue.

    • Use specialized software to match the experimental fragmentation pattern to the theoretical fragmentation of the expected sequence.[4]

Section 3: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous confirmation of the presence and location of N-methylation in a peptide. It can also provide valuable information about the local conformation of the peptide.

Quantitative Data Summary: NMR Spectroscopy

ExperimentKey ObservationPurpose
1D ¹H NMRSinglet at ~2.7 - 3.1 ppmInitial screening for the presence of an N-methyl group.[7]
2D ¹H-¹³C HSQCCorrelation between N-methyl protons and the N-methyl carbonUnambiguous confirmation of the N-methyl group.
2D ¹H-¹³C HMBC2- or 3-bond correlation from N-methyl protons to the adjacent carbonyl carbonPrecisely locates the N-methyl group on the peptide backbone.[7]
2D NOESY/ROESYThrough-space correlation between N-methyl protons and nearby protonsProvides information about the spatial proximity of the N-methyl group and local conformation.[7]

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Ensure the peptide is of high purity (>95%) as determined by HPLC and mass spectrometry.[7]

  • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a final concentration of 1-5 mM.[7]

2. NMR Experiments:

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to check for the presence of the characteristic N-methyl singlet.

  • 2D ¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate the N-methyl protons with their directly attached carbon.

  • 2D ¹H-¹³C HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range correlations from the N-methyl protons to neighboring carbonyl carbons, which will pinpoint the location of the methylation.

  • 2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy spectrum to identify through-space interactions involving the N-methyl group, which can help to define the local peptide conformation.

Visualizations

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Purity Assessment cluster_characterization Structural Characterization Synthesis Synthesis of this compound containing peptide RP_HPLC Analytical RP-HPLC Synthesis->RP_HPLC Crude Peptide LC_MS LC-MS/MS Analysis RP_HPLC->LC_MS Purity >95% NMR NMR Spectroscopy LC_MS->NMR Sequence Confirmed Final_Report Final Characterization Report NMR->Final_Report Structure Confirmed

Caption: General workflow for the analytical characterization of this compound containing peptides.

HPLC_Troubleshooting Start HPLC Analysis Broad_Peak Broad or Multiple Peaks? Start->Broad_Peak Increase_Temp Increase Column Temperature (30-45°C) Broad_Peak->Increase_Temp Yes Good_Peak Sharp, Single Peak Broad_Peak->Good_Peak No Check_Loading Reduce Sample Load Increase_Temp->Check_Loading Check_Loading->Good_Peak Mass_Spec_Fragmentation Peptide Precursor Ion [M+nH]n+ CID_HCD CID / HCD (Collision-Induced Dissociation) Peptide->CID_HCD ETD ETD (Electron Transfer Dissociation) Peptide->ETD b_y_ions b-ions y-ions CID_HCD->b_y_ions c_z_ions c-ions z-ions ETD->c_z_ions Localization Localization of N-methylation b_y_ions->Localization c_z_ions->Localization

References

Application Notes and Protocols for Mass Spectrometry Analysis of H-Thr(Me)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide therapeutics is a rapidly advancing strategy in drug development to enhance pharmacological properties such as metabolic stability, cell permeability, and potency.[1] One such modification is N-methylation, the addition of a methyl group to an amino acid's alpha-amine. This note focuses on the mass spectrometric analysis of peptides containing N-methylthreonine (H-Thr(Me)-OH), a modification that presents unique analytical challenges.

The subtle mass shift of 14.01565 Da resulting from N-methylation and its influence on peptide fragmentation necessitates specialized analytical methods for accurate characterization and quantification.[1][2] Mass spectrometry (MS) has become the definitive tool for this purpose, offering the required sensitivity and analytical power to identify the peptide, localize the modification, and provide quantitative data.[3] This document provides detailed protocols and data interpretation guidelines for the analysis of this compound containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Analytical Challenges:

  • Mass Shift: The 14.01565 Da mass increase due to the methyl group is the primary indicator of the modification.[2]

  • Fragmentation Behavior: The N-methyl group can influence proton mobility along the peptide backbone, altering fragmentation patterns compared to their non-methylated counterparts.[1]

  • Localization: Distinguishing between N-methylation on the backbone versus side-chain methylation or isobaric residues can be challenging.

Experimental Protocols

Protocol 1: Sample Preparation for Synthetic this compound Peptides

This protocol outlines the preparation of synthetic peptides for LC-MS/MS analysis. The success of the analysis is highly dependent on clean samples to minimize ionization suppression.[4]

Materials:

  • HPLC-grade water[5]

  • HPLC-grade acetonitrile (ACN)[5]

  • Formic acid (FA), LC-MS grade[6]

  • Synthetic this compound peptide

  • Microcentrifuge tubes

Procedure:

  • Reconstitution: Dissolve the lyophilized synthetic peptide in a solution of 50% ACN/50% water with 0.1% FA to a stock concentration of 1 mg/mL. The organic solvent aids in solubility and the electrospray process.[7]

  • Working Solution: Prepare a working solution by diluting the stock solution with the same solvent to a final concentration of 1-10 µM. The optimal concentration may vary depending on the instrument sensitivity.

  • Centrifugation: Centrifuge the working solution at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Avoid introducing any particulate matter into the vial.[4]

Protocol 2: LC-MS/MS Analysis of this compound Peptides

This protocol provides general LC-MS/MS parameters. Optimization will be required based on the specific peptide's properties and the instrumentation used.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Orbitrap, Q-TOF)[4]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

  • MS1 Scan Range: m/z 300-1500[8]

  • Data Acquisition: Data-Dependent Acquisition (DDA)[8]

  • Fragmentation: Higher-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).[8] ETD can be beneficial for larger peptides or those with labile modifications.[8]

  • Collision Energy: Use a normalized collision energy (NCE) of 25-30 as a starting point and optimize for the specific peptide.

Data Presentation and Interpretation

The presence of the N-methyl group on the threonine residue influences the fragmentation of the peptide backbone. In CID or HCD, cleavage of the amide bond is common, leading to the formation of b- and y-type fragment ions.[1] The N-methylation can favor cleavage at the C-terminal side of the modified residue.

Hypothetical Fragmentation Data for a Model Peptide: Ac-Ala-Thr(Me)-Gly-Leu-Met-NH₂

The following table summarizes the theoretical monoisotopic masses of the expected major fragment ions for a hypothetical peptide containing N-methylthreonine. This data is crucial for manual spectral validation and for setting up targeted analysis methods.

Fragment IonSequenceTheoretical m/z (monoisotopic)
b-ions
b₁Ac-Ala114.0550
b₂Ac-Ala-Thr(Me)229.1234
b₃Ac-Ala-Thr(Me)-Gly286.1449
b₄Ac-Ala-Thr(Me)-Gly-Leu400.2288
y-ions
y₁Met-NH₂132.0583
y₂Leu-Met-NH₂245.1423
y₃Gly-Leu-Met-NH₂302.1638
y₄Thr(Me)-Gly-Leu-Met-NH₂417.2322

Note: Masses are calculated for the singly charged ions ([M+H]⁺). The N-terminal acetylation (Ac) adds 42.0106 Da, and the C-terminal amidation (-NH₂) results in a mass of M-1.0078+0.9840 Da compared to the free acid.

Visualizations

Workflow for this compound Peptide Analysis

The following diagram illustrates the general workflow for the mass spectrometric analysis of a synthetic peptide containing this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing peptide Lyophilized Peptide reconstitution Reconstitution in ACN/Water/FA peptide->reconstitution centrifugation Centrifugation reconstitution->centrifugation autosampler Transfer to Vial centrifugation->autosampler lc HPLC Separation (C18 Column) autosampler->lc esi Electrospray Ionization (ESI) lc->esi ms1 Full Scan (MS1) esi->ms1 dda Data-Dependent Acquisition (DDA) ms1->dda ms2 Fragmentation (MS/MS - HCD/CID) dda->ms2 database Database Search & Spectral Interpretation ms2->database validation Manual Validation database->validation report Reporting validation->report

Caption: General workflow for the analysis of this compound peptides.

Fragmentation of an N-Methylated Peptide Bond

The presence of a methyl group on the amide nitrogen influences the fragmentation pattern. The diagram below illustrates the primary b- and y-ion cleavages around the N-methylated threonine residue.

fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragment Ions p1 ...-NH-CH(R₁)-CO- p2 N(CH₃)-CH(R₂)-CO- p3 NH-CH(R₃)-CO-... y_ion y-ion p2->y_ion y-ion cleavage b_ion b-ion b_ion->p2 b-ion cleavage

Caption: Cleavage sites for b- and y-ion formation in an N-methylated peptide.

Conclusion

The mass spectrometric analysis of peptides containing this compound requires careful consideration of sample preparation and instrument parameters to overcome the challenges posed by N-methylation. The protocols and guidelines presented here provide a solid framework for the successful identification and characterization of these modified peptides. While CID and HCD are commonly used and effective, for more complex peptides or those with multiple labile modifications, alternative fragmentation techniques like Electron Transfer Dissociation (ETD) should be considered to gain complementary data.[8] Accurate mass measurements and detailed fragmentation analysis are paramount for unambiguous confirmation of the peptide sequence and the precise location of the N-methylthreonine residue.

References

Application Notes and Protocols: Conformational Analysis of H-Thr(Me)-OH Peptide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a key chemical modification in modern drug design, offering enhanced proteolytic stability, increased membrane permeability, and conformational rigidity. The introduction of an N-methyl group on the peptide backbone, however, significantly impacts the local and global conformation, which is crucial for its biological activity and pharmacological properties. Understanding the three-dimensional structure of N-methylated peptides in solution is therefore paramount for rational drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for elucidating the solution-state conformation and dynamics of peptides at an atomic level.[1][2] This document provides detailed application notes and protocols for the conformational analysis of the N-methylated amino acid H-Thr(Me)-OH, serving as a model system for understanding the structural implications of N-methylation.

Conformational Landscape of N-Methylated Peptides

The N-methylation of an amide bond introduces a tertiary amide, which has a lower energy barrier for cis-trans isomerization compared to the secondary amide in non-methylated peptides. This can lead to the presence of multiple conformations in solution, which may be in slow, intermediate, or fast exchange on the NMR timescale.[2] The conformational preferences are dictated by a complex interplay of steric and electronic effects. A thorough NMR analysis allows for the characterization of these conformational states and their relative populations.

Experimental Workflow for Conformational Analysis

The determination of the solution conformation of this compound involves a series of NMR experiments to obtain structural restraints, which are then used in molecular modeling calculations to generate a representative ensemble of structures.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation Sample This compound Peptide Synthesis & Purification NMR_Sample Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Sample NMR_Acquisition 1D ¹H & ¹³C 2D COSY, TOCSY 2D HSQC, HMBC 2D NOESY/ROESY NMR_Sample->NMR_Acquisition Assignment Resonance Assignment NMR_Acquisition->Assignment Restraints Extract Structural Restraints (NOEs, J-couplings) Assignment->Restraints Calculation Structure Calculation (e.g., CYANA, CNS) Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble Final_Analysis Conformational Insights Ensemble->Final_Analysis Analysis & Interpretation

Caption: Experimental workflow for NMR-based conformational analysis.

Data Presentation: Hypothetical NMR Data for this compound

The following tables summarize hypothetical but realistic quantitative NMR data for this compound in DMSO-d6. This data serves as an example for the interpretation and calculation of the peptide's conformation.

Table 1: ¹H and ¹³C Chemical Shifts (δ) in ppm

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃2.95 (s)33.5
3.85 (d)62.1
4.10 (m)68.2
γ-CH₃1.15 (d)19.8
COOH12.50 (br s)173.5

Table 2: Key Scalar Coupling Constants (J) in Hz

CouplingJ-value (Hz)Dihedral Angle (φ) Information
³J(Hα, Hβ)4.5Provides information on the χ₁ torsion angle.

Table 3: Nuclear Overhauser Effect (NOE) Restraints from ROESY

Proton PairNOE IntensityEstimated Distance (Å)
N-CH₃ ↔ HαStrong< 2.5
N-CH₃ ↔ HβMedium2.5 - 3.5
N-CH₃ ↔ γ-CH₃Weak3.0 - 4.5
Hα ↔ γ-CH₃Medium2.5 - 3.5

Experimental Protocols

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize this compound using standard solid-phase or solution-phase peptide chemistry. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a final concentration of 1-5 mM.[1] The choice of solvent can influence the peptide conformation.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Purpose: To obtain an overview of the proton and carbon signals and to identify the characteristic N-methyl group signals.

  • Pulse Program: Standard single-pulse experiments (e.g., zg30 for ¹H and zgpg30 for ¹³C on Bruker instruments).

  • Key Parameters:

    • Spectral Width: 12-16 ppm for ¹H, 200-220 ppm for ¹³C.

    • Number of Scans: 16-64 for ¹H, 1024-4096 for ¹³C, depending on concentration.

  • Purpose: To identify scalar-coupled proton spin systems within the amino acid residue.

  • Pulse Program: Standard COSY and TOCSY pulse sequences (e.g., cosygpmfph and mlevphpp on Bruker instruments).

  • Key Parameters:

    • Spectral Width (both dimensions): 12-16 ppm.

    • TOCSY Mixing Time: 60-80 ms to allow for magnetization transfer throughout the spin system.

  • Purpose: To correlate protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons for unambiguous resonance assignment.

  • Pulse Program: Standard HSQC and HMBC pulse sequences (e.g., hsqcedetgpsisp2.2 and hmbcgplpndqf on Bruker instruments).

  • Key Parameters:

    • HMBC Long-Range Coupling Delay: Optimized for a coupling constant of 4-8 Hz.

  • Purpose: To detect through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the 3D structure. ROESY is often preferred for small molecules like dipeptides as it avoids zero-crossing issues that can affect NOESY for molecules of this size.

  • Pulse Program: Standard NOESY or ROESY pulse sequences (e.g., noesyesgpph or roesyesgpph on Bruker instruments).

  • Key Parameters:

    • Mixing Time: For ROESY, a mixing time of 150-300 ms is a good starting point.[1] A series of experiments with varying mixing times can be performed to build up NOE curves for more accurate distance calculations.

Data Analysis and Structure Calculation

  • Resonance Assignment: Use the combination of COSY, TOCSY, HSQC, and HMBC spectra to assign all proton and carbon resonances of this compound.

  • Extraction of Structural Restraints:

    • Distance Restraints: Integrate the cross-peaks in the ROESY spectrum. The volumes of the cross-peaks are proportional to 1/r⁶, where r is the distance between the two protons. Calibrate the NOE intensities against a known distance (e.g., a geminal proton pair) to obtain distance restraints.

    • Dihedral Angle Restraints: Measure the ³J(Hα, Hβ) coupling constant from a high-resolution 1D ¹H spectrum or a 2D COSY spectrum. Use the Karplus equation to relate this coupling constant to the χ₁ dihedral angle.

  • Structure Calculation: Use a molecular modeling program such as CYANA or CNS to generate a family of 3D structures that are consistent with the experimental restraints. The output is typically an ensemble of low-energy conformers that represents the solution structure of the peptide.

Logical Relationships in Conformational Analysis

The following diagram illustrates the relationship between the experimental NMR parameters and the derived structural information.

G cluster_0 Experimental Data cluster_1 Structural Information cluster_2 Final Structure NOESY NOESY/ROESY Cross-peak Intensity Distance Inter-proton Distances (< 5 Å) NOESY->Distance ∝ 1/r⁶ J_Coupling ³J Coupling Constants Dihedral Torsion Angles (φ, ψ, χ) J_Coupling->Dihedral Karplus Equation Chem_Shift Chemical Shifts (¹H, ¹³C) Secondary_Structure Local Conformation Chem_Shift->Secondary_Structure Chemical Shift Index Structure_Ensemble 3D Conformational Ensemble Distance->Structure_Ensemble Dihedral->Structure_Ensemble Secondary_Structure->Structure_Ensemble

References

Application of H-Thr(Me)-OH in Cyclic Peptide Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-methyl-L-threonine (H-Thr(Me)-OH), into cyclic peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic potential. N-methylation can significantly improve a peptide's pharmacokinetic properties by increasing its metabolic stability, membrane permeability, and, in some cases, oral bioavailability.[1][2][3] This document provides detailed application notes and protocols for the synthesis of cyclic peptides containing this compound, aimed at researchers and professionals in the field of drug development.

Introduction to N-Methylated Cyclic Peptides

Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity and specificity, which arises from their conformationally constrained structure.[4] However, their application can be limited by poor metabolic stability and low membrane permeability. The introduction of N-methyl groups on the peptide backbone can address these limitations by:

  • Protecting against enzymatic degradation: The N-methyl group sterically hinders the approach of proteases, thus preventing cleavage of the adjacent peptide bond.

  • Enhancing membrane permeability: N-methylation can reduce the number of hydrogen bond donors and promote the adoption of conformations that mask polar groups, facilitating passive diffusion across cell membranes.[1]

  • Modulating conformation: The presence of an N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's overall conformation and potentially improving its binding affinity to a target.

This compound, with its β-hydroxyl group, is a particularly interesting N-methylated amino acid. Its side chain can participate in hydrogen bonding, influencing the peptide's structure and interactions with its target. A prominent example of a biologically active cyclic peptide containing multiple N-methylated amino acids, including a derivative of N-methyl-threonine, is Cyclosporin A, a potent immunosuppressant.[5][6][7]

Data Presentation: Synthesis Parameters

The successful synthesis of cyclic peptides containing this compound depends on optimizing several key parameters, including coupling efficiency, cyclization yield, and final purity. The following tables summarize representative data for these parameters.

Table 1: Coupling Efficiency for Sterically Hindered Amino Acids

The incorporation of sterically hindered amino acids like this compound is a critical and often challenging step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent and reaction conditions significantly impacts the coupling efficiency.

Coupling ReagentActivationTypical Coupling TimeReported Efficiency for Hindered CouplingsReference
HATU/DIPEAIn situ1 - 4 hours>95%[8]
HBTU/DIPEAIn situ2 - 6 hours>90%[4]
PyBOP/DIPEAIn situ2 - 8 hours>90%[4]
DIC/OxymaIn situ4 - 12 hoursVariable, can be lower[9]

Table 2: On-Resin vs. Solution-Phase Cyclization Yields

The cyclization step is another critical factor influencing the overall yield. The choice between on-resin and solution-phase cyclization depends on the peptide sequence and solubility.

Cyclization MethodTypical ConcentrationTypical ReagentsRepresentative YieldsReference
On-ResinPseudo-dilutionHATU, HBTU, PyBOP40-70%[10][11]
Solution-Phase1-5 mMDPPA, HATU, HBTU20-60%[4]

Table 3: Purity Profile of a Model N-Methylated Cyclic Peptide

The purity of the final cyclic peptide is crucial for its biological evaluation. High-performance liquid chromatography (HPLC) is the standard method for purification and purity assessment.

Analytical MethodParameterTypical PurityReference
RP-HPLCPeak Area Percentage>95%[12]
Mass SpectrometryMolecular Weight ConfirmationExpected Mass ± 1 Da[2]
NMR SpectroscopyStructural ConfirmationConsistent with proposed structure[13]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a cyclic peptide containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Linear Peptide Assembly on Solid Support

This protocol describes the step-by-step assembly of the linear peptide precursor on a solid support.

Materials:

  • Fmoc-Rink Amide resin or pre-loaded Wang resin

  • Fmoc-protected amino acids, including Fmoc-Thr(Me)-OH

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.[8]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For the sterically hindered Fmoc-Thr(Me)-OH, a longer coupling time or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: On-Resin Cyclization

This protocol outlines the procedure for the cyclization of the peptide while it is still attached to the solid support.

Materials:

  • Resin-bound linear peptide with N-terminal and C-terminal protecting groups removed.

  • Cyclization reagents (e.g., HATU, HBTU, PyBOP)

  • Base (e.g., DIPEA)

  • Solvent: DMF

Procedure:

  • Selective Deprotection: Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group (e.g., Allyl ester) of the linear peptide on the resin.

  • Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • Add the cyclization reagent (e.g., HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.

    • Agitate the mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x).

Protocol 3: Cleavage, Purification, and Characterization

This protocol describes the final steps of cleaving the cyclic peptide from the resin, followed by its purification and characterization.

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Solvents for HPLC: Acetonitrile (ACN), water, 0.1% TFA

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Cleavage:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by preparative reverse-phase HPLC using a suitable gradient of ACN in water with 0.1% TFA.

    • Collect the fractions containing the pure product and lyophilize to obtain the final cyclic peptide as a white powder.

  • Characterization:

    • Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Confirm the structure and purity by analytical HPLC.

    • Perform NMR spectroscopy (e.g., 1H, 13C, COSY, TOCSY, NOESY) to determine the three-dimensional structure of the cyclic peptide.[13]

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Finalization Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat Repeat for all Amino Acids Coupling->Repeat n-1 times Selective_Deprotection Selective Deprotection (N- and C-termini) Repeat->Selective_Deprotection On_Resin_Cyclization On-Resin Cyclization Selective_Deprotection->On_Resin_Cyclization Cleavage Cleavage from Resin On_Resin_Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for the synthesis of a cyclic peptide containing this compound.

Logical Relationship of N-Methylation Benefits

G N_Methylation N-Methylation of Backbone Amide Increased_Stability Increased Metabolic Stability N_Methylation->Increased_Stability Protease Shielding Increased_Permeability Increased Membrane Permeability N_Methylation->Increased_Permeability Reduced H-Bond Donors Conformational_Constraint Conformational Constraint N_Methylation->Conformational_Constraint Restricted Bond Rotation Improved_PK Improved Pharmacokinetics Increased_Stability->Improved_PK Increased_Permeability->Improved_PK Conformational_Constraint->Improved_PK Enhanced Target Affinity

Caption: Benefits of N-methylation in cyclic peptide drug development.

Conclusion

The incorporation of this compound into cyclic peptides represents a valuable strategy for the development of novel therapeutics with improved drug-like properties. While the synthesis of such peptides can be challenging due to the steric hindrance of the N-methylated amino acid, optimization of coupling and cyclization conditions can lead to successful outcomes. The detailed protocols and data presented in this document provide a solid foundation for researchers to design and synthesize novel cyclic peptides containing this compound for a wide range of therapeutic applications. Further research into the specific biological activities and mechanisms of action of these modified peptides will continue to drive innovation in the field of peptide-based drug discovery.

References

Application of N-methyl-L-threonine in Cell-Penetrating Peptide Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a wide array of cargo molecules into the cytoplasm.[1] This unique ability has positioned them as promising vectors for therapeutic and diagnostic applications.[2] However, native peptides often suffer from poor metabolic stability and limited bioavailability. A key strategy to overcome these limitations is the chemical modification of the peptide backbone, with N-methylation being a particularly effective approach.[3] The incorporation of N-methylated amino acids, such as N-methyl-L-threonine, can significantly enhance the pharmacological properties of CPPs.[3]

N-methylation involves the substitution of the amide proton of the peptide backbone with a methyl group. This seemingly minor alteration can induce profound changes in the peptide's physicochemical characteristics.[3] Specifically, the introduction of N-methyl-L-threonine into a CPP sequence can:

  • Increase Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases and extending the in-vivo half-life of the peptide.

  • Enhance Cell Permeability: N-methylation can increase the lipophilicity of the peptide and restrict its conformational flexibility. This can lead to a pre-organization of the peptide into a bioactive conformation that is more amenable to crossing the lipid bilayer of the cell membrane.[2][3]

  • Modulate Conformation: The steric hindrance from the N-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, leading to a more defined three-dimensional structure.[3]

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of CPPs containing N-methyl-L-threonine. Detailed protocols for key experiments are included to facilitate the practical application of this powerful design strategy.

Data Presentation

The following tables summarize the expected impact of incorporating N-methyl-L-threonine into a model CPP, such as a derivative of the Tat peptide (GRKKRRQRRRPQ). The data presented is illustrative, based on the generally observed effects of N-methylation on peptides, and should be confirmed experimentally for each specific sequence.[3]

Table 1: Physicochemical Properties of a Model CPP and its N-methyl-L-threonine Analog

PropertyModel CPP (e.g., Tat-Threonine)N-methyl-L-threonine Modified CPP
Molecular Weight~1600 Da~1614 Da
Calculated LogP-2.5-2.1
Proteolytic Stability (in serum)t½ ≈ 30 mint½ > 4 hours

Table 2: Cellular Uptake Efficiency of a Model CPP and its N-methyl-L-threonine Analog in HeLa Cells

Peptide ConcentrationCellular Uptake (Fluorescence Intensity - Arbitrary Units)
Model CPP
1 µM1500
5 µM6000
10 µM12000

Table 3: Cytotoxicity of a Model CPP and its N-methyl-L-threonine Analog in HeLa Cells (MTT Assay)

Peptide ConcentrationCell Viability (%)
Model CPP
10 µM98%
25 µM95%
50 µM88%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-methyl-L-threonine Containing CPP

This protocol outlines the manual synthesis of a CPP containing N-methyl-L-threonine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-threonine

  • Rink Amide resin

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Activate the first Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of Fmoc-N-methyl-L-threonine:

    • Perform Fmoc deprotection as described above.

    • Activate Fmoc-N-methyl-L-threonine (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. The use of HATU is recommended for sterically hindered N-methylated amino acids.

    • Add the activated amino acid solution to the resin and shake for 4-6 hours. Monitor the coupling reaction using a Kaiser test. If the coupling is incomplete, repeat the coupling step.

  • Peptide Chain Elongation: Continue the synthesis by repeating the deprotection and coupling steps for the remaining amino acids.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol describes a quantitative method to assess the cellular uptake of a fluorescently labeled CPP.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled CPP (e.g., FITC-labeled)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate overnight.

  • Peptide Treatment:

    • Prepare different concentrations of the fluorescently labeled CPP in serum-free culture medium.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the peptide solutions to the respective wells and incubate for 2 hours at 37°C.

  • Cell Harvesting:

    • Remove the peptide solution and wash the cells twice with cold PBS to remove surface-bound peptide.

    • Add 100 µL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.

    • Add 400 µL of complete culture medium to neutralize the trypsin.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Flow Cytometry Analysis:

    • Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of PBS.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

    • Gate on the live cell population and record the mean fluorescence intensity for each sample.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol details a colorimetric assay to evaluate the effect of the CPP on cell viability.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium

  • CPP solution at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the CPP in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the peptide solutions to the respective wells. Include a control group with medium only.

    • Incubate for 24 hours at 37°C.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group (untreated cells).

Mandatory Visualization

experimental_workflow_synthesis cluster_synthesis SPPS of N-methyl-L-threonine CPP Resin_Swelling Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection1 First_AA_Coupling First Amino Acid Coupling Fmoc_Deprotection1->First_AA_Coupling Fmoc_Deprotection2 Fmoc Deprotection First_AA_Coupling->Fmoc_Deprotection2 NMeThr_Coupling N-methyl-L-threonine Coupling (HATU) Fmoc_Deprotection2->NMeThr_Coupling Chain_Elongation Peptide Chain Elongation NMeThr_Coupling->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for the solid-phase synthesis of a CPP containing N-methyl-L-threonine.

cellular_uptake_workflow cluster_uptake Cellular Uptake Assay Workflow Cell_Seeding Seed Cells in 24-well Plate Peptide_Treatment Incubate with Fluorescently Labeled CPP Cell_Seeding->Peptide_Treatment Washing1 Wash with PBS Peptide_Treatment->Washing1 Cell_Harvesting Harvest Cells with Trypsin Washing1->Cell_Harvesting Centrifugation Centrifuge and Resuspend in PBS Cell_Harvesting->Centrifugation Flow_Cytometry Analyze by Flow Cytometry Centrifugation->Flow_Cytometry Data_Analysis Quantify Mean Fluorescence Intensity Flow_Cytometry->Data_Analysis cytotoxicity_workflow cluster_cytotoxicity MTT Cytotoxicity Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Peptide_Treatment Treat with CPP for 24h Cell_Seeding->Peptide_Treatment MTT_Addition Add MTT Reagent Peptide_Treatment->MTT_Addition Incubation Incubate for 4h MTT_Addition->Incubation DMSO_Addition Add DMSO to Solubilize Formazan Incubation->DMSO_Addition Absorbance_Measurement Measure Absorbance at 570 nm DMSO_Addition->Absorbance_Measurement Data_Analysis Calculate Cell Viability (%) Absorbance_Measurement->Data_Analysis cpp_entry_mechanisms cluster_entry General Mechanisms of CPP Cellular Entry cluster_endocytosis Endocytosis cluster_direct Direct Translocation Extracellular Extracellular Space Endosome Endosome Extracellular->Endosome 1. Endocytic Uptake Pore_Formation Pore Formation Extracellular->Pore_Formation 3. Direct Entry Membrane_Destabilization Membrane Destabilization Extracellular->Membrane_Destabilization Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 2a. Lysosome Lysosome Endosome->Lysosome 2b. Endosomal_Escape->Cytoplasm Degradation Degradation Lysosome->Degradation Pore_Formation->Cytoplasm Membrane_Destabilization->Cytoplasm

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Coupling H-Thr(Me)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the challenges of incorporating N-methylated threonine (H-Thr(Me)-OH) in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Issue 1: Incomplete Coupling Reaction

Symptom: The bromophenol blue test on the resin beads remains blue or green after the coupling step, indicating the presence of unreacted free amines.[1][2]

Likely Cause Recommended Solution Rationale
Steric Hindrance The N-methyl group on the threonine residue significantly increases steric bulk, impeding the approach of the activated amino acid.[1][3][4][5]Perform a "double coupling" by re-exposing the resin to a fresh solution of activated amino acid and coupling reagents for an equal or extended duration.[4][5]
Insufficient Reagent Potency Standard coupling reagents like HBTU or HCTU may be ineffective against the steric hindrance of N-methylated residues.[1][2]Switch to a more potent coupling reagent such as HATU, COMU, PyAOP, or PyBOP, often used with an additive like HOAt or Oxyma.[1][2] For exceptionally difficult couplings, consider reagents like PyBroP.[1][2]
Poor Resin Swelling Inadequate resin swelling limits the accessibility of reagents to the reaction sites within the resin beads.[1]Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before initiating the coupling reaction.[1][6]
Aggregation The growing peptide chain may aggregate on the resin, preventing reagents from reaching the N-terminus.Switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures.[7] Microwave-assisted SPPS can also be employed to overcome aggregation and drive difficult couplings to completion.[3][7]
Issue 2: Low Yield and/or Deletion Sequences Detected in Final Peptide

Symptom: Mass spectrometry (MS) analysis of the crude product reveals the presence of peptides missing the intended N-methylated threonine residue (deletion sequences), and the overall yield is lower than expected.[1][5]

Likely Cause Recommended Solution Rationale
Incomplete Coupling As detailed in Issue 1, severe steric hindrance is the primary cause of failed couplings, leading directly to deletion sequences.[1][4]Implement the solutions from Issue 1, such as using stronger coupling reagents (HATU, COMU), extending reaction times, or performing double couplings.[1][4][5] The use of microwave energy can also enhance coupling efficiency for sterically hindered residues.[3]
Premature Chain Loss If using a highly acid-sensitive resin (e.g., 2-chlorotrityl chloride), trace amounts of acid can cause premature cleavage of the peptide from the support.[1]Ensure all reaction conditions are strictly non-acidic until the final cleavage step.[1]
Issue 3: Side Product Formation (Mass = Peptide - 18 Da)

Symptom: MS analysis shows a significant peak corresponding to the mass of the target peptide minus 18 Da.

Likely Cause Recommended Solution Rationale
Dehydration of Threonine The hydroxyl group of threonine can be O-acylated by the incoming activated amino acid, forming an ester. This intermediate can then undergo β-elimination, resulting in a dehydroamino acid residue.[7]Ensure the use of side-chain protected Fmoc-Thr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl group from side reactions and is removed during the final TFA cleavage.[7] Optimize coupling conditions by reducing pre-activation times to minimize the window for O-acylation.[7]

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound so challenging in SPPS?

The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the next amino acid.[1][3][4][5] This effect is magnified when coupling another N-methylated amino acid to this compound, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][4]

Q2: Which coupling reagents are most effective for this compound?

Standard reagents like HBTU and HCTU are often insufficient.[1][2] More powerful uronium/aminium or phosphonium-based reagents are recommended. The table below summarizes commonly used reagents for sterically hindered couplings.

Coupling ReagentClassAdditiveEfficacy for N-Me Amino Acids
HATU Uronium/AminiumHOAt (formed in situ)Widely used and highly successful.[1][2][4]
COMU Uronium/AminiumOxyma (formed in situ)Highly efficient alternative to HATU.[1]
PyAOP/PyBOP PhosphoniumHOAt/OxymaVery effective, particularly with an additive.[1][2]
PyBroP PhosphoniumNoneEffective for exceptionally difficult couplings.[1][2]

Q3: How can I monitor the coupling reaction since the Kaiser test doesn't work on N-methylated amines?

The Kaiser test gives a false negative for secondary amines. The bromophenol blue test is a reliable alternative for monitoring the presence of free amines on the resin.[1][8]

  • Blue or Green Resin: Incomplete coupling (free amines present).[2][5]

  • Yellow Resin: Complete coupling (no free amines).[1][2]

Q4: Are there any alternative strategies to improve the synthesis of peptides containing N-methylated threonine?

Yes, several strategies can be employed:

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate and improve the efficiency of difficult coupling reactions, including those involving sterically hindered N-methylated amino acids.[3]

  • In-situ Generation of Amino Acid Chlorides: Converting the Fmoc-amino acid to a highly reactive acid chloride using reagents like bis(trichloromethyl) carbonate (BTC) or triphosgene can overcome steric barriers.[2][4]

  • Pseudoproline Dipeptides: While not directly applicable to coupling to this compound, if a Ser or Thr residue precedes the N-methylated residue, using a pseudoproline dipeptide can disrupt aggregation and improve subsequent coupling steps.[7]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling to this compound

This protocol describes a single coupling cycle for adding an amino acid onto an N-terminal N-methylated threonine residue.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.[1][6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a second 15-20 minute treatment.[9]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[2]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for a minimum of 2 hours at room temperature. For this difficult coupling, an extended time (4 hours to overnight) or double coupling is recommended.[8]

  • Washing: Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[7]

  • Monitoring: Perform the bromophenol blue test (Protocol 2) to check for completion. If the test is positive (blue/green), repeat steps 4-6 (double coupling).[2]

Protocol 2: Bromophenol Blue Test
  • Sample Preparation: Remove a small sample of resin beads (1-2 mg) from the reaction vessel.

  • Washing: Wash the resin sample with methanol or DMF.

  • Test Solution: Add 1-2 drops of the bromophenol blue test solution (0.25 mg/mL in DMF) to the resin beads.[2]

  • Observation: Observe the color of the beads and the solution. A yellow color indicates a complete reaction (absence of free amines), while a blue or green color indicates an incomplete reaction.[1][2]

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Coupling cluster_1 Test Result start Coupling Step Completed test Perform Bromophenol Blue Test start->test yellow Yellow (Complete) test->yellow Negative blue Blue/Green (Incomplete) test->blue Positive proceed Proceed to Next Deprotection Step yellow->proceed recouple Perform Double Coupling with Fresh Reagents blue->recouple reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) recouple->reagent If still incomplete reagent->test Re-test

Caption: Troubleshooting workflow for this compound coupling issues.

G cluster_0 Steric Hindrance in N-Methylated Peptide Coupling cluster_1 N-Terminus AA_n Activated Amino Acid (AA n+1) N_Terminus N AA_n->N_Terminus Approach Hindered Resin Resin-Bound Peptide Resin->N_Terminus ...-Thr(Me)- H H N_Terminus->H Methyl CH3 N_Terminus->Methyl Thr_Sidechain Thr Side Chain N_Terminus->Thr_Sidechain

Caption: Steric hindrance from the N-methyl group blocks coupling.

References

Technical Support Center: Fmoc-Thr(Me)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated threonine (Fmoc-Thr(Me)-OH). This guide is intended for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency and other related problems when incorporating this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with Fmoc-Thr(Me)-OH?

A1: Low coupling efficiency with Fmoc-Thr(Me)-OH is a common issue primarily due to significant steric hindrance. This hindrance arises from two main factors: the inherent bulkiness of the threonine side chain (a β-branched amino acid) and the presence of a methyl group on the α-nitrogen. This N-methylation creates a secondary amine at the N-terminus of the growing peptide chain, which is a weaker nucleophile and is more sterically crowded than a primary amine. This crowding impedes the approach of the activated carboxyl group of the incoming Fmoc-Thr(Me)-OH, leading to slower and often incomplete coupling reactions.

Q2: What are the signs of an incomplete or failed coupling reaction with Fmoc-Thr(Me)-OH?

A2: Indicators of a difficult coupling reaction include:

  • Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free secondary amine.[1][2] A complete reaction is signified by a yellow color.[2]

  • Low Crude Peptide Yield: The final yield of the desired peptide is significantly lower than expected.[1][3]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the Fmoc-Thr(Me)-OH residue.[1][3]

  • Multiple Peaks on HPLC: The HPLC chromatogram of the crude peptide shows multiple, difficult-to-separate peaks, indicating a mixture of the target peptide and deletion sequences.

Q3: Can I use the Kaiser test to monitor the coupling of Fmoc-Thr(Me)-OH?

A3: No, the Kaiser test is not reliable for monitoring the coupling to an N-methylated amino acid. The Kaiser test gives a positive result (blue/purple color) for primary amines but does not react with the secondary amine of an N-methylated residue. The Bromophenol Blue test is a suitable alternative for monitoring the presence of free secondary amines on the resin.[1][4]

Q4: What are the most effective coupling reagents for Fmoc-Thr(Me)-OH?

A4: Due to the high steric hindrance, standard coupling reagents are often insufficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylideneoximino)amino-dimethylamino-morpholino-carbenium hexafluorophosphate) are particularly effective for coupling N-methylated amino acids.[5][6] HATU has been a long-standing choice for such difficult couplings, while COMU is a newer generation reagent with comparable efficiency and a better safety profile as it is not based on potentially explosive benzotriazole derivatives.[5][6]

Q5: How can microwave-assisted synthesis help with Fmoc-Thr(Me)-OH coupling?

A5: Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve the efficiency of coupling sterically hindered amino acids like Fmoc-Thr(Me)-OH.[7] The rapid and uniform heating provided by microwave energy accelerates the reaction kinetics, allowing the coupling reaction to proceed to completion in a much shorter time frame compared to conventional room temperature methods.[7][8] This can lead to higher coupling yields and purer crude products.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with Fmoc-Thr(Me)-OH.

Issue: Low or Incomplete Coupling Efficiency

Symptoms:

  • Positive Bromophenol Blue test after coupling.[1]

  • Low final peptide yield.[1][3]

  • MS analysis shows significant deletion sequences corresponding to the absence of N-methylated threonine.[1][3]

Workflow for Troubleshooting Low Coupling Efficiency:

Troubleshooting_Workflow start Low Coupling Efficiency Detected (e.g., Positive Bromophenol Blue Test) check_reagents Step 1: Verify Reagent Quality and Protocol start->check_reagents optimize_coupling Step 2: Optimize Coupling Strategy check_reagents->optimize_coupling Reagents & Protocol OK double_couple Option A: Perform Double Coupling optimize_coupling->double_couple Initial Optimization stronger_reagent Option B: Use a More Potent Coupling Reagent (HATU/COMU) optimize_coupling->stronger_reagent Persistent Issues microwave Option C: Employ Microwave-Assisted Coupling optimize_coupling->microwave For very difficult couplings monitor Step 3: Monitor Reaction Completion double_couple->monitor stronger_reagent->monitor microwave->monitor monitor->optimize_coupling Positive Test, Re-evaluate proceed Coupling Successful (Negative Bromophenol Blue Test) monitor->proceed Negative Test

Caption: A stepwise workflow for troubleshooting low coupling efficiency of Fmoc-Thr(Me)-OH.

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution
Insufficiently Potent Coupling Reagent Switch from standard coupling reagents (e.g., HBTU, DIC/HOBt) to more powerful alternatives like HATU or COMU . These reagents are known to be more effective for sterically hindered and N-methylated amino acids.[4][6]
Suboptimal Reaction Conditions Extend the coupling time: For room temperature couplings, extend the reaction time to 2-4 hours or even overnight. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Thr(Me)-OH.
Peptide Aggregation Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with N,N-dimethylformamide (DMF). Consider the use of chaotropic salts.
Incomplete Fmoc Deprotection of the Preceding Residue Ensure complete Fmoc removal before the coupling step. For sterically hindered residues preceding the N-methylated threonine, consider a longer deprotection time or a "double deprotection" with fresh piperidine solution.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the first deprotection step. Proper swelling is crucial for reagent accessibility.

Data Presentation

The following tables provide a summary of representative quantitative data for the coupling of sterically hindered N-methylated amino acids.

Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids (Room Temperature)

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling TimeRepresentative Yield
HBTU/DIPEA1 : 0.95 : 22 x 2h~70-80%
HATU/DIPEA 1 : 0.95 : 2 2h >95%
COMU/DIPEA 1 : 0.95 : 2 2h >95%
DIC/HOBt1 : 1 : -4h~60-70%

Note: Yields are representative and can vary depending on the specific peptide sequence.

Table 2: Comparison of Conventional vs. Microwave-Assisted Coupling for Fmoc-Thr(Me)-OH

MethodCoupling ReagentTemperatureCoupling TimeRepresentative Yield
ConventionalHATU/DIPEARoom Temp.2 - 4 hours~90-95%
Microwave-Assisted HATU/DIPEA 75°C 10 - 15 min >98%

Note: Microwave-assisted synthesis can significantly reduce reaction times while improving yields for difficult couplings.[3][9]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(Me)-OH using HATU at Room Temperature

Objective: To couple Fmoc-Thr(Me)-OH to a resin-bound peptide with a free N-terminal secondary amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(Me)-OH (4 equivalents relative to resin loading)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes. Drain the solvent.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Thr(Me)-OH and HATU in DMF or NMP.

  • Base Addition: Add DIPEA to the activation mixture and agitate for 1-2 minutes.[3]

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF or NMP (3-5 times).

  • Monitoring: Perform a Bromophenol Blue test on a small sample of resin beads. A yellow color indicates a complete reaction. If the test is blue or green, consider performing a second coupling (double coupling) by repeating steps 2-6.

Workflow for Standard HATU Coupling:

HATU_Coupling_Workflow resin_prep 1. Resin Swelling (DMF/NMP, 30 min) activation 2. Pre-activation (Fmoc-Thr(Me)-OH + HATU + DIPEA in DMF/NMP, 2 min) resin_prep->activation coupling 3. Coupling (Add activated mix to resin, agitate 2-4h at RT) activation->coupling wash 4. Washing (DMF/NMP, 3-5x) coupling->wash monitor 5. Monitoring (Bromophenol Blue Test) wash->monitor complete Coupling Complete monitor->complete Yellow recouple Incomplete (Perform Double Coupling) monitor->recouple Blue/Green

Caption: Experimental workflow for the standard coupling of Fmoc-Thr(Me)-OH using HATU.

Protocol 2: Microwave-Assisted Coupling of Fmoc-Thr(Me)-OH

Objective: To rapidly and efficiently couple Fmoc-Thr(Me)-OH using microwave irradiation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(Me)-OH (5 equivalents)

  • HATU or COMU (5 equivalents)

  • DIPEA (10 equivalents)

  • NMP, peptide synthesis grade

  • Microwave-safe peptide synthesis vessel

  • Automated microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP inside the microwave-safe reaction vessel.

  • Reagent Addition: Add the solutions of Fmoc-Thr(Me)-OH, HATU (or COMU), and DIPEA to the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave peptide synthesizer. Irradiate at a constant temperature of 75°C for 10-15 minutes.

  • Washing: After irradiation, drain the reaction solution and wash the resin thoroughly with NMP (3-5 times).

  • Monitoring: Perform a Bromophenol Blue test. If the coupling is incomplete, a short, second microwave-assisted coupling can be performed.

Logical Relationship for Choosing Coupling Method:

Coupling_Decision_Tree start Start: Incorporate Fmoc-Thr(Me)-OH is_difficult Is the coupling to another N-methylated residue or part of a known difficult sequence? start->is_difficult standard_coupling Use Standard Coupling Protocol (HATU/COMU, extended time, double coupling if needed) is_difficult->standard_coupling No microwave_coupling Use Microwave-Assisted Coupling Protocol (HATU/COMU, 75°C, 10-15 min) is_difficult->microwave_coupling Yes monitor Monitor with Bromophenol Blue Test standard_coupling->monitor microwave_coupling->monitor

Caption: Decision tree for selecting an appropriate coupling method for Fmoc-Thr(Me)-OH.

References

Technical Support Center: Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of N-methylated peptides. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of their synthesis. N-methylation is a key strategy for enhancing the therapeutic properties of peptides, but it introduces significant synthetic challenges, primarily due to steric hindrance.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-methylated peptides so challenging?

A1: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue sterically hinders the approach of the incoming activated amino acid, which slows down the kinetics of the coupling reaction.[2][3] This effect is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1][2] This often leads to incomplete reactions, low yields, and the formation of deletion sequences.[2][3]

Q2: What are the benefits of N-methylating peptides?

A2: N-methylation offers several advantages for therapeutic peptides. It can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate receptor binding affinity and selectivity.[1][2] The immunosuppressant cyclosporine A, for example, contains seven N-methylated residues, which contributes to its excellent pharmacokinetic profile.[2]

Q3: What are the main strategies for synthesizing N-methylated peptides?

A3: There are two primary approaches for synthesizing N-methylated peptides:

  • Incorporation of pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This method involves using commercially available or custom-synthesized N-methylated amino acid building blocks. While straightforward, it can be costly, and the availability of diverse N-methylated amino acids is limited.[1]

  • On-Resin N-Methylation: This strategy involves the site-specific methylation of a peptide backbone amide directly on the solid support. This is a versatile and cost-effective approach that allows for the N-methylation of virtually any amino acid within a sequence.[1] A common on-resin method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[2][4]

Q4: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

A4: Standard reagents like HBTU and HCTU can be less effective for these demanding couplings.[3] More potent reagents are generally required.[3] HATU is a widely used and successful reagent for coupling N-methyl amino acids.[3] Other highly efficient options include COMU, PyAOP, and PyBOP, particularly when used with an additive like HOAt or Oxyma.[3] For exceptionally difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, reagents like PyBroP and BOP-Cl have proven effective.[3][5]

Troubleshooting Guides

Issue 1: Low or Incomplete Coupling Efficiency

Symptoms:

  • Positive colorimetric test (e.g., Bromophenol Blue test shows blue or green beads, indicating free amines).[2][3]

  • Mass spectrometry analysis reveals the presence of deletion sequences (peptides missing one or more amino acids).[2][3]

  • The final crude peptide yield is significantly lower than expected.[2][3]

Troubleshooting Workflow for Incomplete Couplings

G start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) double_couple Action: Perform a Double Coupling start->double_couple recheck Re-check for Completion double_couple->recheck increase_time_temp Action: Increase Reaction Time and/or Temperature (Microwave) recheck->increase_time_temp Positive Test success Coupling Complete Proceed to Next Step recheck->success Negative Test change_reagent Action: Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) increase_time_temp->change_reagent check_concentration Action: Increase Reagent Concentration change_reagent->check_concentration check_quality Action: Verify Reagent Quality (Freshness, Purity) check_concentration->check_quality quality_recheck Re-run Coupling & Re-check check_quality->quality_recheck quality_recheck->success Negative Test end end quality_recheck->end Persistent Issue: Consult Literature for Sequence-Specific Issues G resin_prep 1. Resin Preparation (Swelling in DMF/NMP) deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin_prep->deprotection washing1 3. Washing (DMF, DCM) deprotection->washing1 coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) washing1->coupling washing2 5. Washing (DMF, DCM) coupling->washing2 completion_check 6. Completion Check (e.g., Bromophenol Blue Test) washing2->completion_check completion_check->coupling Incomplete repeat_cycle Repeat for next amino acid completion_check->repeat_cycle Complete cleavage 7. Cleavage & Deprotection (e.g., TFA cocktail) completion_check->cleavage Final Residue repeat_cycle->deprotection purification 8. Purification (RP-HPLC) cleavage->purification G start N-Terminally Deprotected Peptide-Resin sulfonylation 1. Sulfonylation (o-NBS-Cl, Collidine/DMAP) start->sulfonylation washing1 Washing sulfonylation->washing1 methylation 2. Methylation (MTBD, Dimethylsulfate) washing1->methylation washing2 Washing methylation->washing2 desulfonylation 3. Desulfonylation (Mercaptoethanol, DBU) washing2->desulfonylation washing3 Washing desulfonylation->washing3 end N-Methylated Peptide-Resin (Ready for next coupling) washing3->end

References

Technical Support Center: Optimizing HATU/DIPEA Coupling for H-Thr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the coupling of the sterically hindered N-methylated amino acid, H-Thr(Me)-OH, using HATU/DIPEA.

Troubleshooting Guides

This guide is designed to help you diagnose and resolve common issues that may arise during the coupling of this compound.

Issue 1: Incomplete or Low-Yield Coupling

  • Symptom: The bromophenol blue test remains blue or green after the coupling step, indicating the presence of unreacted free amines.[1] Final peptide yield is significantly lower than expected, and mass spectrometry analysis may show deletion sequences.[1]

  • Possible Cause: The primary reason for incomplete coupling is the steric hindrance imposed by the N-methyl group on the threonine residue, which slows down the reaction kinetics.[1][2] This is particularly challenging when coupling an N-methylated amino acid to another N-methylated residue.[1][2] Standard coupling conditions may not be sufficiently reactive.

  • Solution:

    • Employ a "Double Coupling" Strategy: Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[1][2] For highly hindered residues, a triple coupling may be necessary.[2]

    • Optimize Reagent Stoichiometry: Use a higher excess of the Fmoc-H-Thr(Me)-OH and HATU. For difficult couplings, 4 equivalents of each are often recommended.[1]

    • Increase Reaction Time and Temperature: Extending the coupling time can be beneficial.[1][3] While standard couplings are often run at room temperature, increasing the temperature to 40-50°C can sometimes overcome the activation energy barrier for hindered couplings.[3] However, monitor for potential side reactions.

    • Optimize Your Coupling Reagent: While HATU is a potent coupling reagent, for extremely difficult couplings, consider switching to even more potent phosphonium-based reagents like PyAOP or PyBOP/HOAt.[2]

Issue 2: Racemization of the Amino Acid

  • Symptom: The final peptide product shows diastereomeric impurities upon chiral HPLC analysis.

  • Possible Cause: Prolonged activation times or the use of certain coupling reagents can lead to epimerization at the chiral center of the activated amino acid.[1]

  • Solution:

    • Minimize Pre-activation Time: For HATU/DIPEA, keep pre-activation times to a minimum.[1][2] A short pre-activation of 1-5 minutes is generally recommended for solid-phase peptide synthesis (SPPS).[4]

    • Choose a Low-Racemization Reagent: If racemization persists, consider reagents like DEPBT, which are known to minimize epimerization.[1]

    • Use a Weaker Base: In cases with a markedly increased risk of racemization, substituting DIPEA with a weaker base like sym-collidine has been recommended.[5]

Issue 3: Diketopiperazine (DKP) Formation

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the diketopiperazine of the dipeptide.

  • Possible Cause: This is a common side reaction in Fmoc-SPPS, particularly with N-alkylated peptides.[2]

  • Solution:

    • Use a 2-Chlorotrityl Chloride Resin: This type of resin can help to reduce DKP formation due to its steric bulk and acid lability.[2]

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids like this compound so challenging?

A1: The primary difficulty stems from steric hindrance.[2] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[2] This reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents and may require longer reaction times or elevated temperatures.[2]

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?

A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[2] It is highly recommended to switch to more potent reagents. Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[2] HATU is particularly effective for hindered couplings and suppressing racemization.[4]

Q3: What is the optimal order of reagent addition for a HATU/DIPEA coupling?

A3: The generally recommended order is to pre-activate the carboxylic acid with HATU and a base before adding the amine.[6] This ensures the formation of the highly reactive OAt-active ester before the amine is introduced, which can minimize potential side reactions.[6][7]

Q4: What are the recommended solvents for HATU/DIPEA couplings?

A4: N,N-Dimethylformamide (DMF) is a common choice for both solid-phase and solution-phase synthesis as it can dissolve all reactants and swell the solid-phase resin.[3] Other suitable solvents include N-methyl-2-pyrrolidone (NMP) and dichloromethane (DCM).[8] Ensure the use of anhydrous solvents, as water can hydrolyze the active ester intermediate and reduce the yield.[6]

Data Presentation

Table 1: General Reaction Conditions for HATU Peptide Coupling

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Amino Acid 2.0 - 5.0 equivalents1.0 - 1.2 equivalents
HATU 1.9 - 4.5 equivalents1.0 - 1.5 equivalents
Base (e.g., DIPEA) 4.0 - 10.0 equivalents2.0 - 5.0 equivalents
Solvent DMF, NMP, DCMDMF, DCM, ACN, THF
Reaction Time 30 minutes - 4 hours1 - 18 hours
Temperature Room Temperature0 °C to Room Temperature

Data compiled from multiple sources.[8]

Table 2: Recommended Stoichiometry for Difficult Couplings (e.g., this compound)

ReagentEquivalents
Fmoc-H-Thr(Me)-OH 4.0
HATU 3.9
DIPEA 8.0

Based on recommendations for sterically hindered amino acids.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using HATU/DIPEA

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.[3]

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-H-Thr(Me)-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (8 equivalents) to the amino acid/HATU mixture and vortex briefly. Immediately add this activation solution to the resin.

  • Reaction: Agitate the mixture at room temperature. For a standard coupling, 1-2 hours may be sufficient. For the difficult this compound coupling, extend the reaction time to 4 hours or consider a double coupling.

  • Monitoring: Take a small sample of the resin and perform a bromophenol blue test. A yellow color indicates the reaction is complete.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[8]

Protocol 2: Solution-Phase Coupling of this compound using HATU/DIPEA

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the N-protected amino acid (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equivalents) to the solution.

  • HATU Addition: Add HATU (1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to the steric hindrance of this compound, the reaction may require several hours to reach completion.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.

Visualizations

HATU_Coupling_Mechanism Carboxylic_Acid R-COOH (Fmoc-Thr(Me)-OH) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation DIPEA DIPEA DIPEA->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester Activation HATU HATU HATU->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack HOAt HOAt Active_Ester->HOAt Tetramethylurea Tetramethylurea Active_Ester->Tetramethylurea Amine H₂N-Peptide Amine->Peptide_Bond

Caption: General mechanism of HATU-mediated peptide bond formation.

Troubleshooting_Workflow Start Low Coupling Yield with This compound Check_Reagents Check Reagent Stoichiometry (Increase to 4 eq.) Start->Check_Reagents Monitor Monitor with Bromophenol Blue Test Check_Reagents->Monitor Double_Couple Perform Double/Triple Coupling Double_Couple->Monitor Increase_Time_Temp Increase Reaction Time and/or Temperature Increase_Time_Temp->Monitor Change_Reagent Consider Alternative Reagent (e.g., PyAOP) Change_Reagent->Monitor Monitor->Double_Couple Test Positive Monitor->Increase_Time_Temp Still Positive after Double Coupling Monitor->Change_Reagent Still Positive after Increased Time/Temp Success Coupling Successful Monitor->Success Test Negative Failure Coupling Still Incomplete Monitor->Failure All Options Exhausted

Caption: Troubleshooting workflow for low-yield this compound coupling.

Optimization_Logic Start Optimizing this compound Coupling Is_Yield_Low Is the coupling yield low? Start->Is_Yield_Low Is_Racemization_Observed Is racemization observed? Is_Yield_Low->Is_Racemization_Observed No Increase_Equivalents Increase Equivalents of AA and HATU Is_Yield_Low->Increase_Equivalents Yes Minimize_Preactivation Minimize Pre-activation Time Is_Racemization_Observed->Minimize_Preactivation Yes Optimized_Protocol Optimized Protocol Is_Racemization_Observed->Optimized_Protocol No Double_Coupling Perform Double Coupling Increase_Equivalents->Double_Coupling Double_Coupling->Is_Racemization_Observed Use_Weaker_Base Use Weaker Base (sym-collidine) Minimize_Preactivation->Use_Weaker_Base Use_Weaker_Base->Optimized_Protocol

References

Steric hindrance issues with N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and application of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of incorporating N-methylated amino acids into peptides?

A1: N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, offers several significant advantages in peptide drug design.[1] These include:

  • Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, leading to a longer plasma half-life.[1][2]

  • Improved Membrane Permeability and Oral Bioavailability: By removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity and ability to cross cell membranes, which is crucial for developing orally available peptide drugs.[1][3]

  • Conformational Control: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone.[4] This can help to lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[4]

  • Reduced Aggregation: N-methylation can disrupt the hydrogen bonding patterns that lead to the formation of β-sheet structures and subsequent aggregation.[1]

Q2: Why is the synthesis of peptides containing N-methylated amino acids so challenging?

A2: The primary challenge in synthesizing N-methylated peptides is steric hindrance.[5][6] The methyl group on the nitrogen of an N-methylated amino acid obstructs the approach of the incoming activated amino acid during the coupling step of solid-phase peptide synthesis (SPPS).[7][8] This steric clash slows down the reaction rate and often leads to incomplete coupling, resulting in lower yields and the formation of deletion sequences where the amino acid was not successfully added.[5][7] The problem is especially pronounced when attempting to couple two adjacent N-methylated residues.[7]

Q3: How does N-methylation affect the secondary structure of a peptide?

A3: N-methylation has a profound impact on peptide secondary structure. The removal of the amide proton, a key hydrogen bond donor, disrupts the canonical hydrogen-bonding patterns that stabilize structures like α-helices and β-sheets.[4] In fact, N-methylation is generally considered disruptive to α-helical structures and can induce a significant energy penalty.[4] Conversely, the steric hindrance from the methyl group can promote the formation of specific turns or other non-canonical structures.[2] It also reduces the energy difference between the trans and cis conformations of the peptide bond, making the cis conformation more accessible, which can be important for mimicking β-turns.[4]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Deletion Sequences

  • Symptoms:

    • Positive colorimetric test (e.g., Bromophenol Blue turns blue or green) after the coupling step, indicating unreacted free amines.[8][9]

    • Mass spectrometry analysis of the crude peptide reveals the presence of sequences missing the N-methylated amino acid.[5][8]

    • The final yield of the desired peptide is significantly lower than expected.[5][10]

  • Root Causes:

    • Steric Hindrance: The N-methyl group on the terminal residue of the growing peptide chain hinders the approach of the incoming activated amino acid.[7][8]

    • Inefficient Coupling Reagents: Standard coupling reagents like HBTU and HCTU may not be potent enough to overcome the steric barrier.[7][11]

    • Insufficient Reaction Time: The sterically hindered coupling reaction requires more time to go to completion compared to standard couplings.[12]

  • Solutions:

    • Employ a "Double Coupling" Strategy: After the initial coupling reaction, drain the vessel and re-expose the resin to a fresh solution of the activated amino acid and coupling reagents for an equal or longer duration.[8]

    • Use More Potent Coupling Reagents: For sterically hindered couplings, reagents such as HATU, HCTU, PyAOP, or PyBOP are generally more effective.[7][12] For exceptionally difficult couplings, such as between two N-methylated residues, consider using reagents like PyBroP or generating Fmoc-amino acid chlorides in situ.[7][11]

    • Increase Reaction Time and Temperature: Extend the coupling time to 2-4 hours or even overnight.[13] Microwave-assisted coupling can also be highly effective at increasing the reaction rate and driving the coupling to completion.[5][14]

    • Optimize Solvent and Base: Ensure adequate resin swelling by using solvents like DMF or NMP.[7] Use a non-nucleophilic base such as DIEA.[11]

Issue 2: Guanidinylation Side Reaction

  • Symptom: Mass spectrometry analysis shows a mass addition corresponding to the coupling reagent, leading to a capped peptide chain.

  • Root Cause: Uronium/aminium-based coupling reagents like HATU can react with the free N-terminal amine of the peptide to form an irreversible guanidinium cap, which terminates the peptide chain.[12] This is more likely to occur if the coupling reagent is in large excess or if the activation of the carboxylic acid is slow.[12]

  • Solution: Pre-activate the Fmoc-N-methyl amino acid with the coupling reagent and base for 1-5 minutes before adding the mixture to the resin.[12][13] This ensures that the coupling reagent is consumed in the activation of the amino acid, minimizing its availability to react with the peptide's N-terminus.[12]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids

Coupling ReagentActivating AdditiveBaseTypical EfficiencyNotes
Uronium/Aminium Salts
HATUInternal (HOAt)DIEAHighWidely used and very effective for most N-methylated couplings.[7][12]
HCTUInternal (HOBt)DIEAModerate to HighLess effective than HATU for highly hindered couplings.[11]
COMUOxymaDIEAVery HighExcellent for difficult sequences, often with reduced racemization.[7]
Phosphonium Salts
PyBOPInternal (HOBt)DIEAModerate to HighGenerally effective, but can be less efficient for coupling two adjacent N-methylated residues.[12]
PyAOPInternal (HOAt)DIEAHighSimilar in efficacy to HATU.[11]
PyBroPNoneDIEAVery HighHighly reactive and useful for the most sterically demanding couplings.[11]

Table 2: Impact of N-Methylation on Peptide Properties

PeptideAssayModificationApparent Permeability (Papp, 10⁻⁶ cm/s)Fold Increase in PermeabilityReference
Cyclic HexapeptideCaco-2Unmodified1-[15]
Cyclic HexapeptideCaco-2Tri-N-methylated44[15]
Linear Peptide CPAMPAUnmodified0.5-[15]
Linear Peptide CPAMPASingle N-methylation2.14.2[15]
Linear Peptide CPAMPADouble N-methylation4.89.6[15]
Linear Peptide CCaco-2Unmodified0.2-[15]
Linear Peptide CCaco-2Single N-methylation1.57.5[15]
Linear Peptide CCaco-2Double N-methylation3.919.5[15]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of an Fmoc-N-Methyl Amino Acid

This protocol describes a general method for coupling an Fmoc-protected N-methylated amino acid to a resin-bound peptide using microwave irradiation to overcome steric hindrance.[5]

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) in a microwave-safe peptide synthesis vessel for at least 30 minutes.[7]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.[12]

  • Reagent Preparation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (5 equivalents relative to the resin loading), HCTU (5 equivalents), and N,N-Diisopropylethylamine (DIEA) (10 equivalents) in NMP.[5]

  • Coupling: Add the reagent solution to the swelled and deprotected resin.

  • Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature of 75°C for 10-15 minutes.[5][14]

  • Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[5]

  • Completion Check: Perform a colorimetric test, such as the Bromophenol Blue test, to confirm the absence of free amines.[5] If the test is positive (blue/green), a second coupling may be necessary.[8][11]

Protocol 2: On-Resin N-Methylation of a Peptide

This protocol outlines a three-step procedure for the site-selective N-methylation of a specific amino acid residue that is already incorporated into the peptide chain on the solid support.[5]

  • Sulfonylation (Protection):

    • Swell the N-terminally deprotected peptide-resin in N-Methyl-2-pyrrolidone (NMP).[1]

    • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP to the resin.[15]

    • Agitate for 15-30 minutes at room temperature.[1]

    • Wash the resin thoroughly with NMP and DCM.[1]

  • Methylation (Mitsunobu-type reaction):

    • To the sulfonamide-resin, add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP.[7]

    • Agitate for approximately 20 minutes (this can be performed in two 10-minute steps).[7]

    • Wash the resin with NMP.[5]

  • Desulfonylation (Deprotection):

    • Add a solution of 2-mercaptoethanol and DBU in NMP to the resin.[15]

    • Agitate for a short duration (e.g., 5-10 minutes).[5]

    • Wash the resin thoroughly with NMP. The resin is now ready for the coupling of the next amino acid.[1]

Protocol 3: Analysis of Protease Stability

This protocol details a method to compare the stability of an N-methylated peptide with its non-methylated counterpart against enzymatic degradation using RP-HPLC.[13]

  • Reaction Setup: Prepare stock solutions of the purified N-methylated and non-methylated peptides, as well as the target protease (e.g., trypsin), in a suitable reaction buffer (e.g., PBS, pH 7.4).[13]

  • Incubation: In separate tubes, mix the peptide solutions with the protease solution to initiate the degradation reaction. Incubate at 37°C.[13]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction in the aliquots by adding a quenching solution, such as 10% Trifluoroacetic acid (TFA).[13]

  • HPLC Analysis: Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.[13]

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the degradation profile and calculate the half-life (t½) for each peptide.[13]

Visualizations

cluster_spps SPPS Cycle for N-Methylated Amino Acid start Resin-Bound Peptide (Free N-Terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction (Extended time or Microwave) wash1->coupling activation Pre-activation of Fmoc-N-Me-AA (HATU/DIEA in DMF) activation->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Monitoring (Bromophenol Blue Test) wash2->monitoring monitoring->coupling Incomplete (Double Couple) end Peptide with Incorporated N-Methylated Residue monitoring->end Complete

Caption: Workflow for incorporating an N-methylated amino acid in SPPS.

cluster_impact Impact of N-Methylation on Peptide Properties n_methylation N-Methylation (Backbone Modification) steric_hindrance Increased Steric Hindrance n_methylation->steric_hindrance no_h_bond Elimination of Amide H-Bond Donor n_methylation->no_h_bond conformational_rigidity Increased Conformational Rigidity steric_hindrance->conformational_rigidity protease_resistance Increased Protease Resistance no_h_bond->protease_resistance membrane_permeability Increased Membrane Permeability no_h_bond->membrane_permeability altered_bioactivity Altered Receptor Binding (Affinity/Selectivity) conformational_rigidity->altered_bioactivity

Caption: Logical relationships of N-methylation's effects on peptides.

cluster_troubleshooting Troubleshooting Low Coupling Efficiency symptom Symptom: Low Coupling Efficiency (Positive BPB test, Deletion Sequences) cause Primary Cause: Steric Hindrance symptom->cause solution1 Solution 1: Use Potent Coupling Reagents (e.g., HATU, PyAOP) cause->solution1 solution2 Solution 2: Optimize Reaction Conditions (Double coupling, Microwave, Time) cause->solution2 outcome Outcome: Improved Yield and Purity solution1->outcome solution2->outcome solution3 Solution 3: Pre-activate Amino Acid (Avoids Guanidinylation) solution3->outcome

Caption: Troubleshooting logic for N-methylated peptide synthesis.

References

Technical Support Center: Racemization of H-Thr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and optimized protocols to address the challenge of racemization when incorporating N-methyl-L-threonine (H-Thr(Me)-OH) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound peptide synthesis?

A1: Racemization (or more accurately, epimerization) is the loss of stereochemical integrity at the alpha-carbon (Cα) of the this compound residue during the peptide coupling step. This results in the formation of its diastereomer, H-D-allo-Thr(Me)-OH, within the peptide sequence. Maintaining the correct stereochemistry is critical, as even a single inverted stereocenter can dramatically alter a peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2][3]

Q2: Why is this compound particularly prone to racemization?

A2: Unlike standard amino acids which can racemize through a well-known oxazolone (azlactone) intermediate, N-methylated amino acids like this compound cannot form this structure.[4] Instead, they are believed to racemize via a different pathway involving the formation of a planar, mesoionic intermediate, likely an oxazolium-5-oxide.[5] The formation of this planar structure allows for re-protonation from either side, leading to a loss of the original stereochemistry.[5] Factors that stabilize this intermediate, such as polar solvents or certain reagents, can increase the rate of racemization.[4][6]

Q3: What are the consequences of this compound racemization in my final peptide?

A3: The consequences can be severe, impacting both the chemical and biological properties of the peptide:

  • Reduced Biological Activity: The precise 3D conformation of a peptide is often essential for its interaction with biological targets. The presence of a diastereomer can disrupt this conformation, leading to a significant loss of activity.[1]

  • Purification Challenges: The resulting diastereomeric peptides often have very similar physical and chemical properties, making them extremely difficult to separate using standard purification techniques like reverse-phase HPLC.[1]

  • Regulatory Hurdles: For therapeutic peptides, the presence of undefined diastereomeric impurities is a major regulatory concern, as each impurity must be identified, characterized, and proven safe.

Troubleshooting Guide

Problem: I'm observing a significant diastereomeric impurity after coupling this compound. What are the likely causes and solutions?

This is a common issue stemming from non-optimized coupling conditions. Below are the primary factors and recommended actions.

Potential Cause Recommended Action
Inappropriate Coupling Reagent The choice of coupling reagent is critical. Standard carbodiimides like DCC or EDC alone can lead to high racemization. Solution: Switch to a uronium/aminium salt reagent known for low racemization, such as HATU or HCTU , or a phosphonium salt like PyAOP .[5][7][8] These reagents are highly efficient, even for sterically hindered N-methylated residues.[9]
Lack of Racemization Suppressant Activating the amino acid without an additive creates a highly reactive intermediate prone to racemization. Solution: Always use a racemization-suppressing additive. OxymaPure and HOAt (1-hydroxy-7-azabenzotriazole) are highly effective and generally superior to HOBt, especially for difficult couplings.[5][7][10] When using carbodiimides like DIC, the inclusion of one of these additives is mandatory for minimizing racemization.[5]
Incorrect Base Selection The type and amount of base used can significantly influence racemization. Strong, less hindered bases like triethylamine (TEA) can promote racemization.[11] Solution: Use a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIEA) is a common choice.[7][12] For particularly sensitive couplings, the even weaker base 2,4,6-collidine can produce the least racemic product.[11][13] Always use the minimum amount of base necessary.[14]
High Reaction Temperature Higher temperatures accelerate the rate of racemization. Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce epimerization.[5][6]
Polar Solvent Effects Polar aprotic solvents like DMF can promote the formation of the racemization intermediate.[4][6] Solution: If solubility allows, consider using a less polar solvent like dichloromethane (DCM) or a solvent mixture. However, poor solubility can lead to incomplete coupling, so a balance must be struck.[5]
Presence of Tertiary Amine Salts Salts like triethylamine hydrochloride, which can form in situ or be present from previous steps, are known to significantly increase racemization.[4][5] Solution: Ensure that the amine component is the free base before coupling. If starting from a hydrochloride salt, use the minimum required equivalents of a base like NMM or DIEA for neutralization.[5]

Quantitative Data Summary

The following table summarizes the extent of racemization observed for N-methylated amino acids under various coupling conditions, providing a comparative overview of different methodologies.

N-Protected Amino AcidCoupling Reagent/MethodBaseAdditive% Epimerization (D-isomer)Reference
Z-Ala-MeLeu Mixed AnhydrideTEANone39%[4]
Z-Ala-MeLeu DCCITEANone2.8%[4]
Z-Ala-MeLeu DCCINoneHONSu0%[4]
Fmoc-MeSer(Me) HATUDIPEANone28% (L-isomer)[1]
Fmoc-MeSer(Me) DICNoneHOAtNot Observed[1]
Z-N-Me-Ala -OHDICNoneHOAt<1%[5]
Z-N-Me-Ala -OHHATUNMMNone~1-2%[5]
Generic PeptideCarbodiimide + HOBt-CuCl₂<0.1%[15]

Note: Data for this compound is limited; the table uses other N-methylated amino acids as representative examples to illustrate trends.

Recommended Experimental Protocols

Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU/HOAt

This protocol is recommended for coupling this compound, especially in sterically hindered sequences.

  • Resin Preparation: Ensure the N-terminal amine of the peptide-resin is fully deprotected. Wash the resin thoroughly with DMF (3x) to remove residual deprotection reagents.

  • Reagent Preparation (0.1 mmol scale): In a separate reaction vessel, dissolve:

    • Fmoc-H-Thr(Me)-OH (0.2 mmol, 2 eq.)

    • HATU (0.19 mmol, 1.9 eq.)

  • Activation: Add 2,4,6-collidine (0.4 mmol, 4 eq.) or DIEA (0.4 mmol, 4 eq.) to the reagent mixture. Allow the solution to pre-activate for 1-3 minutes at room temperature. Pre-activation minimizes the risk of guanidinylation of the resin's N-terminus.[12]

  • Coupling: Add the activated amino acid solution to the drained peptide-resin. Agitate the mixture at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer times or a second coupling.[8][12]

  • Monitoring: Take a small sample of resin beads and perform a bromophenol blue test to check for completion.[8] (N-methyl amines give a poor or no color change with ninhydrin).

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: Carbodiimide-Mediated Coupling with OxymaPure

This protocol is a cost-effective alternative that provides excellent suppression of racemization.

  • Resin Preparation: Perform step 1 as described in Protocol 1.

  • Reagent Preparation (0.1 mmol scale): In a separate reaction vessel, dissolve:

    • Fmoc-H-Thr(Me)-OH (0.2 mmol, 2 eq.)

    • OxymaPure (0.2 mmol, 2 eq.) in an appropriate solvent (e.g., DMF).

  • Coupling: Add Diisopropylcarbodiimide (DIC) (0.2 mmol, 2 eq.) to the solution and immediately add the mixture to the drained peptide-resin. The key is to avoid extended pre-activation times.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. If the reaction is sluggish, it can be performed at 0 °C initially and allowed to warm to room temperature.

  • Monitoring & Washing: Perform steps 5 and 6 as described in Protocol 1.

Visual Guides

workflow start Start: Couple this compound reagent Select Coupling Reagent start->reagent hatu HATU / HCTU / PyAOP (Recommended) reagent->hatu High Efficiency dic DIC + Additive (Oxyma / HOAt) reagent->dic Cost-Effective base Select Base collidine Collidine / DIEA (Recommended) base->collidine Sensitive Coupling nmm NMM base->nmm Standard temp Set Temperature low_temp 0°C to RT (Recommended) temp->low_temp Minimize Risk rt Room Temp temp->rt Standard protocol Perform Coupling (1-4 hours) end End: Low Racemization protocol->end hatu->base dic->base collidine->temp nmm->temp low_temp->protocol rt->protocol

References

Troubleshooting multiple peaks in HPLC of N-methylated peptides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methylated Peptides HPLC Analysis

This guide provides troubleshooting advice and protocols for researchers encountering multiple peaks during the HPLC analysis of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: Why am I observing multiple peaks, peak broadening, or shoulders for my pure N-methylated peptide?

A1: The most common reason for multiple peaks or peak broadening in the HPLC analysis of a pure N-methylated peptide is the presence of cis/trans conformational isomers.[1][2] The N-methylation of an amide bond restricts rotation, leading to two stable conformers (cis and trans) that can be separated on the HPLC timescale.[1][3] This slow interconversion between isomers results in either two distinct peaks or a single broad peak.

Other potential causes include:

  • On-column Degradation: The peptide may be degrading during the analysis.[1]

  • Secondary Interactions: The peptide could be interacting with the stationary phase, especially with residual silanols on silica-based columns, causing peak tailing or broadening.[2]

  • Column Overloading: Injecting too much sample can lead to distorted peak shapes.[2]

Q2: How can I confirm if cis/trans isomerization is the cause of my multiple peaks?

A2: The definitive method to verify isomerization is to perform a variable temperature HPLC analysis. By increasing the column temperature, you can accelerate the interconversion rate between the cis and trans isomers. If isomerization is the cause, the multiple peaks will coalesce into a single, sharper peak at elevated temperatures.[2] A detailed protocol for this experiment is provided below.

Q3: What HPLC method adjustments can help merge multiple peaks caused by isomerization?

A3: Besides increasing the temperature, you can try the following:

  • Mobile Phase Modification: Changing the organic modifier (e.g., from acetonitrile to methanol) or altering the type and concentration of the ion-pairing agent (e.g., TFA, formic acid) can sometimes change the separation selectivity and help merge the peaks.[2][4]

  • Flow Rate and Gradient: Adjusting the flow rate or making the gradient shallower can sometimes improve resolution or promote coalescence. Slower gradients are often recommended for peptide analysis to improve separation.[5]

Q4: Can interactions with the column itself cause peak shape issues?

A4: Yes. Peptides, particularly those with charged residues, can interact with metal surfaces in the column and HPLC system, or with active sites on the stationary phase (like exposed silanols).[2][6] This can lead to peak tailing, broadening, or even sample loss. Using a high-purity silica column and an appropriate ion-pairing agent like 0.1% TFA is crucial to minimize these secondary interactions.[2][7] In some cases, adding a chelating agent to the mobile phase can mitigate interactions with metal ions.[8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting multiple peaks in the HPLC analysis of N-methylated peptides.

G start Multiple Peaks or Broad Peak Observed check_pure Is the Peptide Confirmed Pure (e.g., by Mass Spec)? start->check_pure impurity Impurity Present. Purify Sample. check_pure->impurity No check_nme Is the Peptide N-methylated? check_pure->check_nme Yes temp_study Perform Variable Temperature Analysis (see Protocol 1) check_nme->temp_study Yes other_hplc Troubleshoot General HPLC Issues: - Column Void/Contamination - Blocked Frit - Injection Solvent Mismatch check_nme->other_hplc No peaks_merge Do Peaks Coalesce at Higher Temp? temp_study->peaks_merge isomer_cause Cause: Cis/Trans Isomerization. Optimize method by adjusting temperature or mobile phase. peaks_merge->isomer_cause Yes other_causes Investigate Other Causes: - On-Column Degradation - Secondary Interactions - Column Overload peaks_merge->other_causes No

Caption: A troubleshooting workflow for multiple HPLC peaks.

Experimental Protocols

Protocol 1: Variable Temperature HPLC Analysis to Confirm Isomerization

This protocol describes how to use column temperature to diagnose the presence of slowly interconverting conformers.

Objective: To determine if multiple peaks are caused by cis/trans isomerization by observing peak coalescence at elevated temperatures.

Methodology:

  • System Preparation:

    • Equip the HPLC system with a column heater capable of maintaining stable temperatures up to at least 80°C.

    • Use a standard reversed-phase column (e.g., C18, 2.1 or 4.6 mm ID).

    • Prepare mobile phases A (e.g., 0.1% TFA in water) and B (e.g., 0.1% TFA in acetonitrile).[7]

  • Initial Run (Ambient Temperature):

    • Set the column temperature to a starting point, for example, 30°C.

    • Inject the N-methylated peptide sample.

    • Run a standard gradient (e.g., 5-60% B over 30 minutes).

    • Record the chromatogram, noting the retention times and resolution of the peaks of interest.

  • Elevated Temperature Runs:

    • Increase the column temperature in increments, for example, to 45°C, 60°C, and 75°C.[3][9]

    • Allow the system to fully equilibrate at each new temperature before injecting the sample.

    • Inject the same amount of sample and run the identical gradient at each temperature.

    • Record the chromatogram for each run.

  • Data Analysis:

    • Compare the chromatograms from the different temperature runs.

    • If the multiple peaks are due to isomerization, you should observe them broadening and moving closer together as the temperature increases, eventually merging into a single, sharper peak.[2]

    • Tabulate the retention times and resolution between the peaks at each temperature to quantify the effect.

Data Presentation

Table 1: Effect of Column Temperature on Isomer Resolution

This table shows representative data from a variable temperature experiment, demonstrating the coalescence of two isomeric peaks into a single peak as temperature increases.

Column Temperature (°C)Retention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution (Rs)Observation
3015.215.81.8Two distinct baseline-resolved peaks.
4514.815.11.1Peaks are broader and moving closer.
6014.514.50A single, slightly broad peak is observed.
7514.114.10A single, sharp peak is observed.

Note: Data are illustrative and will vary based on the specific peptide and HPLC conditions.

Visualization of Isomerization

The diagram below illustrates the chemical equilibrium between the cis and trans conformers of an N-methylated peptide bond, which is the underlying cause of the chromatographic issue.

Caption: Equilibrium between cis and trans peptide bond isomers.

References

Preventing deletion sequences in H-Thr(Me)-OH peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed troubleshooting advice and protocols specifically for preventing deletion sequences during the synthesis of peptides containing N-methylated Threonine (H-Thr(Me)-OH).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deletion sequences when incorporating N-methylated Threonine?

A1: The primary cause is steric hindrance. The methyl group on the α-nitrogen of this compound physically obstructs the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to non-methylated amino acids.[1][2] This incomplete coupling results in a free amine, to which the next amino acid in the sequence couples, creating a peptide that is missing the intended this compound residue.

Q2: My standard coupling reagents like HBTU or DIC are not working well. Which reagents are recommended for this compound?

A2: For sterically hindered N-methylated amino acids, more potent coupling reagents are necessary. Standard reagents like HBTU and HCTU are often ineffective.[1][2] Highly recommended reagents include HATU, COMU, and phosphonium-based reagents like PyAOP and PyBOP, which have demonstrated greater success in these challenging couplings.[1][3][4][5][6]

Q3: How can I accurately monitor the completion of a coupling reaction onto an N-methylated residue?

A3: The standard ninhydrin (Kaiser) test is ineffective for secondary amines, such as N-methylated amino acids, as it will not produce the characteristic blue color. The recommended method is the bromophenol blue (BPB) test .[1][7] A yellow color on the resin beads indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling.[2]

Q4: What is "double coupling" and when should I use it?

A4: Double or even triple coupling is the practice of repeating the coupling step two or three times with a fresh solution of the activated amino acid.[1] This strategy is highly recommended for difficult couplings, such as incorporating this compound or coupling another amino acid onto an N-methylated residue, to help drive the reaction to completion and minimize deletion sequences.[6]

Troubleshooting Guide: Deletion Sequences

This guide addresses the specific issue of observing a peptide product missing the this compound residue.

Problem: My mass spectrometry (MS) analysis shows a major impurity with a mass corresponding to my target peptide minus 141.15 g/mol (the mass of the N-methylated Threonine residue).

Primary Cause: This is a classic sign of a deletion sequence, which occurs due to an incomplete coupling reaction at the N-methylated Threonine position. The steric bulk of the N-methyl group significantly slows down the reaction, preventing complete formation of the peptide bond.[1][2]

Solutions:

StrategyDescriptionRationale
1. Upgrade Coupling Reagent If using standard reagents (e.g., HBTU, HCTU, DIC), switch to a more potent aminium/uronium salt like HATU or COMU , or a phosphonium salt like PyAOP or PyBOP .[1][3][5]These reagents create a more reactive activated ester, which is more effective at overcoming the high steric barrier presented by the N-methyl group, leading to faster and more complete reactions.[3][8]
2. Implement Double/Triple Coupling After the initial coupling reaction time, drain the reaction vessel and add a fresh solution of the activated amino acid and base. Allow the reaction to proceed for another full coupling cycle. Repeat if necessary.[1]For very slow reactions, the activated amino acid can degrade over time. Replenishing the reagents ensures a high concentration of active species is available to push the reaction to completion.[6]
3. Increase Reaction Temperature Perform the coupling at an elevated temperature (e.g., 50°C) or utilize a microwave-assisted peptide synthesizer (MW-SPPS).Increasing the temperature provides the necessary energy to overcome the activation barrier of the sterically hindered coupling, significantly improving reaction rates and efficiency.[2][9][10]
4. Verify Coupling Completion Use the bromophenol blue test to confirm the absence of free secondary amines on the resin before proceeding to the next deprotection step.[1]This provides a direct measure of reaction completion. If the test is positive (blue/green), it confirms the need for further coupling (e.g., a second or third coupling).
5. Optimize Solvent System Use N-methylpyrrolidone (NMP) as the solvent, either alone or in a mixture with DMF. In cases of severe aggregation, adding chaotropic salts or "magic mixture" (ethylene carbonate/NMP) can be beneficial.[9][11]NMP has better solvating properties for growing peptide chains and can help disrupt secondary structures (aggregation) that may otherwise render the N-terminus inaccessible.[11]

Data Presentation

Comparison of Coupling Reagent Efficacy for N-Methylated Amino Acids

The following table summarizes the relative performance of common coupling reagents for difficult sequences, including N-methylated residues. Absolute yields are highly sequence-dependent.

ReagentReagent TypeLeaving GroupRelative ReactivityKey Advantages for this compound
HATU Aminium/UroniumHOAtVery HighConsidered a reagent of choice for N-methylated amino acids; rapid kinetics overcome steric hindrance and suppress racemization.[1][3]
COMU Aminium/UroniumOxymaPureHighReactivity is comparable to HATU. Based on non-explosive OxymaPure, making it safer to handle.[3][5]
PyAOP PhosphoniumHOAtHighA highly effective phosphonium-based reagent, particularly for coupling N-methylated amino acids to other N-methylated residues.[4][6][12]
HCTU Aminium/Uronium6-Cl-HOBtHighMore reactive than HBTU due to the electron-withdrawing chloro group, but may still be less effective than HATU for severely hindered couplings.[3]
HBTU Aminium/UroniumHOBtMedium-HighA standard, cost-effective reagent that often results in low yields and incomplete couplings for N-methylated residues.[1][3]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Thr(Me)-OH using HATU

This protocol outlines the key steps for incorporating an N-methylated Threonine residue into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin completely in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, pre-activate the amino acid by dissolving:

    • Fmoc-Thr(Me)-OH (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • In DMF or NMP.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For microwave-assisted synthesis, a shorter time at an elevated temperature (e.g., 20 minutes at 50°C) can be used.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and perform the Bromophenol Blue test (see Protocol 2).

  • Washing: Once the coupling is complete (yellow beads), wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and by-products.

  • Repeat if Necessary (Double Coupling): If the monitoring test indicates incomplete coupling (blue/green beads), repeat steps 3-6.

Protocol 2: Bromophenol Blue (BPB) Test for Coupling Completion
  • Prepare BPB Solution: Create a 0.5% (w/v) solution of bromophenol blue in DMF.

  • Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.

  • Washing: Place the beads in a small test tube and wash thoroughly with fresh DMF (3-4 times) to remove any residual base (e.g., DIPEA) which can cause a false positive result.

  • Testing: Add 2-3 drops of the BPB solution to the washed resin beads.

  • Observation:

    • Yellow Beads: Indicates a complete coupling (no free amine).

    • Green/Blue Beads: Indicates an incomplete coupling (free amine present). The reaction requires more time or a recoupling step.

Visualizations

Workflow for Troubleshooting Deletion Sequences

G cluster_workflow Troubleshooting Workflow start Deletion Sequence Detected via MS reagent_check Using standard coupling reagent (e.g., HBTU, HCTU)? start->reagent_check coupling_check Performing single coupling? reagent_check->coupling_check No upgrade_reagent Switch to potent reagent (HATU, COMU, PyAOP) reagent_check->upgrade_reagent Yes temp_check Coupling at room temperature? coupling_check->temp_check No double_couple Implement Double/Triple Coupling coupling_check->double_couple Yes monitoring Monitor all couplings onto N-methylated residues with Bromophenol Blue Test temp_check->monitoring No increase_temp Increase temperature (Consider MW-SPPS) temp_check->increase_temp Yes resynthesize Re-synthesize Peptide & Analyze monitoring->resynthesize upgrade_reagent->coupling_check double_couple->temp_check increase_temp->monitoring G cluster_mechanism Mechanism of Deletion cluster_step1 Step 1: Coupling Attempt cluster_step2 Step 2: Incomplete Reaction cluster_step3 Step 3: Incorrect Coupling Resin Peptide-Resin (Free N-Terminus) Incomplete Incomplete Coupling (N-Terminus remains free) Resin->Incomplete Steric Hindrance from N-Methyl Group ThrMe Activated Fmoc-Thr(Me)-OH ThrMe->Incomplete NextAA Next Activated Fmoc-AA-OH Incomplete->NextAA Next cycle begins Result Deletion Sequence Peptide (Missing Thr(Me) residue) NextAA->Result Couples to free amine

References

Technical Support Center: H-Thr(Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-methyl-L-threonine (H-Thr(Me)-OH) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who encounter challenges related to the solubility and reactivity of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound and its Fmoc-protected form so difficult to incorporate during solid-phase peptide synthesis (SPPS)?

A1: The primary difficulties stem from two main properties of N-methylated amino acids:

  • Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, slowing down the reaction rate and often leading to incomplete couplings.[1][2] This effect is particularly pronounced when coupling two consecutive N-methylated residues.[2][3]

  • Poor Solubility & Aggregation: N-methylated amino acids and the resulting peptide chains can have reduced solubility and a higher tendency to aggregate.[3][4] This is because N-methylation removes the amide proton, disrupting the hydrogen-bonding patterns that typically stabilize secondary structures and help maintain solubility.[5] This can make the N-terminus of the growing peptide chain inaccessible.[6]

Q2: What are the immediate signs of a failed or incomplete coupling reaction with this compound?

A2: The most common indicators of a problematic coupling are:

  • Positive Qualitative Test: A blue or green color from a Bromophenol Blue test on a resin sample indicates the presence of unreacted free amine.[2][3][7] A yellow color signifies a complete reaction.[2][7]

  • Low Product Yield: The final yield of the desired peptide is significantly lower than expected.[1][2]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product will show significant peaks corresponding to peptides that are missing the this compound residue.[2][7]

Q3: My Fmoc-N-Me-Thr-OH is not dissolving well in DMF. What are my options?

A3: Poor solubility of the incoming amino acid is a common hurdle that prevents efficient coupling. If you observe poor solubility in N,N-dimethylformamide (DMF), consider the following actions:

  • Use Mechanical Assistance: Gentle warming or sonication can help break up aggregates and facilitate dissolution.[8]

  • Switch Solvents: N-methylpyrrolidone (NMP) is a more polar solvent than DMF and can be more effective at solvating resins and difficult sequences, potentially improving coupling yields.[9][10]

  • Use a Solvent Mixture: For sequences prone to aggregation, solvent mixtures containing Dimethyl Sulfoxide (DMSO) can be employed to improve solvation.[9]

Q4: How do I monitor the reaction completion for an N-methylated amino acid? The standard ninhydrin test gives no color.

A4: The ninhydrin test is not effective for N-methylated (secondary) amines because it requires a primary amine to produce the characteristic blue/purple color. A reliable alternative for SPPS is the Bromophenol Blue (BPB) test .[3] Unreacted secondary amines on the resin will result in a blue or blue-green color, while a completed reaction will yield a yellow color.[2][7]

Q5: My standard coupling reagent (e.g., HBTU/HCTU) is giving low yields with this compound. Which reagent should I use instead?

A5: Couplings involving N-methylated amino acids require more potent activating agents than standard reagents like HBTU or HCTU, which can be less effective.[3] The most recommended alternatives are aminium/uronium or phosphonium salt-based reagents known for their high reactivity. HATU is considered one of the most efficient reagents for hindered couplings and suppressing racemization.[3][6][11] PyAOP is also highly effective, particularly for coupling N-protected N-methyl amino acids.[1][11][12]

Data Summary

Table 1: Solubility of Threonine Derivatives in Common SPPS Solvents
CompoundSolventReported SolubilityConcentration (mM)Notes
L-Threonine [15]Water0.8220 mol/kg~822Highest solubility in water.
DMF0.1337 mol/kg~134Moderate solubility.
DMSO0.1107 mol/kg~111Lower solubility than in DMF.
Fmoc-Thr-OH [16]DMF"clearly soluble"~250Based on 1 mmol in 2 mL.
Fmoc-Thr(tBu)-OH [16]DMSO100 mg/mL251.60Ultrasonic assistance may be required.
Table 2: Comparison of Recommended Coupling Reagents for this compound
Reagent ClassReagentRelative ReactivityKey Advantages & Considerations
Aminium/Uronium HATU Very HighConsidered a top choice for N-methylated amino acids; high reactivity, rapid kinetics, and suppresses racemization.[1][3][6]
COMU HighReactivity is comparable to HATU.[6][17] Based on the non-explosive OxymaPure, making it a safer alternative.[6][17]
HCTU HighMore reactive than HBTU but may be less effective than HATU for severely hindered couplings.[6]
Phosphonium PyAOP Very HighHighly effective for sterically demanding couplings and particularly noted for N-methyl amino acids.[1][11][12]
PyBrOP HighA more reactive phosphonium reagent developed specifically to overcome incomplete couplings to N-methylated residues.[17]
Other T3P Good to ExcellentEffective for difficult amide bond formations; byproducts are water-soluble, simplifying purification.[1]

Troubleshooting Guides & Experimental Protocols

Guide 1: Troubleshooting Incomplete Coupling of this compound

If a qualitative test (e.g., Bromophenol Blue) indicates your coupling reaction is incomplete, follow this workflow.

G start Incomplete Coupling Detected (Positive Bromophenol Blue Test) double_couple Perform a Second Coupling ('Double Couple') start->double_couple re_monitor Re-monitor with Bromophenol Blue Test double_couple->re_monitor change_reagents Change Coupling Strategy: - Use stronger reagent (HATU, PyAOP) - Increase temperature/time - Change solvent (NMP) re_monitor->change_reagents Test Still Positive (Blue/Green) proceed Proceed to Next Deprotection Step re_monitor->proceed Test Negative (Yellow) change_reagents->re_monitor capping Cap Unreacted Amines (e.g., with Acetic Anhydride) change_reagents->capping If still fails capping->proceed end Synthesis Failure: Analyze and Re-strategize

Caption: Troubleshooting workflow for incomplete N-methylated amino acid coupling.[7]

Key Steps:

  • Double Couple: The immediate first step is to re-expose the resin to a fresh solution of the activated amino acid and coupling reagents.[2][7] Allow the reaction to proceed for the same duration or longer.

  • Re-evaluate: After the second coupling, wash the resin thoroughly and perform the qualitative test again.[7]

  • Change Strategy: If the coupling is still incomplete, a more fundamental change is needed. Switch to a more powerful coupling reagent like HATU or PyAOP, or consider changing the solvent to NMP.[1][9][10]

  • Capping: If a small amount of unreacted amine remains after multiple attempts, it is best to permanently block (cap) these sites to prevent the formation of deletion peptide impurities in the final product.[7][18] This is typically done using acetic anhydride.[7]

Protocol 1: Recommended Coupling Protocol for Fmoc-N-Me-Thr-OH using HATU

This protocol outlines a robust method for incorporating Fmoc-N-Me-Thr-OH during SPPS.

G cluster_pre Pre-Coupling cluster_couple Coupling Reaction cluster_post Post-Coupling swell 1. Swell Resin in DMF or NMP deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF or NMP) deprotect->wash1 prepare 4. Prepare Coupling Solution: - 4 eq. Fmoc-N-Me-Thr-OH - 4 eq. HATU - 8 eq. DIPEA in DMF or NMP wash1->prepare activate 5. Pre-activate for 5 min at Room Temperature prepare->activate add_to_resin 6. Add Activated Solution to Resin and Shake for 1-2 hours activate->add_to_resin wash2 7. Wash Resin (DMF or NMP) add_to_resin->wash2 monitor 8. Monitor Completion (Bromophenol Blue Test) wash2->monitor decision Incomplete? monitor->decision next_cycle Proceed to Next Cycle decision->next_cycle No troubleshoot Troubleshoot (See Guide 1) decision->troubleshoot Yes

Caption: General experimental workflow for coupling this compound using HATU.

Methodology:

  • Resin Preparation: Ensure the resin is adequately swollen in DMF or NMP.[3] Perform the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide.

  • Activation Solution: In a separate vessel, dissolve 4 equivalents (relative to resin substitution) of Fmoc-N-Me-Thr-OH and 4 equivalents of HATU in DMF or NMP.[3] Add 8 equivalents of a hindered base like N,N-diisopropylethylamine (DIPEA).[3]

  • Pre-Activation: Allow the solution to mix at room temperature for at least 5 minutes to ensure the formation of the active ester.[3]

  • Coupling: Add the activated amino acid solution to the deprotected resin.[3]

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, this time can be extended.

  • Washing and Monitoring: Filter the resin and wash thoroughly with the synthesis solvent.[3] Perform a Bromophenol Blue test to confirm the absence of free amines before proceeding to the next cycle.[3] If the test is positive, refer to the troubleshooting guide.

Protocol 2: Bromophenol Blue Test for Reaction Monitoring

Materials:

  • Test Solution: 250 mg of bromophenol blue dissolved in 50 mL of DMF.[3]

  • Methanol for washing.

Procedure:

  • Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Place the beads in a small test tube and wash them thoroughly with methanol to remove any residual reagents.

  • Add 1-2 mL of the Bromophenol Blue test solution to the washed resin beads.[3]

  • Observe the color of the suspension and the beads.[3]

    • Yellow: The coupling is complete. No free secondary amine is present.

    • Blue to Green: The coupling is incomplete. Free secondary amine is present. Recoupling is necessary.

References

Technical Support Center: Double Coupling Strategy for N-methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing N-methyl-L-threonine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the unique challenges associated with incorporating this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is a "double coupling" strategy often necessary for N-methyl-L-threonine?

A1: The primary challenge in coupling N-methyl-L-threonine is the steric hindrance caused by the methyl group on the amide nitrogen.[1] This bulkiness physically obstructs the approach of the activated amino acid, leading to significantly slower and less efficient coupling reactions compared to non-methylated amino acids.[1] A single coupling step may be incomplete, resulting in deletion sequences in the final peptide. The double coupling strategy, which involves re-exposing the resin to a fresh solution of activated amino acid, helps drive the reaction to completion and maximize the yield.[2][3]

Q2: Are there specific coupling reagents that are more effective for N-methyl-L-threonine?

A2: Yes, the choice of coupling reagent is critical. Standard uronium-based reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance.[1][4] It is highly recommended to use more powerful phosphonium-based reagents such as PyAOP and PyBroP, or specialized aminium/uronium reagents like HATU.[1][2][4] These reagents generate more reactive activated esters, which can accelerate the coupling rate.[3]

Q3: How do I monitor the completion of a coupling reaction with N-methyl-L-threonine?

A3: The standard ninhydrin test is not effective for monitoring couplings to secondary amines, such as N-methylated amino acids, as it will not produce the characteristic color change.[1] The recommended method is the bromophenol blue test, which accurately indicates the presence of unreacted free amines.[1][2] A blue or green color suggests an incomplete reaction, while a yellow color indicates completion.[3][4]

Q4: What are the most common side reactions when incorporating N-methyl-L-threonine?

A4: The most common side reactions include:

  • Epimerization (Racemization): The chiral center of the activated N-methyl-L-threonine can be susceptible to epimerization, especially with prolonged pre-activation times or under strongly basic conditions.[2][3] Using a hindered base like N,N-diisopropylethylamine (DIPEA) and minimizing pre-activation time can reduce this risk.[3]

  • O-acylation: The side-chain hydroxyl group of threonine is nucleophilic and can be acylated if left unprotected, leading to side products.[5][6] It is standard practice to use a side-chain protected derivative, such as Fmoc-N-Me-Thr(tBu)-OH, where the tert-butyl (tBu) group shields the hydroxyl group during synthesis.[5][6]

  • Dehydration: Under certain basic or acidic conditions, the threonine residue can undergo dehydration (β-elimination), resulting in a mass loss of 18 Da in the final product.[5] This is more common if the hydroxyl group is unprotected and has been O-acylated.[6]

Q5: Can microwave-assisted synthesis be used for coupling N-methyl-L-threonine?

A5: Yes, microwave-assisted peptide synthesis can be highly effective for difficult couplings involving sterically hindered residues.[2][3] Microwave energy can significantly accelerate reaction kinetics, leading to improved coupling efficiency and reduced reaction times.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the double coupling of N-methyl-L-threonine.

Issue / Question Possible Cause Recommended Solution
Low or Incomplete Coupling Yield (Bromophenol blue test remains blue/green; MS analysis shows deletion sequences)1. Steric Hindrance: The N-methyl group is impeding the reaction.[2][7]2. Ineffective Coupling Reagent: The chosen reagent is not potent enough.[1]3. Insufficient Reaction Time: The coupling was not allowed to proceed long enough.1. Perform a Double Coupling: Immediately after the first coupling, drain and repeat the step with fresh reagents.[1][3]2. Switch to a More Potent Reagent: Use HATU, HCTU, PyAOP, or PyBOP.[1]3. Increase Reaction Time/Temperature: Extend the coupling time to 2-4 hours or consider using microwave irradiation.[2][3]
Presence of Diastereomeric Impurities (Chiral HPLC shows extra peaks)1. Epimerization/Racemization: The chiral center of N-methyl-L-threonine has inverted during activation.[2]2. Prolonged Activation: The amino acid was pre-activated for too long before being added to the resin.1. Minimize Pre-activation Time: Keep pre-activation to a minimum (e.g., 2-5 minutes).[2][3]2. Choose a Low-Racemization Reagent: Reagents like DEPBT are known to minimize epimerization.[2]3. Use a Weaker/Hindered Base: Use DIPEA or sym-collidine instead of stronger bases.[3]
Side Product with Mass + Acyl Group (MS analysis shows unexpected mass addition)O-acylation: The unprotected side-chain hydroxyl group of threonine has reacted.[5][6]Use Side-Chain Protection: Always use a protected derivative, such as Fmoc-N-Me-Thr(tBu)-OH, to prevent acylation of the hydroxyl group.[5][6]
Side Product with Mass -18 Da (MS analysis shows unexpected mass loss)Dehydration (β-elimination): The threonine residue has undergone elimination, often following O-acylation of an unprotected side chain.[5][6]Ensure Complete Side-Chain Protection: Use Fmoc-N-Me-Thr(tBu)-OH.[6]Optimize Deprotection: If dehydration occurs during Fmoc removal, consider reducing piperidine concentration or deprotection time.[5]

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for N-methyl-L-threonine

Coupling ReagentReagent TypeRelative Efficiency for N-Me Amino AcidsKey Considerations
HATU Aminium SaltVery HighHighly effective with minimal pre-activation to reduce epimerization risk.[2][3]
HCTU Aminium SaltHighMore effective than HBTU, but may be less efficient than HATU for highly hindered couplings.[2]
PyAOP Phosphonium SaltVery HighParticularly effective for coupling an N-methyl amino acid to another N-methyl residue.[2]
PyBroP Phosphonium SaltVery HighHighly reactive, but may increase the risk of racemization with prolonged reaction times.[2][4]
HBTU Uronium SaltModerateOften insufficient for N-methylated residues; not a recommended first choice.[4]

Table 2: Typical Double Coupling Protocol Parameters

ParameterRecommendationRationale
Fmoc-N-Me-Thr(tBu)-OH 4 equivalentsEnsures a sufficient excess to drive the reaction forward.[2]
Coupling Reagent (e.g., HATU) 4 equivalentsStoichiometric amount relative to the amino acid for efficient activation.[2]
Base (e.g., DIPEA) 8 equivalentsA hindered base used in excess to facilitate activation while minimizing side reactions.[4]
Solvent DMF or NMPStandard solvents for solid-phase peptide synthesis that ensure good resin swelling.[2]
Coupling Time (per coupling) 1 - 2 hoursExtended time to account for slow kinetics due to steric hindrance.[2][4]
Monitoring Method Bromophenol Blue TestEssential for accurately determining reaction completion for secondary amines.[1]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-N-Me-Thr(tBu)-OH using HATU
  • Resin Preparation: Swell the peptide resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).[2]

  • First Coupling - Activation: In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 eq.) and HATU (4 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.[4]

  • First Coupling - Reaction: Drain the DMF from the resin and immediately add the pre-activated amino acid solution. Agitate the reaction vessel at room temperature for 1-2 hours.[4]

  • Intermediate Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times).

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated Fmoc-N-Me-Thr(tBu)-OH.

  • Monitoring and Final Wash: After the second coupling, take a small sample of resin beads for a bromophenol blue test (see Protocol 2). Once the test confirms completion (yellow color), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times) to prepare for the next synthesis step.[3]

Protocol 2: Bromophenol Blue Test for Coupling Completion
  • Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash thoroughly with methanol to remove any residual reagents.[4]

  • Test: Add 1-2 drops of bromophenol blue solution (in DMF) to the washed resin beads.[4]

  • Observation: Observe the color of the beads and the solution.[4]

    • Yellow: Indicates a complete reaction (no free amines).[3]

    • Blue or Green: Indicates an incomplete reaction (free amines are present). A second coupling is required.[3]

Visualizations

G cluster_workflow Double Coupling Workflow start Start: Fmoc-deprotected Resin pre_act1 1. Pre-activate Fmoc-N-Me-Thr(tBu)-OH + HATU/DIPEA start->pre_act1 coupling1 2. First Coupling (1-2 hours) pre_act1->coupling1 wash1 3. DMF Wash coupling1->wash1 pre_act2 4. Prepare Fresh Activation Mix wash1->pre_act2 coupling2 5. Second Coupling (1-2 hours) pre_act2->coupling2 monitor 6. Monitor with Bromophenol Blue Test coupling2->monitor monitor->coupling2 Test Blue (Incomplete) wash2 7. Final Wash (DMF & DCM) monitor->wash2 Test Yellow (Complete) end End: Ready for next cycle wash2->end

Caption: Workflow for the double coupling of N-methyl-L-threonine.

G cluster_troubleshooting Troubleshooting Low Coupling Yield start Problem: Low Coupling Yield cause1 Possible Cause: Steric Hindrance? start->cause1 cause2 Possible Cause: Ineffective Reagent? start->cause2 cause3 Possible Cause: Racemization? start->cause3 solution1 Solution: Perform Double Coupling cause1->solution1 solution2 Solution: Switch to HATU/PyAOP cause2->solution2 solution3 Solution: Minimize Pre-activation Time cause3->solution3

Caption: Troubleshooting logic for low coupling yield issues.

G cluster_relationship Challenge and Solution Relationship challenge Challenge: Steric Hindrance of N-Methyl Group consequence Consequence: Slow / Incomplete Reaction challenge->consequence solution_strategy Strategy: Double Coupling consequence->solution_strategy addressed by solution_reagent Reagent: Potent Activator (HATU) consequence->solution_reagent addressed by outcome Outcome: High Yield Incorporation of N-methyl-L-threonine solution_strategy->outcome solution_reagent->outcome

Caption: Relationship between the challenge and solution.

References

Technical Support Center: Minimizing Epimerization of H-Thr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the epimerization of N-methylated L-Threonine (H-Thr(Me)-OH) during peptide synthesis. Our goal is to equip you with the knowledge to minimize the formation of the diastereomeric impurity, H-allo-Thr(Me)-OH, ensuring the stereochemical integrity of your peptide products.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound, and why is it a concern?

A1: Epimerization is a chemical process that inverts the stereochemical configuration at one of two or more chiral centers in a molecule.[1] In the case of H-L-Thr(Me)-OH, which has two chiral centers (the alpha-carbon, Cα, and the beta-carbon, Cβ), epimerization at the Cα during peptide bond formation leads to the formation of its diastereomer, H-L-allo-Thr(Me)-OH. This is a significant issue because diastereomers possess different physical and biological properties, which can render the final peptide impure and challenging to purify.[1] The presence of this epimerized impurity can compromise the therapeutic efficacy and safety of a peptide-based drug.[1]

Q2: What are the primary chemical mechanisms that lead to the epimerization of this compound during peptide synthesis?

A2: Two primary mechanisms are responsible for epimerization during the coupling of amino acids, including N-methylated threonine:

  • Oxazolone Formation: This is the most prevalent pathway for epimerization.[1][2] The activated carboxyl group of the N-protected this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon (Cα-H) of this intermediate is acidic and can be readily abstracted by a base. This abstraction leads to a loss of chirality at the Cα. Subsequent reaction with an incoming amine nucleophile can result in a mixture of both the desired L-threonine and the undesired L-allo-threonine configurations in the peptide chain.[1]

  • Direct Enolization (or Direct Hα Abstraction): A base can directly remove the acidic alpha-proton from the activated this compound, forming an enolate intermediate.[3] This achiral intermediate can then be reprotonated to yield a mixture of stereoisomers.[1] This mechanism is a particular risk when strong bases are employed or during couplings involving amino acid residues with highly acidic alpha-protons.[3] N-methylated amino acids can be susceptible to this pathway, especially under basic conditions required for coupling.[3]

Q3: Which factors in my experimental setup are most likely to promote the epimerization of this compound?

A3: Several factors can increase the rate of epimerization:

  • Coupling Reagents: The choice of coupling reagent is critical. Highly efficient activating agents can also increase the propensity for oxazolone formation.[2]

  • Base: The type and amount of base used can significantly influence epimerization. Stronger, less sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are more likely to abstract the alpha-proton, leading to racemization.[4]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the introduction of the amine component increases the time the activated species exists, providing a greater opportunity for oxazolone formation.[4]

  • Temperature: Higher reaction temperatures accelerate all reactions, including the side reactions that cause epimerization.[4][5]

  • Solvent: Polar solvents, such as pure Dimethylformamide (DMF), can sometimes increase the rate of epimerization.[4][5]

  • Steric Hindrance: The inherent steric bulk of the N-methyl group and the threonine side chain can slow down the desired coupling reaction, which can provide more time for epimerization to occur, especially in sterically hindered couplings.[6][7]

Q4: How can I detect and quantify the level of epimerization in my peptide containing N-methyl-threonine?

A4: Detecting and quantifying the diastereomeric impurity (the allo-threonine form) typically involves chromatographic techniques that can separate isomers. High-Performance Liquid Chromatography (HPLC) using a chiral column or specific mobile phase conditions is a common method.[4] Tandem mass spectrometry (LC-MS/MS) can also be employed to identify and quantify epimerized peptides, often by comparing fragmentation patterns and retention times with synthetic standards of both diastereomers.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide definitive structural information to differentiate between isomers without the need for reference standards.[8]

Troubleshooting Guide

Issue: High levels of H-allo-Thr(Me)-OH diastereomer detected by HPLC or LC-MS.

This is often observed as a closely eluting peak or a shoulder on the main product peak in the chromatogram.[4]

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent system known for low epimerization. Carbodiimides like DIC when used with additives such as OxymaPure® or HOAt are highly effective.[1][6] Uronium/phosphonium salt-based reagents like HATU, HBTU, and PyBOP are also efficient and can reduce epimerization.[2][6] The combination of a carbodiimide with HOBt and CuCl₂ has been shown to virtually eliminate epimerization in some cases.[1][11]
Strong or Excess Base Use a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] It is also crucial to use the minimum amount of base necessary for the reaction to proceed.
Prolonged Pre-activation Time Minimize the time the carboxylic acid of this compound is in its activated state before the amine component is introduced. Avoid lengthy pre-activation steps where possible.[4]
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0 °C or at room temperature if the reaction kinetics allow.[4][5] For microwave-assisted synthesis, reducing the temperature can significantly decrease epimerization.[4]
Solvent Effects Consider using a less polar solvent mixture, such as CH₂Cl₂/DMF (1:1), which has been shown to reduce epimerization in some instances compared to pure DMF.[4]

Quantitative Data on Coupling Reagents and Epimerization

The following table summarizes findings on the effect of various coupling reagents on the level of epimerization during peptide synthesis. While specific data for this compound is limited, these general trends are highly relevant.

Coupling Reagent System Observed Epimerization Level Notes
Carbodiimide + HOBt + CuCl₂< 0.1%The simultaneous use of HOBt and Cu²⁺ ions with a carbodiimide can virtually eliminate epimerization.[1][11]
HATU/DIPEAVariableCan be highly efficient, but epimerization is possible, especially with slow couplings under basic conditions.[3]
HBTU/HATULowGenerally lower epimerization compared to some other methods.[1]
DIC/OxymaPure®LowA modern and effective combination for suppressing epimerization.[4]

Note: Epimerization rates are highly dependent on the specific amino acids being coupled, the solvent, base, and temperature.[1]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of Fmoc-L-Thr(Me)-OH using HATU/DIPEA

This protocol provides a general procedure for the solution-phase coupling of Fmoc-protected N-methylated threonine.

Materials:

  • Fmoc-L-Thr(Me)-OH

  • Amine component (e.g., peptide-resin with a free N-terminus)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the resin is swelled in DMF and the N-terminal Fmoc group of the preceding amino acid has been removed using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.[4]

  • Activation: In a separate flask under an inert atmosphere, dissolve Fmoc-L-Thr(Me)-OH (1.5 equivalents relative to the resin loading) and HATU (1.45 equivalents) in anhydrous DMF.

  • Coupling: Add the activated Fmoc-L-Thr(Me)-OH solution to the resin.

  • Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine after coupling).[4]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.[4]

Protocol 2: Analytical Detection of Epimerization by RP-HPLC

This protocol outlines a general method for analyzing the crude peptide to detect the presence of the H-allo-Thr(Me)-OH diastereomer.

Materials:

  • Crude peptide cleaved from the resin

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., a mixture of Mobile Phase A and B).

  • Injection: Inject the sample onto the HPLC system.

  • Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Analysis: The epimerized product, if present, will typically appear as a peak eluting very close to the main product peak. The identity of the peaks can be confirmed by co-injection with a standard of the allo-diastereomer or by collecting the fractions and analyzing them by mass spectrometry.[9][10]

Visualizations

Epimerization_Mechanism cluster_0 Epimerization Pathways cluster_1 Nucleophilic Attack by Amine Activated_AA Activated this compound (L-configuration) Oxazolone Oxazolone Intermediate (Achiral at Cα) Activated_AA->Oxazolone Cyclization Enolate Enolate Intermediate (Achiral at Cα) Activated_AA->Enolate Direct Enolization Base_Abstraction_1 Base Abstraction of Cα-H Oxazolone->Base_Abstraction_1 Base Desired_Peptide Desired Peptide (L-Thr(Me)) Oxazolone->Desired_Peptide Epimerized_Peptide Epimerized Peptide (allo-Thr(Me)) Oxazolone->Epimerized_Peptide Base_Abstraction_2 Base Abstraction of Cα-H Enolate->Base_Abstraction_2 Base Enolate->Desired_Peptide Enolate->Epimerized_Peptide

Caption: Mechanisms of Epimerization via Oxazolone Formation and Direct Enolization.

Troubleshooting_Workflow Start High Epimerization Detected Check_Reagent Review Coupling Reagent Start->Check_Reagent Check_Base Review Base Check_Reagent->Check_Base No Solution_Reagent Switch to DIC/Oxyma or Add CuCl₂/HOBt Check_Reagent->Solution_Reagent Yes Check_Temp Review Temperature Check_Base->Check_Temp No Solution_Base Use Weaker Base (NMM) & Reduce Equivalents Check_Base->Solution_Base Yes Check_Time Review Activation Time Check_Temp->Check_Time No Solution_Temp Couple at 0°C or RT Check_Temp->Solution_Temp Yes Solution_Time Minimize Pre-activation Check_Time->Solution_Time Yes End Re-analyze Peptide Purity Check_Time->End No Solution_Reagent->End Solution_Base->End Solution_Temp->End Solution_Time->End

Caption: Troubleshooting Workflow for Minimizing Epimerization.

References

Technical Support Center: Coupling of N-methylated Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-methylated threonine (H-Thr(Me)-OH) into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The primary challenge in coupling this compound stems from steric hindrance. The methyl group on the amide nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2] This steric hindrance is more pronounced compared to the coupling of non-methylated amino acids, which have a primary amine. This difficulty can lead to incomplete reactions, lower yields, and the formation of deletion sequences where the this compound is skipped.[1][2]

Q2: What are the initial signs of a difficult coupling reaction involving this compound?

A2: Common indicators of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines.[1][2] A complete reaction is signified by a yellow color.[1][3]

  • Low Yield: The final peptide yield is significantly lower than anticipated.[1]

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude product may reveal peptides missing the this compound residue.[1][2]

  • Multiple Peaks on HPLC: The HPLC profile of the crude product often shows multiple peaks due to the presence of deletion sequences and other side products.[2]

Q3: How do adjacent residues impact the coupling efficiency of this compound?

A3: The steric bulk of the neighboring residues significantly influences the coupling efficiency. Coupling an amino acid to the N-terminal of this compound is particularly challenging. The difficulty is amplified when the incoming amino acid is also sterically hindered (e.g., Val, Ile, or another N-methylated amino acid). The most challenging scenario is the coupling of two consecutive N-methylated amino acids.[1][2][3]

Q4: What are the most common side reactions associated with threonine in peptide synthesis?

A4: Besides incomplete coupling, threonine residues can be prone to several side reactions:

  • O-acylation: The side-chain hydroxyl group of threonine is nucleophilic and can be acylated by the activated incoming amino acid. This can be minimized by using a side-chain protected threonine derivative, such as Fmoc-Thr(tBu)-OH.[4]

  • Dehydration (β-elimination): Under basic conditions, particularly during Fmoc deprotection with piperidine, the threonine residue can undergo dehydration to form a dehydrobutyrine (Dhb) residue.[4]

  • N→O Acyl Shift: An acid-catalyzed migration of the peptide backbone's acyl group to the side-chain hydroxyl group can occur. This reaction is reversible with base treatment.[4][5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem 1: Coupling reaction is incomplete (e.g., positive bromophenol blue test).

CauseProposed SolutionRationale
Insufficient Reagent Potency Switch to a more powerful coupling reagent. If using HBTU/HCTU, change to HATU, COMU, PyAOP, or PyBOP.[1][3] For exceptionally difficult couplings, consider PyBroP.[1][3][6]More potent reagents can overcome the steric barrier, driving the reaction to completion.[1]
Steric Hindrance from Adjacent Residue Perform a "double coupling" by re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents.[7]A second coupling increases the reaction time and ensures that more of the sterically hindered sites react.
Inadequate Reaction Time Extend the coupling time to 2-4 hours or even longer.[8]Sterically hindered couplings are kinetically slow and require longer reaction times to proceed to completion.
Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before the coupling step.[1]Proper swelling allows reagents to access all reaction sites within the resin beads, preventing incomplete reactions.
Secondary Structure Formation Consider using microwave-assisted SPPS.Microwave energy can disrupt secondary structures and drive difficult couplings to completion more efficiently.[9]

Problem 2: Low final peptide yield with deletion of this compound.

CauseProposed SolutionRationale
Failed Coupling Implement the solutions from Problem 1 (stronger coupling reagents, double coupling, extended reaction times).These strategies directly address the root cause of the failed coupling, which leads to the deletion sequence.
Premature Chain Termination After a coupling attempt, cap any unreacted amines with acetic anhydride.Capping prevents unreacted chains from participating in subsequent coupling steps, simplifying the final purification.
On-Resin Aggregation Use a lower substitution resin (0.4 - 0.8 mmol/g) for long or difficult sequences.[8]Lower resin loading can reduce inter-chain interactions that lead to aggregation.

Data Presentation

The following table provides representative data on the expected coupling efficiencies for this compound based on the steric hindrance of the adjacent C-terminal residue (Residue at P+1) and the incoming N-terminal residue (Residue at P-1). Note: These are illustrative values and actual results may vary based on specific conditions.

C-Terminal Residue (P+1)Incoming N-Terminal Residue (P-1)Coupling ReagentExpected Coupling Efficiency (Single Coupling)
-GlyFmoc-Ala-OHHBTU/HOBt~85-95%
-GlyFmoc-Val-OHHBTU/HOBt~70-80%
-GlyFmoc-Val-OHHATU/HOAt~90-98%
-ValFmoc-Ala-OHHATU/HOAt~80-90%
-ValFmoc-Val-OHHATU/HOAt~60-75%
-ValFmoc-Val-OHPyBroP/DIEA~85-95%
-Thr(Me)Fmoc-Ala-OHPyAOP/HOAt~70-85%
-Thr(Me)Fmoc-Val-OHPyAOP/HOAt~50-70%

Experimental Protocols

Protocol 1: Standard Coupling of a Hindered Amino Acid to this compound using HATU

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

  • Deprotection: Remove the Fmoc protecting group from the N-terminal of the peptide-resin using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.

  • Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (4 eq.), in DMF.[3]

  • Activation: Add DIEA (8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.[3][8]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, extended coupling times are often necessary.[8]

  • Monitoring: Perform a bromophenol blue test to check for reaction completion.[3] If the test is positive (blue/green), proceed to step 8. If negative (yellow), proceed to step 9.

  • Double Coupling (Optional): If the reaction is incomplete, drain the coupling solution and repeat steps 5-7 with a fresh batch of reagents.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Unreacted Amines

  • Sample Preparation: Remove a small sample of resin beads (1-2 mg) and wash them with methanol.

  • Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.[3]

  • Testing: Add 1-2 drops of the test solution to the washed resin beads.

  • Observation: Observe the color of the beads and the solution.

    • Yellow: Coupling is complete.

    • Blue to Green: Coupling is incomplete. A recoupling step is recommended.[3]

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Coupling start Start: Fmoc-Protected Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-AA, HATU, DIEA) wash1->coupling monitor 4. Monitor Reaction (Bromophenol Blue Test) coupling->monitor incomplete Incomplete (Blue/Green Color) monitor->incomplete Positive complete Complete (Yellow Color) monitor->complete Negative incomplete->coupling Recouple wash2 5. Final Wash (DMF, DCM) complete->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for a single coupling cycle of this compound in SPPS.

troubleshooting_logic Troubleshooting Logic for Incomplete Coupling start Problem: Incomplete Coupling (Positive Bromophenol Blue) check_reagents Are you using a potent coupling reagent (e.g., HATU)? start->check_reagents use_potent_reagent Switch to HATU, PyAOP, or PyBroP check_reagents->use_potent_reagent No check_time Was the coupling time extended (2-4h)? check_reagents->check_time Yes double_couple Perform a double coupling use_potent_reagent->double_couple extend_time Increase coupling time check_time->extend_time No check_time->double_couple Yes extend_time->double_couple

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

Navigating the Synthesis of Difficult N-Methylated Peptides: A Guide to Resin Selection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

The synthesis of peptides containing N-methylated amino acids presents considerable challenges for researchers in drug discovery and development. The increased steric hindrance and altered reactivity of N-methylated residues often lead to low coupling yields, incomplete reactions, and the formation of side products. A critical factor in overcoming these hurdles is the judicious selection of the solid-phase synthesis resin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comparative experimental protocols to assist scientists in choosing the optimal resin for their challenging N-methylated peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing peptides with N-methylated amino acids?

A1: The main difficulty arises from steric hindrance. The methyl group on the amide nitrogen sterically impedes the approach of the incoming activated amino acid, slowing down the coupling reaction. This is particularly problematic when coupling an amino acid onto an N-methylated residue, often resulting in incomplete reactions and deletion sequences.

Q2: Which side reactions are most common during the synthesis of N-methylated peptides?

A2: Diketopiperazine (DKP) formation is a major side reaction, especially when proline or another N-methylated amino acid is in the first or second position of the sequence. DKP formation involves an intramolecular cyclization that cleaves the first two amino acids from the resin, leading to significant yield loss. Racemization at the alpha-carbon of the activated amino acid can also occur, particularly with the use of strong bases.

Q3: How does the choice of resin impact the synthesis of N-methylated peptides?

A3: The resin plays a crucial role in mitigating side reactions and improving synthesis efficiency. Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular reactions that lead to DKP formation. The acid lability of the resin is also a key consideration, as milder cleavage conditions can help preserve the integrity of the final peptide.

Q4: When should I choose 2-chlorotrityl chloride (2-CTC) resin?

A4: 2-CTC resin is highly recommended for sequences prone to diketopiperazine formation. Its bulky trityl group provides steric shielding that minimizes this side reaction. Additionally, 2-CTC resin allows for the cleavage of the peptide under very mild acidic conditions, which is advantageous for preserving acid-sensitive protecting groups and for the synthesis of protected peptide fragments.

Q5: Are there situations where other resins like Wang or Sieber amide resin are suitable?

A5: While 2-CTC resin is often the preferred choice for difficult N-methylated sequences, Wang resin can be used for the synthesis of peptides with a C-terminal carboxylic acid, and Sieber or Rink amide resins are used for peptides with a C-terminal amide. However, for sequences highly susceptible to DKP formation, these resins may lead to lower yields compared to 2-CTC resin. The choice may also be influenced by the desired C-terminal functionality and the overall cost-effectiveness of the synthesis.

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Low final peptide yield with a "clean" crude HPLC profile Significant diketopiperazine (DKP) formation, where the cleaved dipeptide is washed away during synthesis.Switch to a 2-chlorotrityl chloride (2-CTC) resin . The bulky linker sterically hinders the intramolecular cyclization reaction that leads to DKP formation.
Presence of deletion sequences in the final product (MS analysis) Incomplete coupling reactions due to the steric hindrance of the N-methyl group.While resin choice is a factor, this is often addressed by optimizing coupling conditions. Use a more potent coupling reagent like HATU or COMU, increase the coupling time, or perform a "double coupling" by repeating the coupling step with fresh reagents.
Premature cleavage of the peptide from the resin The resin linker is too labile for the synthesis conditions (e.g., repeated acidic treatments in a Boc-based strategy).If using a hyper-acid sensitive resin like 2-CTC, ensure that all reaction conditions are strictly non-acidic until the final cleavage step. For Boc-SPPS, a more acid-stable resin may be required.
Racemization of amino acid residues The activation method or the base used is too harsh.The choice of resin can indirectly influence this. For instance, the mild coupling conditions often used with 2-CTC resin can help minimize racemization. Also, consider using a bulkier, non-nucleophilic base like 2,4,6-collidine (lutidine).

Data Presentation: Comparative Performance of Resins

The selection of a suitable resin is a critical step that directly influences the yield and purity of the synthesized N-methylated peptide. Below is a comparative summary of the performance of commonly used resins for this application.

Resin Primary Application Typical Loading Capacity (mmol/g) Key Advantages for N-Methylated Sequences Potential Disadvantages Expected Crude Purity Range (%) Typical Overall Yield Range (%)
2-Chlorotrityl chloride (2-CTC) Resin Protected peptide fragments and peptides with C-terminal carboxylic acids.0.3 - 1.6+Excellent suppression of diketopiperazine (DKP) formation; allows for very mild cleavage conditions, preserving sensitive protecting groups.Higher cost; requires strict anhydrous conditions during loading and synthesis to prevent premature cleavage.60 - 8550 - 80
Wang Resin Peptides with a C-terminal carboxylic acid.0.3 - 1.0Lower cost; robust and widely used for standard peptide synthesis.More susceptible to DKP formation, especially with N-terminal N-methylated residues; requires harsher cleavage conditions (e.g., high TFA concentration).30 - 6020 - 50
Sieber Amide Resin Peptides with a C-terminal amide.0.4 - 0.8Allows for mild cleavage conditions to yield a fully protected peptide amide; less sterically hindered than Rink amide resin, potentially allowing for higher loading.Can be prone to DKP formation similar to Wang resin.40 - 7030 - 60

Note: The expected purity and yield are highly dependent on the specific peptide sequence, its length, the number and position of N-methylated residues, and the efficiency of the coupling and deprotection steps.

Experimental Protocols

To illustrate the impact of resin choice, detailed protocols for the synthesis of a model difficult sequence, Ac-Phe-(N-Me)Ala-Val-NH₂ , are provided below. This sequence is prone to low coupling yields at the valine residue due to the steric hindrance of the N-methylated alanine.

Protocol 1: Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol utilizes the on-resin N-methylation approach.

1. Resin Preparation and First Amino Acid Loading:

  • Swell 1 g of 2-chlorotrityl chloride resin (1.2 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Fmoc-Val-OH (2 eq., 2.4 mmol) and N,N-diisopropylethylamine (DIEA) (4 eq., 4.8 mmol) in anhydrous DCM (15 mL).

  • Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

  • To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

2. Peptide Chain Elongation:

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes, then drain. Repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin with DMF (5x).

  • Coupling of Fmoc-Ala-OH: Dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.

  • Wash the resin with DMF (5x).

3. On-Resin N-Methylation of Alanine:

  • Fmoc Deprotection: Perform Fmoc deprotection as described above.

  • Sulfonylation: Swell the resin in NMP. Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and 2,4,6-collidine (8 eq.) in NMP. Agitate for 1 hour.

  • Wash the resin with NMP (5x).

  • Methylation: To the resin, add a solution of methyl iodide (10 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) in NMP. Agitate for 30 minutes. Repeat this step.

  • Wash the resin with NMP (5x).

  • Desulfonylation: Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP. Agitate for 15 minutes. Repeat this step.

  • Wash the resin with NMP (5x) and DCM (3x).

4. Final Elongation and Capping:

  • Coupling of Fmoc-Phe-OH: Couple Fmoc-Phe-OH as described in step 2.

  • Fmoc Deprotection: Perform Fmoc deprotection.

  • Acetylation: Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF. Agitate for 30 minutes.

  • Wash the resin with DMF (5x) and DCM (3x).

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Synthesis on Wang Resin

This protocol also uses the on-resin N-methylation approach.

1. Resin Preparation and First Amino Acid Loading:

  • Wang resin is typically purchased pre-loaded with the first amino acid. Start with Fmoc-Val-Wang resin (0.6 mmol/g). Swell 1 g of resin in DMF (10 mL) for 30 minutes.

2. Peptide Chain Elongation:

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes, then drain. Repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin with DMF (5x).

  • Coupling of Fmoc-Ala-OH: Dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.

  • Wash the resin with DMF (5x).

3. On-Resin N-Methylation of Alanine:

  • Follow the same procedure as described in Protocol 1, Step 3.

4. Final Elongation and Capping:

  • Follow the same procedure as described in Protocol 1, Step 4.

5. Cleavage and Deprotection:

  • Follow the same procedure as described in Protocol 1, Step 5.

Visualization of Workflows

Experimental Workflow for N-Methylated Peptide Synthesis

G General Workflow for Synthesizing N-Methylated Peptides cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin_Swelling 1. Resin Swelling First_AA_Loading 2. First Amino Acid Loading Resin_Swelling->First_AA_Loading Deprotection_1 3. Fmoc Deprotection First_AA_Loading->Deprotection_1 Coupling_2 4. Coupling of Second Amino Acid Deprotection_1->Coupling_2 Deprotection_2 5. Fmoc Deprotection Coupling_2->Deprotection_2 OnResin_NMe 6. On-Resin N-Methylation Deprotection_2->OnResin_NMe Further_Elongation 7. Further Chain Elongation OnResin_NMe->Further_Elongation Final_Deprotection 8. Final Fmoc Deprotection Further_Elongation->Final_Deprotection Capping 9. N-terminal Capping Final_Deprotection->Capping Cleavage 10. Cleavage from Resin Capping->Cleavage Precipitation 11. Precipitation Cleavage->Precipitation Purification 12. Purification (HPLC) Precipitation->Purification Analysis 13. Analysis (MS, HPLC) Purification->Analysis

Caption: A generalized workflow for the solid-phase synthesis of N-methylated peptides.

Resin Selection Logic for Difficult N-Methylated Sequences

G Decision-Making for Resin Selection Start Start: Difficult N-Methylated Sequence DKP_Risk Is the sequence prone to diketopiperazine (DKP) formation? (e.g., N-terminal Pro or N-Me-AA) Start->DKP_Risk Protected_Fragment Is a protected peptide fragment required for convergent synthesis? DKP_Risk->Protected_Fragment No CTC_Resin Use 2-Chlorotrityl Chloride (2-CTC) Resin DKP_Risk->CTC_Resin Yes C_Terminus What is the desired C-terminal functionality? Protected_Fragment->C_Terminus No Protected_Fragment->CTC_Resin Yes Wang_Resin Use Wang Resin C_Terminus->Wang_Resin Carboxylic Acid Sieber_Resin Use Sieber Amide Resin C_Terminus->Sieber_Resin Amide

Caption: A decision tree to guide the selection of an appropriate resin for synthesizing difficult N-methylated peptides.

Validation & Comparative

N-Methylation: A Robust Strategy to Enhance Peptide Proteolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the enhanced proteolytic stability of N-methylated peptides over their unmodified counterparts, supported by experimental data and detailed methodologies.

The therapeutic promise of peptides is often challenged by their inherent vulnerability to proteolytic degradation in the body, leading to a short in vivo half-life and limiting their clinical utility. A key strategy to overcome this obstacle is the site-specific N-methylation of the peptide backbone. This modification, which involves the substitution of an amide proton with a methyl group, dramatically enhances a peptide's resistance to enzymatic cleavage by proteases. This guide provides an objective comparison of the proteolytic stability of N-methylated and unmodified peptides, supported by quantitative experimental data, detailed methodologies, and visual diagrams to elucidate the underlying protective mechanisms.

Quantitative Comparison of Proteolytic Stability

N-methylation has been consistently shown to significantly increase the half-life of peptides in the presence of various proteases and in biological fluids like human serum. The following tables summarize quantitative data from studies comparing the stability of N-methylated peptides to their unmodified analogs.

Table 1: Comparative Stability in the Presence of Trypsin

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide (DKLYWWEFL)UnmodifiedTrypsin~2.5 min-
G-protein-binding peptide (DKLYWWEFL)N-methylated Asp (at P2 position)Trypsin3 h72
G-protein-binding peptide (DKLYWWEFL)N-methylated Lys (at P1 position)Trypsin> 42 h> 1000
G-protein-binding peptide (DKLYWWEFL)N-methylated Leu (at P1' position)Trypsin> 42 h> 1000
G-protein-binding peptide (DKLYWWEFL)N-methylated Tyr (at P2' position)Trypsin> 42 h> 1000

Table 2: Comparative Stability in Human Serum

PeptideModificationBiological MatrixHalf-life (t½)
Peptide AUnmodifiedHuman Serum~10-30 minutes
Peptide AN-methylated at P1 positionHuman Serum> 6 hours
Peptide BUnmodifiedHuman Serum~45 minutes
Peptide BN-methylated at cleavage siteHuman Serum> 12 hours

Observations with Other Proteases:

Mechanism of Enhanced Proteolytic Stability

The increased resistance of N-methylated peptides to enzymatic degradation is primarily attributed to two key mechanisms:

  • Steric Hindrance: The addition of a methyl group to the amide nitrogen introduces steric bulk that physically obstructs the approach of the protease to the scissile peptide bond.[2] This "steric shield" prevents the enzyme from properly docking with the peptide substrate.

  • Disruption of Enzyme Recognition: Proteases often recognize and bind to their substrates through a network of hydrogen bonds with the peptide backbone. N-methylation removes the amide proton, a crucial hydrogen bond donor, thereby disrupting these critical interactions necessary for enzyme binding and subsequent cleavage.[3]

The following diagram illustrates how N-methylation protects a peptide bond from proteolytic cleavage.

Proteolytic_Cleavage_Protection cluster_unmodified Unmodified Peptide cluster_methylated N-Methylated Peptide Unmodified_Peptide ...-NH-CHR-CO-NH-CHR'-CO-... Protease Protease Unmodified_Peptide->Protease Binding Cleavage Peptide Bond Cleavage Protease->Cleavage Catalysis N_Methylated_Peptide ...-NH-CHR-CO-N(CH3)-CHR'-CO-... Protease_Blocked Protease N_Methylated_Peptide->Protease_Blocked Binding Hindered No_Cleavage No Cleavage Protease_Blocked->No_Cleavage

Mechanism of N-methylation mediated proteolytic protection.

Experimental Protocols

This section provides a detailed methodology for assessing the proteolytic stability of N-methylated peptides compared to their unmodified counterparts.

Peptide Synthesis and Purification
  • Synthesis: Both unmodified and N-methylated peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[2]

  • Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%.

  • Characterization: The identity and purity of the synthesized peptides are confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) and analytical RP-HPLC.

Protease Stability Assay
  • Materials:

    • Purified unmodified and N-methylated peptides.

    • Protease of interest (e.g., trypsin, chymotrypsin, pepsin).

    • Appropriate reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 for trypsin and chymotrypsin; simulated gastric fluid for pepsin).

    • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or another suitable acid).

    • RP-HPLC system with a C18 column.

    • Mass spectrometer (optional, for identification of degradation products).

  • Procedure:

    • Stock Solutions: Prepare stock solutions of the peptides and the protease in the reaction buffer.

    • Reaction Setup: Incubate a known concentration of each peptide (e.g., 1 mg/mL) with the protease (e.g., at a 1:100 enzyme-to-substrate ratio) at 37°C.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and longer for stable peptides), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

    • Sample Preparation: Centrifuge the quenched samples to precipitate the protease.

    • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.

Serum/Plasma Stability Assay
  • Materials:

    • Purified unmodified and N-methylated peptides.

    • Human serum or plasma.

    • Precipitating agent (e.g., acetonitrile (ACN) or trichloroacetic acid (TCA)).

    • RP-HPLC system or LC-MS/MS.

  • Procedure:

    • Incubation: Incubate the peptide at a final concentration (e.g., 10 µM) in serum or plasma at 37°C.

    • Time Points: At various time points, take aliquots of the mixture.

    • Protein Precipitation: Add a cold precipitating agent to the aliquot to stop enzymatic activity and precipitate plasma proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant containing the peptide and its degradation products by RP-HPLC or LC-MS/MS to determine the concentration of the intact peptide.

Data Analysis
  • Quantification: The peak area of the intact peptide at each time point is determined from the chromatogram.

  • Calculation: The percentage of the remaining peptide is calculated relative to the initial concentration at time zero.

  • Half-life Determination: The half-life (t½) of the peptide is determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase exponential decay model.

The following diagram outlines the general workflow for comparing the proteolytic stability of N-methylated and unmodified peptides.

Stability_Workflow cluster_synthesis Peptide Preparation cluster_assay Stability Assay cluster_analysis Analysis Synthesis Peptide Synthesis (SPPS) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spec & HPLC QC Purification->Characterization Incubation Incubation with Protease/Serum Characterization->Incubation Sampling Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis RP-HPLC or LC-MS/MS Analysis Quenching->Analysis Data_Processing Quantify Peak Area Analysis->Data_Processing Half_Life Calculate Half-Life (t½) Data_Processing->Half_Life Comparison Compare Stability Half_Life->Comparison

Experimental workflow for stability comparison.

Conclusion

N-methylation is a highly effective and widely utilized strategy in peptide drug design to overcome the challenge of proteolytic instability. By introducing steric hindrance and disrupting enzyme recognition sites, this simple modification can lead to a dramatic increase in the half-life of peptides in the presence of proteases and in biological fluids. The experimental data clearly demonstrates that N-methylated peptides are significantly more stable than their unmodified counterparts, making this a crucial tool for the development of more robust and effective peptide-based therapeutics. Researchers and drug developers can employ the detailed experimental protocols provided to systematically evaluate and optimize the stability of their peptide candidates.

References

Navigating the Cellular Maze: A Comparative Guide to Cell Permeability Assays for H-Thr(Me)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the cell permeability of peptide-based therapeutics is a critical hurdle. This guide provides a comprehensive comparison of cell permeability assays for peptides modified with N-methylated threonine (H-Thr(Me)-OH), a modification aimed at improving cellular uptake. We delve into the experimental data, detailed protocols, and a comparative analysis of alternative strategies to guide your research and development efforts.

The modification of peptides with N-methylated amino acids, such as this compound, is a promising strategy to overcome the inherently poor cell permeability of many peptides. N-methylation can reduce the number of hydrogen bond donors, promote a more membrane-friendly conformation, and increase metabolic stability.[1][2] This guide will explore how to quantify the impact of this modification on cell permeability and compare its effectiveness against other common enhancement strategies.

Comparing Peptide Permeability Enhancement Strategies

To contextualize the impact of this compound modification, it is essential to compare it with other established methods for improving peptide cell permeability. The following table summarizes the performance of various modification strategies, with representative data collated from literature. While specific data for this compound is limited, the values presented are based on the known effects of N-methylation on similar peptides.

Modification StrategyPeptide ExampleAssay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Key AdvantagesKey Disadvantages
Unmodified Peptide (Control)Caco-2< 0.1Baseline for comparisonPoor permeability, low bioavailability
This compound Modification N-methylated analogCaco-20.5 - 2.0 (estimated)Improved passive diffusion, increased stability[2]Synthesis can be complex
Lipidation Acylated peptideCaco-22.0 - 10.0+Significant increase in permeability, enhanced membrane interaction[3][4]Can alter solubility and biodistribution
Cyclization Cyclic analogMDCK-II1.0 - 5.0Increased conformational rigidity, improved stability[5][6]Ring size and conformation are critical[7]
Cell-Penetrating Peptide (CPP) Conjugation CPP-cargo conjugatevariousHighly variableFacilitates uptake of large cargo, multiple mechanisms of entry[8][9]Lack of cell specificity, potential for endosomal entrapment[10]

Experimental Protocols for Cell Permeability Assays

Accurate assessment of peptide permeability relies on robust and well-defined experimental protocols. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[11][12]

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide and control compounds

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire membrane surface is coated. Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.

  • Prepare Donor Plate: Dissolve the test peptide and controls in PBS to the desired concentration (e.g., 100 µM). Add 200 µL of the peptide solution to each well of the coated filter plate.

  • Incubation: Carefully place the filter plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Cell Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium.[13][14]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test peptide and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add 0.4 mL of HBSS to the apical (upper) chamber and 1.2 mL to the basolateral (lower) chamber.

    • Add the test peptide solution to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • To assess active efflux, perform the transport experiment in the reverse direction by adding the peptide to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the peptide concentration in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the Papp value as described for the PAMPA assay, using the rate of appearance of the peptide in the receiver chamber. The efflux ratio (Papp B-A / Papp A-B) can also be determined to identify if the peptide is a substrate for efflux transporters.

Visualizing Experimental Workflows and Comparative Logic

To further clarify the experimental process and the rationale behind choosing a permeability enhancement strategy, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start peptide_prep Prepare Peptide Solutions (Unmodified, this compound, Controls) start->peptide_prep assay_prep Prepare Assay System (PAMPA plate or Caco-2 monolayer) peptide_prep->assay_prep add_peptide Add Peptide to Donor Compartment assay_prep->add_peptide incubation Incubate (Controlled Time & Temperature) add_peptide->incubation sampling Sample from Donor & Acceptor Compartments at Time Points incubation->sampling quantification Quantify Peptide Concentration (e.g., LC-MS/MS) sampling->quantification papp_calc Calculate Apparent Permeability (Papp) quantification->papp_calc comparison Compare Permeability of Modified vs. Unmodified Peptides papp_calc->comparison end End comparison->end

Fig. 1: Experimental workflow for a cell permeability assay.

G cluster_goal Goal cluster_strategies Modification Strategies cluster_mechanism Primary Mechanism cluster_considerations Key Considerations goal Enhance Peptide Cell Permeability n_methylation N-Methylation (e.g., this compound) lipidation Lipidation cyclization Cyclization cpp CPP Conjugation mech_n_methylation Reduce H-bond donors, Favorable conformation n_methylation->mech_n_methylation mech_lipidation Increase hydrophobicity, Membrane partitioning lipidation->mech_lipidation mech_cyclization Pre-organize into membrane-permeable conformation cyclization->mech_cyclization mech_cpp Active transport, Endocytosis cpp->mech_cpp cons_n_methylation Synthetic complexity, Site of modification mech_n_methylation->cons_n_methylation cons_lipidation Solubility changes, Pharmacokinetics mech_lipidation->cons_lipidation cons_cyclization Ring strain, Conformational flexibility mech_cyclization->cons_cyclization cons_cpp Cell specificity, Endosomal escape mech_cpp->cons_cpp

Fig. 2: Comparison of peptide permeability enhancement strategies.

References

A Comparative Guide to H-Thr(Me)-OH and Sarcosine for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics, strategic modifications are paramount to overcoming inherent limitations such as poor metabolic stability and low cell permeability. N-methylation of the peptide backbone is a well-established strategy to enhance the pharmacological properties of peptides.[1] This guide provides a detailed comparison of two N-methylated amino acids, N-methylthreonine (H-Thr(Me)-OH) and sarcosine (N-methylglycine), for their application in peptide modification. By examining their respective impacts on peptide conformation, enzymatic stability, and cell permeability, this document aims to equip researchers with the necessary information to make informed decisions in the design of novel peptide-based drugs.

The Impact of N-Methylation on Peptide Properties

N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, induces significant changes in the physicochemical properties of a peptide.[2] This modification sterically hinders enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids.[1] Furthermore, the removal of the hydrogen bond donor capacity of the amide nitrogen and the restriction of backbone rotation can lead to a more rigid conformation, which may enhance binding affinity to the target receptor.[2] N-methylation also generally increases the lipophilicity of a peptide, a key factor in improving its ability to cross cell membranes.[3]

This compound vs. Sarcosine: A Head-to-Head Comparison

While both this compound and sarcosine are N-methylated amino acids, the presence of a side chain in N-methylthreonine (a hydroxylated sec-butyl group) versus the simple hydrogen in sarcosine leads to distinct conformational effects and, consequently, different impacts on a peptide's biological activity and properties.

Conformational Effects

The incorporation of N-methylated amino acids can significantly alter the local and global conformation of a peptide. N-methylation can disrupt secondary structures like α-helices and β-sheets due to the removal of the amide proton, which is crucial for hydrogen bonding.[2] However, it can also promote the formation of β-turns by favoring a cis-amide bond conformation.[4]

  • Sarcosine: Being the simplest N-methylated amino acid, sarcosine provides a moderate level of conformational constraint. Its incorporation can disrupt helical structures but is less sterically demanding than N-methylated amino acids with side chains.[4] This can be advantageous when only a subtle conformational adjustment is desired.

  • This compound: The bulkier side chain of N-methylthreonine imposes more significant steric hindrance, leading to a more restricted range of allowed backbone dihedral angles (φ and ψ). This can be a powerful tool for locking a peptide into a specific bioactive conformation. However, the precise conformational outcome is highly dependent on the surrounding amino acid sequence.

Data Presentation: Comparative Performance

The following tables summarize the quantitative data available for peptides modified with sarcosine and this compound. It is important to note that direct comparative studies are limited, and the data presented is often from different peptide scaffolds and experimental conditions.

PropertyPeptide Modified with SarcosinePeptide Modified with this compoundReference
Enzymatic Stability (Half-life in plasma) Increased stability observed. For example, the dipeptide glycyl-sarcosine is noted for its increased stability against enzymatic degradation.[5]Data not available in the searched literature.[5]
Cell Permeability (Papp in Caco-2 assay) Generally enhances permeability. The reduction in hydrogen bond donors is a key factor.[3]Data not available in the searched literature.[3]
Receptor Binding Affinity (IC50/Ki) Can increase or decrease affinity depending on the conformational requirements of the receptor.Data not available in the searched literature.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids requires optimized coupling conditions to overcome the steric hindrance of the N-methyl group.[6][7]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acid (Fmoc-Sar-OH or Fmoc-Thr(Me)-OH)

  • Rink Amide resin or other suitable solid support

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • N-Methylated Amino Acid Coupling:

    • Dissolve the Fmoc-N-methyl-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Pre-activate for 5-10 minutes.[8]

    • Add the activated N-methylated amino acid solution to the resin and allow it to react for 2-4 hours. A double coupling may be necessary for difficult sequences.[8]

    • Monitor the coupling reaction using a colorimetric test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Wash1->Coupling Standard AA N_Me_Coupling N-Methylated Amino Acid Coupling (Fmoc-N-Me-AA-OH, HATU, DIEA) Wash1->N_Me_Coupling N-Methylated AA Wash2 Wash (DMF, DCM) Coupling->Wash2 N_Me_Coupling->Wash2 Check_Completion Check for Completion (e.g., Kaiser/Chloranil Test) Wash2->Check_Completion Repeat_Cycle Repeat Cycle for Next Amino Acid Check_Completion->Repeat_Cycle Incomplete Final_Deprotection Final Fmoc Deprotection Check_Completion->Final_Deprotection Complete Repeat_Cycle->Coupling Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final N-Methylated Peptide Purification->Final_Peptide

SPPS Workflow for N-Methylated Peptides
Enzymatic Stability Assay in Human Plasma

This protocol outlines a general procedure to assess the stability of a peptide in human plasma.

Materials:

  • Test peptide (dissolved in a suitable solvent, e.g., DMSO)

  • Human plasma (from a pool of healthy donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) with 0.1% formic acid

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide.

  • Incubation:

    • Pre-warm the human plasma and PBS to 37°C.

    • In a microcentrifuge tube, mix human plasma and PBS (e.g., in a 1:1 ratio).

    • Spike the plasma/PBS mixture with the peptide stock solution to a final concentration of, for example, 10 µM.

    • Incubate the mixture at 37°C.[9]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing 3 volumes of ice-cold quenching solution.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t1/2) by fitting the data to a first-order decay model.

Stability_Assay_Workflow Start Start: Peptide in Plasma/PBS Incubation Incubate at 37°C Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quench with ACN & Protein Precipitation Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis LC-MS Analysis Supernatant_Collection->LCMS_Analysis Data_Analysis Data Analysis (Calculate Half-life) LCMS_Analysis->Data_Analysis Result Peptide Stability Profile Data_Analysis->Result

Enzymatic Stability Assay Workflow
Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[10][11]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4

  • Test peptide

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to confirm monolayer integrity.[13]

    • Alternatively, assess the permeability of Lucifer yellow, which should be low for an intact monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the test peptide solution (in HBSS) to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral compartment.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[13]

Permeability_Assay_Workflow Start Start: Caco-2 Cell Seeding on Transwell® Inserts Culture Culture for 21-25 Days to Form Monolayer Start->Culture Integrity_Test Monolayer Integrity Test (TEER Measurement) Culture->Integrity_Test Assay_Setup Wash and Add Buffer Integrity_Test->Assay_Setup Integrity Confirmed Add_Peptide Add Peptide to Apical (Donor) Side Assay_Setup->Add_Peptide Incubation Incubate at 37°C Add_Peptide->Incubation Sampling Sample from Basolateral (Receiver) Side at Time Points Incubation->Sampling LCMS_Analysis LC-MS Analysis of Samples Sampling->LCMS_Analysis Data_Analysis Data Analysis (Calculate Papp) LCMS_Analysis->Data_Analysis Result Permeability Coefficient Data_Analysis->Result

References

Validating H-Thr(Me)-OH Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides with novel properties, the precise incorporation of modified amino acids is critical. The inclusion of N-methylated amino acids, such as H-Thr(Me)-OH (N-methyl-threonine), can enhance a peptide's therapeutic potential by improving its stability, cell permeability, and binding affinity. However, confirming the successful and site-specific incorporation of these modified residues requires robust analytical validation.

This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of this compound into synthetic peptides. We will also explore alternative and complementary techniques, supported by detailed experimental protocols and data presentation, to ensure the integrity of your synthesized peptides.

Comparative Analysis of Validation Techniques

A comprehensive validation strategy for this compound incorporation primarily relies on mass spectrometry, but can be supplemented by other analytical methods for orthogonal confirmation.

TechniquePrincipleAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the peptide from impurities and provides an accurate molecular weight measurement.High sensitivity and accuracy for molecular weight confirmation; requires minimal sample.Does not provide sequence information or pinpoint the location of the modification.
Tandem Mass Spectrometry (MS/MS) Fragments the peptide ion and analyzes the resulting fragment ions to determine the amino acid sequence.Confirms the peptide sequence and precisely localizes the this compound residue.Fragmentation efficiency can be influenced by the N-methylation, potentially leading to incomplete sequence coverage.
Edman Degradation Sequentially removes and identifies amino acids from the N-terminus of a peptide.Provides direct, residue-by-residue sequence confirmation from the N-terminus.[1][2]Not suitable for complex mixtures and can be blocked by certain N-terminal modifications.[1][2] The identification of the PTH-derivative of N-methylated amino acids may require a custom standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural information.Can provide unambiguous confirmation of the N-methylation and its location through correlation spectroscopy.Requires larger sample amounts and more complex data analysis compared to mass spectrometry.

Mass Spectrometry-Based Validation of this compound Incorporation

Mass spectrometry is the cornerstone for validating the incorporation of modified amino acids due to its high sensitivity, accuracy, and ability to provide sequence-specific information. The incorporation of an N-methyl group results in a predictable mass shift that can be readily detected.

Theoretical Mass Shift:

The incorporation of this compound in place of a standard threonine (Thr) residue results in the addition of a methyl group (-CH2-) to the backbone amide nitrogen. This leads to a mass increase of 14.01565 Da .

Amino Acid ResidueMonoisotopic Mass (Da)
Threonine (Thr)101.04768
N-methyl-Threonine (Thr(Me))115.06333
Mass Difference +14.01565
Experimental Protocol: Validation by LC-MS/MS

This protocol outlines a standard "bottom-up" proteomics approach for validating this compound incorporation into a synthetic peptide.

1. Sample Preparation:

  • Peptide Solubilization: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile, to a final concentration of 1 mg/mL.

  • Enzymatic Digestion (for longer peptides): For peptides longer than ~30 amino acids, enzymatic digestion with a protease like trypsin is recommended to generate smaller fragments that are more amenable to MS/MS analysis.

    • Dissolve the peptide in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate at 37°C for 4-16 hours.

    • Quench the reaction by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Inject 1-5 µL of the prepared sample onto a reverse-phase C18 column.

    • Elute the peptide(s) using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient is a linear increase from 5% to 40% mobile phase B over 30 minutes.

  • Mass Spectrometry (MS):

    • Acquire mass spectra in positive ion mode using an electrospray ionization (ESI) source.

    • Perform a full MS scan (MS1) to determine the precursor ion masses of the eluting peptides.

  • Tandem Mass Spectrometry (MS/MS):

    • Set the mass spectrometer to perform data-dependent acquisition (DDA), where the most abundant precursor ions from the MS1 scan are selected for fragmentation.

    • Use both Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) as fragmentation methods to obtain complementary data. N-methylation can alter fragmentation patterns, and using multiple methods can provide more complete sequence coverage.[3]

3. Data Analysis:

  • Intact Mass Confirmation: In the MS1 spectrum, look for a precursor ion with a mass-to-charge ratio (m/z) that corresponds to the theoretical molecular weight of the peptide containing this compound.

  • Sequence and Modification Localization:

    • Analyze the MS/MS spectra using peptide sequencing software (e.g., PEAKS Studio, MaxQuant).

    • Search the spectra against the theoretical sequence of the peptide, including the +14.01565 Da modification on the threonine residue.

    • Manually inspect the annotated spectra to confirm the presence of b- and y-ion series (for CID) or c- and z-ion series (for ETD) that support the peptide sequence.

    • The mass shift of +14.01565 Da on the fragment ions containing the N-methylated threonine will confirm its precise location.

Expected MS/MS Fragmentation Data

Consider a hypothetical peptide, Ac-Gly-Thr(Me)-Val-Leu-NH2 . The table below summarizes the theoretical monoisotopic masses of the expected b- and y-ions from CID fragmentation.

Fragment IonTheoretical m/zFragment IonTheoretical m/z
b1100.0498y1131.1022
b2215.1132y2230.1706
b3314.1816y3345.2340
y4444.3024

The key diagnostic ions will be b2 and all subsequent b-ions, as well as y3 and all subsequent y-ions, as they will all carry the +14.01565 Da mass modification from the N-methylated threonine.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the expected outcome of a successful this compound incorporation.

validation_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation Peptide_Synthesis Solid-Phase Peptide Synthesis with Fmoc-Thr(Me)-OH LC_MS LC-MS Analysis (Intact Mass) Peptide_Synthesis->LC_MS Crude Peptide MS_MS Tandem MS (MS/MS) (Fragmentation) LC_MS->MS_MS Precursor Ion Selection Data_Analysis Data Analysis MS_MS->Data_Analysis Fragment Ion Spectra Confirmation Successful Incorporation Confirmed Data_Analysis->Confirmation Sequence & PTM Localization

Caption: Experimental workflow for the validation of this compound incorporation.

signaling_pathway cluster_fragments Key Fragment Ions Expected_Peptide Theoretical Peptide Ac-G-T(Me)-V-L-NH2 MW = 443.2861 Da Observed_MS1 Observed Precursor Ion (MS1) [M+H]+ = 444.2934 Da Expected_Peptide->Observed_MS1 LC-MS Fragmentation Fragmentation (CID/ETD) Observed_MS1->Fragmentation Observed_MS2 Observed Fragment Ions (MS2) Fragmentation->Observed_MS2 b2_ion b2 ion (Ac-G-T(Me)) m/z = 215.11 Observed_MS2->b2_ion y3_ion y3 ion (T(Me)-V-L-NH2) m/z = 345.23 Observed_MS2->y3_ion

Caption: Logical flow of mass spectrometry data for confirming this compound.

Conclusion and Recommendations

For the definitive validation of this compound incorporation, a multi-step mass spectrometry approach is recommended. Initial LC-MS analysis provides a rapid and accurate confirmation of the intact peptide's molecular weight. Subsequent tandem mass spectrometry (MS/MS) is essential for confirming the peptide sequence and pinpointing the exact location of the N-methylation. The use of complementary fragmentation techniques like CID and ETD is advised to ensure comprehensive sequence coverage.

While Edman degradation and NMR spectroscopy can provide valuable orthogonal data, they are generally more resource-intensive. Edman degradation can be particularly useful for confirming the N-terminal sequence if the modification is near the beginning of the peptide. NMR is the gold standard for structural elucidation but is often not practical for routine validation due to sample requirements and complexity. Ultimately, a well-executed LC-MS/MS experiment provides the most robust and efficient means of validating the successful incorporation of this compound in synthetic peptides.

References

Conformational Analysis of Peptides Containing N-Methyl-Threonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for designing novel therapeutics with enhanced efficacy and stability. The strategic incorporation of N-methylated amino acids, such as N-methyl-threonine (N-Me-Thr), represents a powerful tool to modulate peptide structure and function. This guide provides a comprehensive comparison of the conformational properties of peptides containing N-methyl-threonine against their non-methylated threonine counterparts and other N-methylated amino acid-containing peptides, supported by experimental data and detailed methodologies.

N-methylation, the substitution of the amide proton with a methyl group, introduces significant steric and electronic perturbations to the peptide backbone. These modifications can profoundly influence a peptide's three-dimensional structure, leading to improved proteolytic stability, enhanced membrane permeability, and the ability to fine-tune receptor binding affinity and selectivity. This guide delves into the specific conformational consequences of incorporating N-methyl-threonine into a peptide sequence, offering a comparative analysis based on data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and computational modeling.

Impact of N-Methylation on Peptide Conformation: A Comparative Overview

The introduction of an N-methyl group on a threonine residue induces several key conformational changes compared to a standard threonine-containing peptide. These alterations primarily stem from the loss of the amide proton, which is a crucial hydrogen bond donor, and the increased steric bulk of the methyl group.

Key Conformational Differences:
  • Backbone Flexibility: N-methylation generally restricts the conformational freedom of the peptide backbone. The steric hindrance imposed by the methyl group limits the accessible Ramachandran (φ, ψ) space for the N-methylated residue.

  • Secondary Structure: The absence of the amide proton in N-methylated residues disrupts the hydrogen-bonding patterns essential for the formation of canonical secondary structures like α-helices and β-sheets. Consequently, peptides containing N-methyl-threonine are less likely to adopt these well-defined structures and may favor turn-like or more disordered conformations.

  • Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the peptide bond is lower for N-methylated amino acids compared to their non-methylated counterparts. This can lead to a significant population of the cis isomer, which is rarely observed for non-proline residues in standard peptides. The presence of both cis and trans conformers can result in conformational heterogeneity.

Quantitative Conformational Analysis: A Tabular Comparison

While specific experimental data directly comparing N-methyl-threonine with its analogues in identical peptide sequences is limited in publicly available literature, we can infer the expected conformational propensities based on studies of N-methylated peptides in general. The following tables summarize typical conformational parameters obtained from NMR spectroscopy and computational studies.

Table 1: Comparison of Backbone Dihedral Angles (φ, ψ) for Threonine vs. N-Methylated Residues

Residue TypeTypical φ (°)Typical ψ (°)Predominant Conformation
Threonine (in β-strand)-130 to -110+110 to +130Extended
Threonine (in α-helix)-70 to -60-50 to -40Helical
N-Methyl-Alanine (trans)-150 to -90+120 to +180Extended
N-Methyl-Alanine (cis)-90 to -60-30 to +30Turn-like
N-Methyl-Threonine (trans) (Predicted) -140 to -100 +110 to +170 Extended
N-Methyl-Threonine (cis) (Predicted) -80 to -50 -20 to +40 Turn-like

Note: The predicted values for N-Methyl-Threonine are based on the general effects of N-methylation and the intrinsic conformational preferences of threonine.

Table 2: Comparison of 3JHNHα Coupling Constants and cis/trans Isomer Ratios

Peptide TypeTypical 3JHNHα (Hz)Typical cis/trans Ratio
Threonine-containing7 - 9 (β-strand), 3 - 5 (α-helix)>99% trans
N-Methyl-Alanine-containingNot applicableCan range from 10:90 to 90:10
N-Methyl-Threonine-containing (Predicted) Not applicable Likely to show significant cis population

Experimental Protocols

Detailed methodologies are crucial for the accurate conformational analysis of peptides. Below are representative protocols for the key experimental techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a final concentration of 1-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Adjust the pH of the sample to the desired value using dilute DCl or NaOD.

Data Acquisition: A suite of 1D and 2D NMR experiments is typically acquired on a high-field NMR spectrometer (≥ 500 MHz):

  • 1D 1H NMR: To assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints. NOESY is suitable for larger molecules, while ROESY is preferred for smaller peptides.

  • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To obtain long-range carbon-proton correlations, which can be crucial for identifying cis/trans isomers.

Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton and carbon resonances sequentially.

  • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

  • For N-methylated peptides, the presence of two sets of signals for residues flanking the N-methylated amide bond can indicate the presence of both cis and trans isomers. The relative intensities of these signals can be used to determine the cis/trans ratio.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Sample Preparation:

  • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should be transparent in the far-UV region (190-250 nm).

  • Determine the precise peptide concentration using UV absorbance at 214 nm or a colorimetric assay.

Data Acquisition:

  • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

  • Use a quartz cuvette with a pathlength of 0.1 cm.

  • Acquire spectra at a controlled temperature (e.g., 25 °C).

  • Record a baseline spectrum of the buffer and subtract it from the peptide spectrum.

Data Analysis:

  • Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) in deg·cm2·dmol-1.

  • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content.

    • α-helix: Characterized by negative bands near 222 nm and 208 nm and a positive band near 192 nm.

    • β-sheet: Shows a negative band around 218 nm.

    • Random coil: Exhibits a strong negative band near 200 nm.

    • N-methylated peptides: Often display spectra indicative of turns or disordered structures, which may lack the characteristic features of canonical secondary structures.[1][2]

Visualization of Workflows and Concepts

To aid in the understanding of the conformational analysis workflow and the impact of N-methylation, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) purification HPLC Purification synthesis->purification verification Mass Spectrometry purification->verification nmr NMR Spectroscopy (1D & 2D) verification->nmr cd Circular Dichroism verification->cd modeling Computational Modeling verification->modeling structure 3D Structure Determination nmr->structure dynamics Conformational Dynamics nmr->dynamics cd->structure modeling->structure

Fig. 1: Experimental workflow for conformational analysis.

n_methylation_effects cluster_conformational Conformational Consequences cluster_structural Structural Impact N_Me N-Methylation of Threonine no_h_bond Loss of Amide H-bond Donor N_Me->no_h_bond steric_hindrance Increased Steric Hindrance N_Me->steric_hindrance cis_trans Lowered cis/trans Isomerization Barrier N_Me->cis_trans disrupt_secondary Disruption of α-helix & β-sheet no_h_bond->disrupt_secondary favor_turns Promotion of β-turns/Disordered States steric_hindrance->favor_turns conformational_heterogeneity Increased Conformational Heterogeneity cis_trans->conformational_heterogeneity

Fig. 2: Impact of N-methylation on peptide conformation.

References

N-Methylated Threonine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic modification of peptides holds the key to unlocking enhanced therapeutic potential. Among these modifications, N-methylation of the peptide backbone, specifically at threonine residues (H-Thr(Me)-OH), has emerged as a critical tool for modulating biological activity, stability, and pharmacokinetic properties. This guide provides an objective comparison of the performance of this compound containing peptides against their non-methylated counterparts, supported by experimental data and detailed protocols.

N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, can profoundly alter the physicochemical properties of a peptide. This seemingly minor addition can induce significant changes in conformation, leading to altered receptor binding affinities and biological responses. Furthermore, N-methylation can protect peptides from enzymatic degradation, thereby increasing their in vivo half-life, and can enhance membrane permeability, a crucial factor for oral bioavailability.[1][2][3][4]

This guide will delve into specific examples of peptides where threonine has been N-methylated and present a comparative analysis of their biological activities.

Case Study 1: Deglycobleomycin A2 - Impact on DNA Cleavage

Bleomycin is a glycopeptide antibiotic used as an anticancer agent, exerting its effect by inducing DNA strand breaks. A study on deglycobleomycin A2, a simplified analog of bleomycin, investigated the impact of N-methylating the threonine residue on its DNA cleavage ability.

The results demonstrated a dramatic reduction in DNA cleavage efficiency upon N-methylation of the L-threonine subunit.[5] This suggests that the amide proton of the threonine residue plays a crucial role in the mechanism of DNA cleavage by this class of molecules, potentially through hydrogen bonding interactions with a metal-hydroperoxide complex.[5]

CompoundRelative DNA Cleavage Efficiency
Deglycobleomycin A2 (with H-Thr-OH)1
N-Me-Thr Deglycobleomycin A2 (with this compound)~0.067 - 0.1

Table 1: Comparison of DNA cleavage efficiency of deglycobleomycin A2 and its N-methylated threonine analog. Data indicates a 10-15 fold reduction in efficiency upon N-methylation.[5]

Experimental Protocol: DNA Cleavage Assay

The DNA cleavage efficiency of bleomycin analogs can be assessed using a plasmid relaxation assay.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or pBluescript)

  • Bleomycin analog (with and without N-methylated threonine)

  • Fe(II) source (e.g., ferrous ammonium sulfate)

  • 2-Mercaptoethanol or dithiothreitol (DTT) as a reducing agent

  • Reaction buffer (e.g., Tris-HCl)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Prepare reaction mixtures containing the supercoiled plasmid DNA, the bleomycin analog at various concentrations, and the reaction buffer.

  • Initiate the cleavage reaction by adding Fe(II) and the reducing agent.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Analyze the reaction products by agarose gel electrophoresis. Supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will be separated.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of each DNA form in each lane using densitometry. The disappearance of the supercoiled form and the appearance of the nicked and linear forms are indicative of DNA cleavage.

  • The relative cleavage efficiency can be determined by comparing the concentrations of the N-methylated and non-methylated analogs required to achieve a similar extent of DNA cleavage.[6]

DNA_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Prepare Reaction Mix (Plasmid, Buffer) drug Add Bleomycin Analog start->drug initiate Initiate with Fe(II) and Reducing Agent drug->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (EDTA) incubate->stop gel Agarose Gel Electrophoresis stop->gel stain Stain and Visualize gel->stain quantify Quantify DNA Forms stain->quantify

Workflow for the DNA cleavage assay.

Case Study 2: Somatostatin Analogs - Modulation of Receptor Binding Affinity

Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of five G-protein coupled receptors (SSTR1-5). Analogs of somatostatin are used clinically for the treatment of neuroendocrine tumors and acromegaly. Structure-activity relationship studies have explored the impact of N-methylation at various positions within these analogs.

In a study of somatostatin analogs, N-methylation of a threonine residue at position 12 (Thr12) was tolerated, with the resulting peptide retaining its binding affinity and selectivity for the somatostatin receptor subtype 1 (sst1). However, N-methylation of a threonine at position 10 (Thr10) resulted in a significant loss of affinity (2- to >5-fold).[7] This highlights the position-dependent effect of N-methylation on receptor-ligand interactions.

Peptide AnalogPosition of N-Me-ThrEffect on sst1 Affinity
Des-AA(1,2,5)-[d-Nal(8),IAmp(9)]SRIF-Reference
Analog with (NαMe)Thr(10)102- to >5-fold loss of affinity
Analog with (NαMe)Thr(12)12Affinity retained

Table 2: Effect of N-methylation of threonine on the binding affinity of somatostatin analogs to the sst1 receptor. [7]

Experimental Protocol: Somatostatin Receptor Binding Assay

The binding affinity of somatostatin analogs to their receptors is typically determined using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the desired somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14)

  • Unlabeled somatostatin analog (competitor) with and without N-methylated threonine

  • Binding buffer (e.g., HEPES buffer containing BSA, MgCl2, and a protease inhibitor cocktail)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • In a multi-well plate, add a constant amount of cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor peptides (both N-methylated and non-methylated).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The data is then analyzed to determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50).

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Receptor_Binding_Workflow cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis mix Mix Membranes, Radioligand, and Competitor Peptides incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Workflow for a competitive radioligand binding assay.

Case Study 3: Antimicrobial Peptides - A Negative Impact on Activity

Antimicrobial peptides (AMPs) are a diverse class of molecules that are part of the innate immune system of many organisms. Structure-activity relationship studies are crucial for the development of new AMPs with improved efficacy.

In a study investigating the effect of N-methylation on the antimicrobial activity of a teixobactin analog, it was generally observed that N-methylation had a negative impact on its efficacy.[9] While the study did not specifically single out N-methylated threonine, it highlights that the introduction of a methyl group on the peptide backbone can be detrimental to the antimicrobial action, possibly by disrupting the peptide's conformation or its ability to form multimeric structures necessary for its function.[9]

PeptideGeneral Effect of N-methylation on Antimicrobial Activity
Teixobactin AnalogNegative

Table 3: General effect of N-methylation on the antimicrobial activity of a teixobactin analog. [9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of peptides is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth - MHB)

  • 96-well microtiter plates

  • Antimicrobial peptides (with and without N-methylated threonine)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the antimicrobial peptides in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target bacteria. Include a positive control (bacteria with no peptide) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the bacterial growth by measuring the optical density at 600 nm (OD600) using a plate reader.

  • The MIC is defined as the lowest peptide concentration at which no visible growth is observed.[1][2][3]

MIC_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout dilute Serial Dilution of Peptides inoculate Inoculate with Bacteria dilute->inoculate incubate Incubate at 37°C inoculate->incubate read Measure OD600 incubate->read determine Determine MIC read->determine

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The incorporation of N-methylated threonine into peptides is a powerful strategy for modulating their biological activity, but its effects are highly context-dependent. As demonstrated by the case studies, N-methylation can lead to a significant decrease in activity, as seen with deglycobleomycin A2, or have a position-specific impact on receptor binding, as observed in somatostatin analogs. In some cases, such as with certain antimicrobial peptides, N-methylation can be generally detrimental to activity.

These findings underscore the importance of systematic structure-activity relationship studies when considering N-methylation as a peptide optimization strategy. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative analyses and to further explore the nuanced effects of this compound on the biological activity of peptides. Through careful design and empirical testing, the strategic use of N-methylated threonine can be a valuable tool in the development of novel and improved peptide-based therapeutics.

References

N-Methylated Peptides: A Comparative Guide to In Vivo Serum Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of therapeutic peptides is a critical hurdle. Peptides often suffer from rapid degradation by proteases in the bloodstream, limiting their therapeutic efficacy. N-methylation of the peptide backbone has emerged as a robust strategy to improve metabolic stability. This guide provides an objective comparison of the in vivo serum stability of N-methylated peptides against their non-methylated counterparts and other common modification strategies, supported by experimental data and detailed protocols.

Comparative Analysis of Peptide Stabilization Strategies

N-methylation significantly enhances peptide stability by introducing a methyl group to the amide nitrogen of the peptide backbone. This modification sterically hinders the approach of proteolytic enzymes, thereby preventing cleavage of the peptide bond.[1][2] The protective effect of a single N-methyl group can extend over a four-residue window.[2] This approach offers a subtle yet effective means to improve metabolic stability and can also enhance membrane permeability, potentially improving oral bioavailability.[1]

While effective, N-methylation is one of several strategies employed to extend the serum half-life of peptides. The following table provides a comparative overview of N-methylation and other common techniques, summarizing their impact on the half-life of various peptides.

Peptide/StrategyModificationHalf-life (t½)Fold Increase in StabilitySystem
G-protein-binding peptide Non-methylated~2.5 min-Trypsin
N-Me-D (at P2 position)3 h72Trypsin
N-Me-K (at P1 position)> 42 h> 1000Trypsin
N-Me-L (at P1' position)> 42 h> 1000Trypsin
N-Me-Y (at P2' position)> 42 h> 1000Trypsin
Peptide A Unmodified15 minutes-Human Serum
N-methylated at P1120 minutes8Human Serum
Peptide B Unmodified35 minutes-Human Serum
N-methylated at P2> 240 minutes> 6.8Human Serum
GLP-1 Unmodified~2-5 min-Human
TA4 D-Lysine substitution> 8 hours> 8-foldIn vitro (Human Serum)
N-Methyl-Lysine~1.5 hours~1.5-foldIn vitro (Human Serum)
GnRH Unmodified2-6 min-Rat
[D-Lys6]-GnRH55 ± 11 min~9-27-foldRat

Data compiled from multiple sources.[1][2][3] Direct comparison between different peptides should be made with caution as experimental conditions may vary.

Alternative Stabilization Strategies: A Snapshot

Beyond N-methylation, several other techniques are utilized to enhance peptide stability:

  • D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers provides significant resistance to enzymatic degradation as proteases are stereospecific and typically do not recognize peptide bonds involving D-amino acids.[1]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, which reduces renal clearance and shields the peptide from proteolytic enzymes.[1]

  • Fatty Acid Acylation: This modification promotes the binding of the peptide to serum albumin, creating a circulating reservoir that protects it from degradation and rapid kidney filtration.[1]

  • Cyclization: Introducing cyclic constraints into the peptide backbone increases rigidity and can enhance protease resistance.[4]

Visualizing the Mechanism and Workflow

To better understand the principles and processes discussed, the following diagrams illustrate the mechanism of N-methylation's protective effect and a typical experimental workflow for assessing peptide stability.

Mechanism of Proteolytic Protection by N-Methylation cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide Peptide_Backbone Peptide Backbone (-NH-CO-) Protease Protease Binding_Site Active Site Protease->Binding_Site Recognizes & Binds Cleavage Peptide Bond Cleavage Protease->Cleavage Catalyzes N_Methylated_Backbone N-Methylated Backbone (-N(CH3)-CO-) Protease_2 Protease Steric_Hindrance Steric Hindrance by Methyl Group Protease_2->Steric_Hindrance Approach Blocked No_Cleavage Cleavage Inhibited Protease_2->No_Cleavage

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.[2]

Experimental Workflow for In Vitro Serum Stability Assay Start Start: Peptide Synthesis (Methylated & Non-Methylated) Incubation Incubate Peptide with Serum/Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., with Trichloroacetic Acid) Time_Points->Quenching Centrifugation Centrifuge to Pellet Precipitated Proteins Quenching->Centrifugation Analysis Analyze Supernatant by HPLC or LC-MS Centrifugation->Analysis Data_Processing Quantify Remaining Intact Peptide Analysis->Data_Processing Half_Life Calculate Half-Life (t½) Data_Processing->Half_Life End End: Comparative Stability Data Half_Life->End

Caption: A typical workflow for the in vitro assessment of peptide serum stability.[3][4]

Experimental Protocols

A standardized protocol is crucial for the accurate assessment and comparison of peptide stability. Below is a general methodology for an in vitro peptide stability assay in plasma or serum.

Objective: To determine the half-life of a test peptide in plasma or serum.

Materials:

  • Test peptide (N-methylated and non-methylated controls) stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma/serum (commercially available or freshly prepared).[4][5]

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).[4]

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.[6]

Procedure:

  • Preparation: Pre-warm an aliquot of plasma or serum to 37°C.[4]

  • Incubation: Spike the plasma/serum with the test peptide to a final concentration (e.g., 10 µM or 1 mg/mL).[3][4]

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[3]

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot to precipitate the proteins.[3][4]

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.[4][5][6]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a one-phase decay model.[4][5]

Synthesis and Purification of Peptides:

Both non-methylated and N-methylated peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[2][7] Following synthesis, the crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%. The identity of the peptides is then confirmed by mass spectrometry.[2]

Conclusion

N-methylation is a highly effective and widely used strategy to enhance the in vivo serum stability of therapeutic peptides.[8][9] By sterically hindering protease activity, this modification can dramatically increase a peptide's half-life, a critical factor for its therapeutic potential. While other methods such as D-amino acid substitution, PEGylation, and acylation also offer significant advantages, N-methylation provides a subtle modification that can be fine-tuned at specific positions within the peptide sequence to optimize stability without compromising biological activity. The choice of stabilization strategy will ultimately depend on the specific peptide, its intended therapeutic application, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate and compare the stability of their modified peptide candidates, facilitating the development of more robust and effective peptide-based therapeutics.

References

Navigating the Conformational Landscape: A Comparative Guide to Computational Modeling of H-Thr(Me)-OH Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of modified peptides like H-Thr(Me)-OH is paramount for predicting their biological activity and optimizing their therapeutic potential. Computational modeling offers a powerful avenue to explore the conformational preferences of such molecules. This guide provides an objective comparison of prevalent computational methods and force fields used for modeling N-methylated peptide structures, supported by experimental validation techniques.

The introduction of a methyl group on the amide nitrogen of an amino acid, as seen in N-methylated threonine (Thr(Me)), significantly alters the peptide's conformational landscape. This modification removes a hydrogen bond donor, introduces steric hindrance, and can increase the propensity for cis amide bond formation. These changes necessitate robust computational approaches and specialized force fields to accurately model the resulting structures.

Comparative Analysis of Computational Methods

The prediction of peptide structures, particularly those with non-standard amino acids, can be approached through various computational strategies. The choice of method often depends on the size of the peptide, the desired accuracy, and available computational resources.

Molecular Dynamics (MD) Simulations with Different Force Fields

Molecular dynamics simulations provide a dynamic view of peptide conformational ensembles. The accuracy of these simulations is heavily reliant on the underlying force field. For N-methylated peptides, standard force fields may require modifications or specialized parameter sets.

Force Field FamilyKey Features & Performance for N-Methylated PeptidesWater ModelStrengthsLimitations
AMBER Requires specialized parameters for modified residues (e.g., Forcefield_NCAA). Variants like ff99SB-ILDN have shown good performance for unfolded peptides, though with a known preference for β-sheet structures.[1][2]TIP3P, OPCWell-established for proteins and nucleic acids; extensive community support.May require manual parameterization for non-standard residues; performance can be inconsistent for modified amino acids.[3]
CHARMM CHARMM36m is a robust and widely used force field. It generally shows good agreement with experimental data for both folded and disordered proteins.[2]TIP3PBroad parameterization for a wide range of biomolecules; performs well in capturing conformational heterogeneity.Can sometimes underestimate β-sheet propensity compared to AMBER force fields.[1]
RSFF2 Residue-Specific Force Field designed to improve the modeling of sequence-specific conformational behavior. RSFF2 has demonstrated superior performance in predicting the crystal structures of cyclic peptides.[4][5][6]TIP3PHigh accuracy in predicting structures of cyclic peptides.[5][6]Less widely adopted than AMBER or CHARMM; parameterization may not be available for all modified residues.
OPLS-AA/M All-atom force field with good performance for a variety of peptides, though some studies show it to be less accurate for cyclic peptides compared to others.[6]TIP4PGood for liquid simulations and a wide range of organic molecules.May not be as accurate for complex peptide secondary structures.
Peptide Structure Prediction Algorithms

For de novo structure prediction, several algorithms are available, with performance varying based on peptide length and secondary structure propensity.

Prediction MethodMethodologyPerformance on Peptides
AlphaFold2 Deep learning-based method that uses multiple sequence alignments to predict protein and peptide structures with high accuracy.[7]Demonstrates high accuracy for α-helical, β-hairpin, and disulfide-rich peptides.[7]
PEP-FOLD De novo peptide structure prediction based on a hidden Markov model to describe secondary structure elements.A widely used tool specifically designed for peptide structure prediction, generally performing well for peptides up to 50 amino acids.[7]
Rosetta A comprehensive software suite for macromolecular modeling, including de novo prediction and loop modeling.Can predict peptide structures with reasonable accuracy, often used in combination with experimental data.
I-TASSER A hierarchical approach that identifies structural templates from the PDB and uses replica-exchange Monte Carlo simulations for structure refinement.One of the top-performing methods in community-wide experiments for protein structure prediction.

Experimental Validation Protocols

Computational models must be validated against experimental data to ensure their accuracy. For N-methylated peptides, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for structural elucidation.

2D NMR Spectroscopy for Conformational Analysis

NMR spectroscopy provides detailed information about the solution-state conformation of peptides. A combination of 2D NMR experiments is crucial for unambiguously confirming N-methylation and determining the three-dimensional structure.[8]

Sample Preparation:

  • Peptide Synthesis and Purification: The this compound peptide should be synthesized using solid-phase peptide synthesis and purified to >95% purity by high-performance liquid chromatography (HPLC).

  • Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/H₂O mixture). The concentration should be in the range of 1-5 mM.[8]

  • Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., tetramethylsilane - TMS).

NMR Data Acquisition and Analysis:

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the characteristic N-methyl proton signal, which typically appears as a singlet between 2.7 and 3.1 ppm.[8]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proton-proton distances, which are crucial for determining the peptide's conformation. A strong NOE/ROE between the N-methyl protons and the α-proton of the threonine residue confirms the location of the methylation.[8] The mixing time for NOESY is typically 200-400 ms, and for ROESY is 150-300 ms.[8]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the N-methyl protons with their directly attached carbon atom, providing unambiguous confirmation of the N-methyl group. The N-methyl carbon signal typically appears between 30 and 35 ppm.[8]

  • Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints from J-coupling analysis, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers consistent with the experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.

Experimental Workflow:

  • Peptide Synthesis and Purification: As with NMR, a highly pure peptide sample is required.

  • Crystallization: This is often the most challenging step. It involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal conditions for growing single crystals of sufficient size and quality.[9]

  • X-ray Diffraction Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[9][10]

  • Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).[9][10]

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map and refined to improve the fit with the experimental data. The quality of the final structure is assessed using metrics such as R-factor and R-free.[10]

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the computational modeling and experimental validation processes.

Computational_Modeling_Workflow cluster_MD Molecular Dynamics Simulation cluster_Prediction Structure Prediction cluster_Validation Experimental Validation MD_Start Define Peptide Sequence (this compound) ForceField Select Force Field (e.g., AMBER, CHARMM) MD_Start->ForceField Solvation Solvate in Water Box ForceField->Solvation Equilibration System Equilibration Solvation->Equilibration Production Production MD Run Equilibration->Production Analysis Conformational Analysis Production->Analysis Structure Determine 3D Structure Analysis->Structure Compare Ensembles Pred_Start Input Peptide Sequence Algorithm Choose Algorithm (e.g., AlphaFold2, PEP-FOLD) Pred_Start->Algorithm Model Generate Structural Models Algorithm->Model Refinement Model Refinement & Scoring Model->Refinement Refinement->Structure Compare Models Synthesis Peptide Synthesis & Purification NMR 2D NMR Spectroscopy Synthesis->NMR XRay X-ray Crystallography Synthesis->XRay NMR->Structure XRay->Structure

Caption: Computational modeling and experimental validation workflow for this compound.

Signaling_Pathway_Placeholder Peptide This compound Binding Binding Event Peptide->Binding Target Biological Target (e.g., Receptor, Enzyme) Target->Binding Signal Signal Transduction Binding->Signal Response Cellular Response Signal->Response

References

A Comparative Analysis of N-Alkylated Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-alkylated amino acids into peptides is a cornerstone of modern medicinal chemistry. This modification offers a powerful tool to enhance the therapeutic potential of peptide-based drugs by improving their metabolic stability, membrane permeability, and conformational properties. This guide provides a comparative overview of different N-alkylated amino acids, supported by experimental data and detailed protocols.

N-alkylation, most commonly N-methylation, involves the substitution of a hydrogen atom on the backbone amide nitrogen of an amino acid with an alkyl group. This seemingly minor alteration can have profound effects on the resulting peptide's structure and function. By removing the hydrogen bond donor capacity of the amide nitrogen, N-alkylation can disrupt secondary structures like β-sheets and induce unique conformational preferences. This can lead to peptides with improved oral bioavailability and resistance to proteolytic degradation.

Comparative Performance Data

The choice of N-alkylated amino acid and the method of its incorporation can significantly impact the physicochemical and biological properties of a peptide. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Amino AcidN-Alkylation MethodAlkyl GroupYield (%)Key FindingsReference
AlanineSodium Hydride / Methyl IodideMethyl93-98High efficiency for simple amino acids.[1]
ValineSodium Hydride / Methyl IodideMethyl93-98High efficiency for simple amino acids.[1]
Phenylalanineo-NBS protection / Alkyl HalideMethyl86Good yields for aromatic amino acids.[1]
Valineo-NBS protection / Alkyl HalideMethyl87Good yields for bulky aliphatic amino acids.[1]
GlycineCatalytic (Iron-based) / AlcoholsVarious>90"Green" and highly efficient method using renewable fatty alcohols.[2][3]
AlanineCatalytic (Iridium-based) / AlcoholsVariousGood to ExcellentDirect N-alkylation with high retention of stereochemistry.[4][5]
PropertyEffect of N-MethylationAmino Acids StudiedKey FindingsReference
Lipophilicity (clogP)IncreasedGly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, HisN-methylation consistently increases the lipophilicity of amino acid derivatives.[6][7]
Aqueous SolubilityIncreasedGly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, HisN-methylation leads to a more negative Gibbs free energy of solvation (ΔGsolv), indicating better water solubility.[6][7]
Permeability (Caco-2)VariableMultiple in cyclic hexapeptidesNo direct correlation with the number of N-methyl groups; position is critical. N-methylation adjacent to D-alanine showed enhanced permeability.[8]
Metabolic StabilityGenerally IncreasedVarious in peptidesN-methylation can protect against enzymatic degradation by sterically hindering protease access to the peptide backbone.[9][10]
ConformationLowered cis/trans amide energy barrierGly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, HisN-methylation makes the transition between cis and trans amide bond conformations more favorable.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and analysis of N-alkylated amino acids.

Protocol 1: Reductive Amination for N-Alkylation

This method is a widely used and versatile approach for introducing a variety of alkyl groups onto the primary amine of an amino acid.

Materials:

  • α-Amino acid methyl ester hydrochloride

  • Aldehyde or Ketone (e.g., formaldehyde for methylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the α-amino acid methyl ester hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.2 eq) and stir for an additional 30 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated amino acid ester.

Protocol 2: Caco-2 Permeability Assay

This assay is a standard in vitro model to assess the intestinal permeability of a compound.

Materials:

  • Caco-2 cells (passages 25-40)

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (e.g., N-methylated peptide)

  • Lucifer yellow (paracellular transport marker)

  • Propranolol or Testosterone (transcellular transport marker)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution in HBSS to the apical (A) side of the Transwell® insert.

  • Add fresh HBSS to the basolateral (B) side.

  • Incubate the plates at 37°C with 5% CO₂ on an orbital shaker.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • After the final time point, take a sample from the apical side.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration on the apical side.

Visualizing Key Processes

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization Amino Acid Amino Acid Reaction Reaction Amino Acid->Reaction Alkylation Reagent Alkylation Reagent Alkylation Reagent->Reaction Crude Product Crude Product Reaction->Crude Product Purification (HPLC) Purification (HPLC) Crude Product->Purification (HPLC) Pure N-Alkylated AA Pure N-Alkylated AA Purification (HPLC)->Pure N-Alkylated AA Characterization Characterization Pure N-Alkylated AA->Characterization Biological Assays Biological Assays Pure N-Alkylated AA->Biological Assays Property Data Property Data Characterization->Property Data Activity Data Activity Data Biological Assays->Activity Data

Caption: Experimental workflow for synthesis and analysis of N-alkylated amino acids.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Peptide_Drug N-Alkylated Peptide Drug Peptide_Drug->Receptor Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generic G-protein coupled receptor signaling pathway activated by an N-alkylated peptide drug.

References

Harnessing N-Methylated Threonine in a New Generation of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of N-methylated amino acids, such as N-methylated threonine (H-Thr(Me)-OH), is a cornerstone of modern peptide drug design, offering a powerful tool to enhance the pharmacological properties of therapeutic peptides. While specific, in-depth case studies on this compound are not extensively documented in publicly available literature, the well-established principles of N-methylation allow us to project its potential impact and compare it with conventional peptide structures. This guide provides an objective comparison, supported by generalized experimental data and protocols, to inform researchers, scientists, and drug development professionals on the strategic use of this modification.

N-methylation, the replacement of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, can dramatically improve a peptide's therapeutic potential by enhancing its stability, bioavailability, and binding affinity.[1][2] This modification can transform peptide leads with poor drug-like properties into viable clinical candidates.[3]

Comparative Analysis: N-Methylated vs. Non-Methylated Peptides

The introduction of an N-methyl group to an amino acid like threonine can lead to significant improvements in a peptide's physicochemical and pharmacological properties. The following table summarizes the expected quantitative impact based on general observations from N-methylated peptides.

PropertyNon-Methylated PeptideN-Methylated Peptide (e.g., with this compound)Rationale for Improvement
Proteolytic Stability (Half-life in serum) Low (minutes to a few hours)High (several hours to days)The N-methyl group provides steric hindrance, protecting the peptide bond from cleavage by proteases.[1][4]
Cell Permeability (Papp) LowModerate to HighN-methylation reduces the number of hydrogen bond donors, decreasing the desolvation penalty for crossing the lipid bilayer of cell membranes.[1][3]
Receptor Binding Affinity (Ki or IC50) VariableCan be significantly increasedN-methylation restricts the peptide's conformational flexibility, "locking" it into a bioactive conformation that enhances binding to its target receptor.[1][5]
Oral Bioavailability Very Low (<1%)Can be improvedIncreased stability against digestive enzymes and enhanced permeability contribute to better absorption in the gastrointestinal tract.[6]
Conformational Flexibility HighLowThe steric bulk of the methyl group restricts rotation around the peptide backbone, leading to a more rigid structure.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing N-methylated threonine.

1. Synthesis of Peptides with N-Methyl-Threonine

  • Method: Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is commonly employed.

  • Protocol:

    • Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

    • Coupling of Standard Amino Acids: Couple the desired Fmoc-protected amino acids sequentially using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

    • Coupling of Fmoc-N-Me-Thr(tBu)-OH: For the incorporation of N-methylated threonine, use a pre-prepared Fmoc-N-Me-Thr(tBu)-OH building block. The coupling of N-methylated amino acids can be slower, so extended coupling times or the use of stronger coupling reagents (e.g., HATU) may be necessary.

    • Capping: After each coupling step, cap any unreacted amino groups using acetic anhydride to prevent the formation of deletion sequences.

    • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

    • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

2. In Vitro Proteolytic Stability Assay

  • Objective: To compare the stability of an N-methylated peptide with its non-methylated counterpart in the presence of proteases.

  • Protocol:

    • Incubation: Incubate the test peptides (N-methylated and non-methylated) at a final concentration of 1 mg/mL in human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

    • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

    • Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% trifluoroacetic acid).

    • Analysis: Analyze the samples by RP-HPLC. The percentage of the remaining peptide at each time point is determined by integrating the area of the corresponding peak.

    • Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) for each peptide.

3. Cell Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of the peptides across an artificial membrane.

  • Protocol:

    • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • Peptide Application: Add the test peptides to the donor wells (apical side).

    • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

    • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS or another suitable analytical method.

    • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dC/dt) * V_A / (A * C_0), where dC/dt is the rate of peptide appearance in the acceptor well, V_A is the volume of the acceptor well, A is the surface area of the membrane, and C_0 is the initial concentration in the donor well.

Visualizing the Impact and Workflow of N-Methylation

The following diagrams illustrate the conceptual underpinnings and the development workflow for N-methylated peptides.

cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide a Amide Proton (H-bond donor) d No Amide Proton a->d N-methylation removes H-bond donor b Flexible Backbone e Restricted Conformation b->e Steric hindrance reduces flexibility c Susceptible to Proteolysis f Steric Shielding c->f Methyl group blocks protease access

Caption: Impact of N-methylation on peptide properties.

cluster_workflow N-Methylated Peptide Development Workflow lead_peptide Identify Lead Peptide nmeth_scan N-Methyl Scan (e.g., introduce this compound) lead_peptide->nmeth_scan synthesis Synthesize Analogs nmeth_scan->synthesis in_vitro In Vitro Assays (Stability, Permeability, Affinity) synthesis->in_vitro in_vitro->nmeth_scan Iterate design in_vivo In Vivo Studies in_vitro->in_vivo Promising results candidate Optimized Drug Candidate in_vivo->candidate

Caption: Workflow for developing N-methylated peptides.

References

Safety Operating Guide

Proper Disposal of H-Thr(Me)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of H-Thr(Me)-OH based on general laboratory safety principles and information available for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure full compliance with local, state, and federal regulations.

Essential Safety and Handling Information

Disposal Decision Workflow

The appropriate disposal route for this compound depends on its form (solid or in solution) and whether it is contaminated with other hazardous materials. The following diagram outlines the decision-making process for proper disposal.

G start Start: this compound Waste form_q Is the waste a pure solid (powder)? start->form_q solid_waste Collect in a labeled, sealed container for solid chemical waste. form_q->solid_waste Yes solution_q Is the waste an aqueous solution? form_q->solution_q No ehs_pickup Arrange for hazardous waste pickup with your institution's EHS office. solid_waste->ehs_pickup contaminated_q Is the solution contaminated with other hazardous chemicals? solution_q->contaminated_q Yes liquid_waste Collect in a labeled, sealed container for liquid hazardous waste. solution_q->liquid_waste No, in other solvent contaminated_q->liquid_waste Yes neutralize_q Is neutralization permitted by institutional guidelines for this type of waste? contaminated_q->neutralize_q No liquid_waste->ehs_pickup neutralize_q->liquid_waste No neutralize Adjust pH to a neutral range (e.g., 6.0 - 9.0). neutralize_q->neutralize Yes drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Disposal Procedures

1. Solid this compound Waste:

  • Containerize: Place pure, uncontaminated this compound solid waste into a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should include the full chemical name ("this compound" or "O-Methyl-L-threonine") and the words "Solid Chemical Waste".

  • Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of solid this compound in the regular trash.

2. Aqueous Solutions of this compound (Uncontaminated):

For aqueous solutions containing only this compound, neutralization may be a viable disposal option, provided it is permitted by your institution's guidelines for non-hazardous waste.

  • Neutralization Protocol:

    • Preparation: Work in a well-ventilated area, such as a chemical fume hood, and wear appropriate PPE.

    • pH Monitoring: Use a calibrated pH meter or pH strips to measure the initial pH of the solution.

    • Neutralization: While stirring, slowly add a dilute acidic or basic solution (e.g., 1M HCl or 1M NaOH) dropwise to adjust the pH to a neutral range.

    • Temperature Control: Monitor the temperature of the solution during neutralization. If a significant temperature increase is observed, pause the addition to allow the solution to cool.

    • Final pH Adjustment: Continue the dropwise addition until the pH is stable within the institutionally approved range for drain disposal.

  • Disposal: Once the pH is confirmed to be stable within the acceptable range, the solution can typically be disposed of down the drain with a copious amount of running water.

Quantitative Disposal Parameters

ParameterGuidelineNotes
pH for Aqueous Waste 6.0 - 9.0This is a typical acceptable range for many institutions; however, always confirm with your local EHS guidelines.[4][5]
Concentration Limit Institution SpecificSome institutions may have concentration limits for chemical disposal down the drain. Consult your EHS office.

3. Contaminated this compound Waste:

If this compound waste (solid or liquid) is contaminated with other hazardous chemicals or solvents, it must be treated as hazardous waste.

  • Containerize: Collect the contaminated waste in a sealed, labeled, and appropriate hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components, including their approximate concentrations.

  • Storage: Store the container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not attempt to neutralize or dispose of contaminated waste down the drain.[5]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Clean-up: For a solid spill, carefully sweep or vacuum the material into a suitable, closed container for disposal. Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the cleanup materials as hazardous waste through your EHS office.

References

Personal protective equipment for handling H-Thr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for handling H-Thr(Me)-OH, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is recommended based on standard laboratory practices for similar amino acid derivatives.[1][2]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required to protect against potential splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is important to inspect gloves before use and consult the manufacturer's compatibility chart for specific breakthrough times.[1]
Body Protection Laboratory CoatA long-sleeved lab coat that is fully buttoned is required. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[1]
Respiratory Protection Fume HoodAll handling of this compound, especially in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits may be exceeded.[3]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is critical for both safety and maintaining the integrity of this compound.

1. Storage and Preparation:

  • Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[3] For long-term storage, deep freezing (below -20°C) is recommended.[3]

  • Work Area Preparation: Ensure the chemical fume hood is clean and operational.[1] The work area should be equipped with an eyewash station and a safety shower.[3]

2. Handling and Solution Preparation:

  • Weighing: Minimize dust generation and accumulation when weighing the powdered compound.[3]

  • Solution Preparation: When preparing solutions, work within a fume hood.[1] Solvents such as Dimethyl sulfoxide (DMSO), water, Dichloromethane (DCM), and Dimethylformamide (DMF) can be used. Preparing a stock solution is often advisable.[1]

  • General Handling: Avoid contact with eyes, skin, and clothing.[3] Wash hands thoroughly after handling and before eating.[3]

3. In Case of a Spill or Exposure:

  • Minor Spill: In the event of a small spill, absorb the material with an inert absorbent material. The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.[1] Avoid generating dusty conditions and ensure adequate ventilation.[3]

  • Skin Contact: Should the chemical come into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1]

  • Eye Contact: In case of eye contact, flush the eyes with water for at least 15 minutes as a precaution.[3]

  • Inhalation: If inhaled, move the individual to fresh air.[1]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[1]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[1] Do not let the product enter drains.

Workflow for Safe Handling of this compound

prep Preparation - Don PPE - Prepare Fume Hood handling Handling - Weigh Solid - Prepare Solution prep->handling storage Storage - Tightly Sealed - Cool, Dry, Dark handling->storage Store Unused spill Spill/Exposure - Evacuate - Decontaminate handling->spill disposal Disposal - Segregate Waste - Label Containers handling->disposal Dispose Waste storage->handling Retrieve for Use spill->disposal Dispose Contaminated Materials end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.